Eflornithine
描述
属性
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCYCQAOQCDTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96020-91-6 (mono-hydrochloride, monohydrate) | |
| Record name | Eflornithine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020467 | |
| Record name | Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70052-12-9, 68278-23-9 | |
| Record name | Eflornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eflornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DFMO HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFLORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eflornithine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Eflornithine as an Ornithine Decarboxylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cellular proliferation and differentiation. By inhibiting ODC, this compound effectively depletes cellular polyamines, leading to a cytostatic effect. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in the polyamine biosynthesis pathway, and its therapeutic applications. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in the field of drug development.
Introduction
Ornithine decarboxylase (ODC) is a critical enzyme in the polyamine biosynthesis pathway, responsible for the conversion of ornithine to putrescine.[1][2] Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules vital for various cellular processes such as cell growth, differentiation, and macromolecular synthesis.[3][4] Elevated ODC activity and polyamine levels are frequently observed in rapidly proliferating cells, including cancer cells, making ODC a compelling target for therapeutic intervention.[5]
This compound was initially developed as an anti-cancer agent but demonstrated limited efficacy as a standalone chemotherapeutic agent because its effect is primarily cytostatic rather than cytotoxic. However, it has found significant success in treating other conditions characterized by high cell proliferation. It is a crucial medication for late-stage Human African Trypanosomiasis (sleeping sickness), caused by the parasite Trypanosoma brucei gambiense, which relies heavily on polyamines for its growth. Additionally, a topical formulation of this compound (Vaniqa) is approved for the treatment of facial hirsutism (excessive hair growth) in women by inhibiting polyamine synthesis in hair follicles. More recently, this compound has been approved to reduce the risk of relapse in high-risk neuroblastoma patients.
This guide delves into the technical aspects of this compound as an ODC inhibitor, providing a comprehensive resource for the scientific community.
Mechanism of Action
This compound is a mechanism-based inhibitor, also known as a "suicide inhibitor," of ornithine decarboxylase. It acts as an analogue of the natural substrate, ornithine, and binds to the active site of ODC. The catalytic mechanism of ODC involves the cofactor pyridoxal 5'-phosphate (PLP). This compound undergoes decarboxylation in the active site, similar to ornithine. However, the presence of the difluoromethyl group allows the reactive intermediate to form a covalent bond with a nearby cysteine residue (Cys-360) in the active site of the enzyme. This irreversible covalent modification permanently inactivates the enzyme. Two molecules of this compound are required to completely inhibit the ODC homodimer, as it possesses two active sites.
Signaling Pathways and Logical Relationships
The primary pathway affected by this compound is the polyamine biosynthesis pathway.
Caption: The Polyamine Biosynthesis Pathway and the inhibitory action of this compound on ODC.
The mechanism of this compound's irreversible inhibition can be visualized as a logical workflow.
Caption: Logical workflow of this compound's mechanism-based inhibition of ODC.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Oral Bioavailability | ~50% | Oral administration | |
| ~80% | Oral administration | ||
| Peak Plasma Concentration (Cmax) | 10 ng/mL | Topical cream, 13.9%, twice daily (0.5g) | |
| 4.96 ng/mL | Single topical application | ||
| 10.4 ng/mL | After 7 days of twice-daily topical application | ||
| Time to Peak (Tmax) | 3.5 hours | Oral administration | |
| Plasma Half-life (t1/2) | 3.2 - 3.6 hours | Oral administration | |
| ~8 hours | Apparent steady-state, topical application | ||
| Volume of Distribution (Vz/F) | 24.3 L | Oral administration | |
| Clearance (CL/F) | 5.3 L/h | Oral administration | |
| Plasma Protein Binding | Not specifically bound | ||
| Elimination | ~80% excreted unchanged in urine | ||
| Percutaneous Absorption | < 1% | Topical cream, 13.9% |
Table 2: Inhibitory Concentration (IC50) of this compound
| Enantiomer | IC50 Value | Target | Reference |
| D-DFMO | ~7.5 µM | Human ODC |
Note: The L-enantiomer has a reported 20-fold higher affinity for ODC in vitro.
Table 3: Clinical Efficacy of this compound
| Indication | Treatment Regimen | Efficacy | Reference |
| Human African Trypanosomiasis (Late-Stage) | This compound monotherapy (IV) | 94.1% cure rate | |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 96.2% cure rate | ||
| Facial Hirsutism | This compound 13.9% cream | Up to 60% of women show improvement | |
| This compound 13.9% cream | 35% of patients showed marked improvement after 24 weeks | ||
| This compound 13.9% cream | 58% of women showed improvement after 24 weeks vs. 34% with placebo |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This protocol is based on the widely used method of measuring the release of 14CO2 from [14C]carboxyl-labeled L-ornithine.
Objective: To quantify the enzymatic activity of ODC in cell lysates or purified enzyme preparations.
Materials:
-
[1-14C]-L-ornithine (specific activity ~55 mCi/mmol)
-
Purified ODC enzyme or cell/tissue homogenate
-
Assay Buffer: 6.25 mM Tris-HCl (pH 7.5), 50 µM pyridoxal-5-phosphate, 1.56 mM DTT
-
Substrate Mix: 100 µM L-ornithine and 0.1 µCi [1-14C]-L-ornithine in assay buffer
-
Enzyme/Homogenate Buffer: 25 mM Tris-HCl, 0.1 mM EDTA, 2.5 mM DTT
-
Stopping Solution: 5 M Sulfuric Acid
-
CO2 Trapping Solution: 0.1 M NaOH
-
Filter paper discs
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes
Procedure:
-
Enzyme Preparation: Prepare purified ODC or cell/tissue homogenates in the appropriate buffer. For cell-based assays, treat cells with this compound or other inhibitors as required, then harvest and lyse the cells.
-
Reaction Setup: a. Place a piece of filter paper saturated with 200 µL of 0.1 M NaOH into a scintillation vial to capture the released 14CO2. b. In a microcentrifuge tube, add 50 µL of the enzyme preparation or cell homogenate. c. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for 30 minutes at room temperature. d. Initiate the reaction by adding 200 µL of the Substrate Mix to the microcentrifuge tube. e. Immediately place the open microcentrifuge tube inside the scintillation vial, ensuring the tube does not come into contact with the NaOH-saturated filter paper. Seal the scintillation vial.
-
Incubation: Incubate the vials at 37°C with shaking for 30-60 minutes.
-
Reaction Termination: a. Stop the reaction by injecting 250 µL of 5 M Sulfuric Acid into the microcentrifuge tube without opening the scintillation vial. b. Continue to incubate at 37°C with shaking for another 30 minutes to ensure all the released 14CO2 is trapped by the filter paper.
-
Measurement: a. Carefully remove the microcentrifuge tube from the scintillation vial. b. Add 5 mL of scintillation fluid to the vial containing the filter paper. c. Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific ODC activity, expressed as nmol of CO2 released per minute per mg of protein.
Caption: Experimental workflow for the radiometric ODC activity assay.
Quantification of Cellular Polyamines by HPLC
This protocol provides a general workflow for measuring cellular polyamine levels using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Objective: To determine the concentrations of putrescine, spermidine, and spermine in biological samples.
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA) or similar strong acid for extraction
-
Derivatization agent (e.g., dansyl chloride, o-phthalaldehyde (OPA))
-
HPLC system with a fluorescence or UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phases (specific to the method and column)
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation and Extraction: a. Harvest cells or homogenize tissue samples. b. Extract polyamines by adding a strong acid like perchloric acid to precipitate proteins and other macromolecules. c. Centrifuge the samples to pellet the precipitate and collect the supernatant containing the polyamines.
-
Derivatization: a. Take an aliquot of the supernatant and adjust the pH to be alkaline (pH 9-10), as this is optimal for most derivatization reactions. b. Add the derivatization agent (e.g., OPA) to the sample. This reaction attaches a fluorescent or UV-absorbing tag to the primary and secondary amine groups of the polyamines, making them detectable. c. Incubate the reaction mixture for a specific time at a controlled temperature, as per the derivatization agent's protocol.
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the derivatized polyamines on the column using a specific gradient of mobile phases. c. Detect the eluted polyamines using the fluorescence or UV detector at the appropriate wavelengths for the chosen derivatizing agent.
-
Quantification: a. Create a standard curve by running known concentrations of derivatized polyamine standards through the HPLC system. b. Determine the concentration of each polyamine in the samples by comparing their peak areas to the standard curve. c. Normalize the results to the initial amount of tissue, cell number, or protein concentration.
Resistance Mechanisms
Resistance to this compound, particularly in Trypanosoma brucei, has been linked to decreased drug accumulation within the parasite. Studies have identified that the loss or mutation of a specific amino acid transporter, TbAAT6, is a key mechanism of resistance. This transporter is responsible for the uptake of this compound into the trypanosome. Consequently, its absence prevents the drug from reaching its intracellular target, ODC.
Conclusion
This compound is a well-characterized, potent, and specific irreversible inhibitor of ornithine decarboxylase. Its ability to deplete polyamines has led to its successful application in the treatment of Human African Trypanosomiasis and facial hirsutism, and it shows promise in the context of neuroblastoma. Understanding the technical details of its mechanism, pharmacokinetics, and the methodologies for its study is crucial for ongoing research and the development of new therapeutic strategies targeting the polyamine biosynthesis pathway. This guide provides a foundational resource for scientists and researchers, consolidating key data and protocols to facilitate further investigation into this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
The Serendipitous Journey of Eflornithine: A Technical Guide to its Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (α-difluoromethylornithine or DFMO) stands as a testament to the often-unpredictable path of pharmaceutical development. Initially synthesized in the 1970s as a potential anti-cancer agent, its trajectory shifted dramatically, leading to its establishment as a critical treatment for West African sleeping sickness and later as a topical therapy for hirsutism. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, detailing its mechanism of action, key experimental findings, and the clinical milestones that defined its journey. Quantitative data from pivotal studies are summarized in structured tables, and detailed protocols for key experiments are provided to offer a practical resource for researchers. Furthermore, signaling pathways and developmental timelines are visualized using Graphviz to facilitate a deeper understanding of this remarkable molecule.
Introduction: A Molecule with a Winding Path
This compound was first synthesized in the late 1970s at the Merrell Dow Research Institute with the intent of creating a novel anti-cancer therapeutic.[1] The rationale was based on the observation that rapidly proliferating cancer cells have a high demand for polyamines, and inhibiting their synthesis could arrest tumor growth.[2] While it showed cytostatic effects in preclinical models, it ultimately proved ineffective as a standalone chemotherapeutic agent in clinical trials.[1] However, the story of this compound was far from over. A serendipitous discovery revealed its potent activity against Trypanosoma brucei gambiense, the parasite responsible for West African sleeping sickness, a fatal neglected tropical disease.[3] This led to its approval for this indication and its addition to the World Health Organization's list of essential medicines.[3] Further clinical observations of hair loss as a side effect of systemic treatment paved the way for its development and eventual approval as a topical cream for female facial hirsutism. Most recently, this compound has found a new application in oncology, not as a primary cytotoxic agent, but as a maintenance therapy to reduce the risk of relapse in high-risk neuroblastoma.
Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase
This compound's therapeutic effects across its diverse applications all stem from its specific and irreversible inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules involved in numerous cellular processes, including cell division, differentiation, and macromolecular synthesis.
This compound acts as a "suicide inhibitor." Structurally similar to ODC's natural substrate, ornithine, it enters the enzyme's active site. Once inside, the enzyme catalyzes the decarboxylation of this compound. This process, however, leads to the formation of a reactive intermediate that covalently binds to a cysteine residue (Cys-360) in the active site, permanently inactivating the enzyme. This irreversible inhibition depletes cellular polyamine levels, thereby arresting the proliferation of rapidly dividing cells like trypanosomes, hair follicle cells, and neuroblastoma cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 (D-DFMO) | ~7.5 µM | Human ODC | |
| Inactivation Constant (K_inact) (D-DFMO) | 0.25 min⁻¹ | Human ODC | |
| Inactivation Constant (K_inact) (L-DFMO) | 0.15 min⁻¹ | Human ODC |
Table 2: Pharmacokinetic Parameters of this compound
| Route | Dose | Cmax | tmax | AUC | t½ | Population | Reference |
| Oral | 100-125 mg/kg q6h | 296-691 nmol/L | 2-3 h | 2911-6286 nmol·h/mL | 3.0-16.3 h | Sleeping Sickness Patients | |
| Topical (13.9% cream) | 0.5 g single dose | 4.96 ng/mL | - | - | 11 h | Women with Hirsutism | |
| Topical (13.9% cream) | 0.5 g BID (steady state) | 10.44 ng/mL | - | - | 8 h | Women with Hirsutism |
Table 3: Clinical Efficacy of this compound for African Trypanosomiasis (Sleeping Sickness)
| Treatment Regimen | N | Cure Rate | Follow-up | Reference |
| This compound monotherapy | 51 | 94.1% | 18 months | |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 52 | 96.2% | 18 months | |
| This compound monotherapy | 143 | 91.6% | 18 months | |
| NECT | 143 | 96.5% | 18 months | |
| NECT (Field Study) | 629 | 94.1% | 24 months |
Table 4: Clinical Efficacy of Topical this compound for Hirsutism
| Treatment | N | Outcome | Time Point | Reference |
| This compound 13.9% Cream | 596 (pooled data) | 58% showed improvement (vs. 34% placebo) | 24 weeks | |
| This compound + IPL | 18 | 17% reduction in hair regrowth vs. control | 6 months | |
| This compound + Laser | 31 | 93.5% clear/almost clear (vs. 67.9% laser alone) | 24 weeks |
Table 5: Clinical Efficacy of this compound for High-Risk Neuroblastoma
| Parameter | This compound Group | Control Group | Hazard Ratio (95% CI) | Reference |
| Event-Free Survival (EFS) | - | - | 0.48 (0.27–0.85) | |
| Overall Survival (OS) | - | - | 0.32 (0.15–0.70) |
Key Experimental Protocols
In Vitro Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeled CO2 Release)
This protocol is a standard method for determining ODC activity by measuring the release of radiolabeled CO₂ from [¹⁴C]-ornithine.
Materials:
-
Purified ODC enzyme or cell/tissue lysate
-
Assay Buffer: 6.25 mM Tris HCl (pH 7.5), 50 µM pyridoxal-5-phosphate (PLP)
-
Substrate Mix: 100 µM L-ornithine, 0.1 µCi [1-¹⁴C] L-ornithine
-
Dithiothreitol (DTT) (optional, e.g., 1.56 mM)
-
Stop Solution: 5 M Sulfuric Acid
-
CO₂ Trapping Solution: 0.1 M NaOH
-
Filter paper discs
-
Scintillation vials and fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Prepare the enzyme sample by diluting purified ODC or lysate in a suitable buffer (e.g., 25 mM Tris, 0.1 mM EDTA).
-
In a scintillation vial, place a filter paper disc saturated with 200 µL of 0.1 M NaOH to trap the evolved ¹⁴CO₂.
-
In a microcentrifuge tube, combine the enzyme sample with 200 µL of the assay mix containing the substrate mix and optional DTT.
-
Place the open microcentrifuge tube inside the scintillation vial, ensuring it does not come into contact with the NaOH-saturated filter paper. Seal the scintillation vial.
-
Incubate the reaction at 37°C with shaking for 30 minutes.
-
Stop the enzymatic reaction by adding 250 µL of 5 M sulfuric acid to the microcentrifuge tube. Reseal the scintillation vial immediately.
-
Continue incubation at 37°C with shaking for another 30 minutes to ensure all released ¹⁴CO₂ is trapped by the filter paper.
-
Carefully remove the microcentrifuge tube from the scintillation vial.
-
Add 5 mL of scintillation fluid to the vial containing the filter paper.
-
Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific ODC activity, typically expressed as nmol CO₂ released per minute per mg of protein.
Clinical Trial Protocol for Second-Stage African Trypanosomiasis
The following is a representative protocol based on studies comparing this compound monotherapy with Nifurtimox-Eflornithine Combination Therapy (NECT).
Study Design: Randomized, open-label, active-control, non-inferiority trial.
Inclusion Criteria:
-
Patients aged 15 years or older.
-
Confirmed second-stage T. b. gambiense infection (trypanosomes in cerebrospinal fluid [CSF] or CSF white blood cell count >5 cells/µL).
Treatment Arms:
-
This compound Monotherapy: 400 mg/kg/day administered intravenously in four divided doses (every 6 hours) for 14 days.
-
NECT: this compound 400 mg/kg/day intravenously in two divided doses (every 12 hours) for 7 days, combined with nifurtimox 15 mg/kg/day orally in three divided doses (every 8 hours) for 10 days.
Primary Endpoint: Cure at 18 months post-treatment, defined as the absence of trypanosomes in body fluids and a CSF leukocyte count ≤20 cells/µL.
Follow-up Schedule: Patients are examined clinically and with lumbar puncture at 6, 12, 18, and 24 months post-treatment.
Outcome Assessment:
-
Cure: Meeting the primary endpoint definition at the final follow-up.
-
Relapse: Detection of trypanosomes in any body fluid or meeting predefined criteria for CSF cell count increase after initial improvement.
-
Adverse Events: Monitored and graded throughout the treatment and follow-up periods.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Apparent ornithine decarboxylase activity, measured by 14CO2 trapping, after frozen storage of rat tissue and rat tissue supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
Eflornithine's Role in Polyamine Biosynthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The polyamine biosynthesis pathway is a critical process for maintaining cellular functions, and its dysregulation is frequently associated with diseases characterized by rapid cell proliferation, such as cancer and parasitic infections.[1] Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in this pathway, catalyzing the conversion of ornithine to putrescine.[2] Given its pivotal role, ODC has emerged as a key therapeutic target.
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a specific, irreversible inhibitor of ODC.[3] Initially developed as an anti-cancer agent, it has found significant clinical application in the treatment of West African sleeping sickness (caused by Trypanosoma brucei gambiense) and hirsutism.[4] This technical guide provides an in-depth exploration of this compound's mechanism of action, its profound effects on the polyamine biosynthesis pathway, and the experimental methodologies used to study these interactions.
This compound's Mechanism of Action: Irreversible Inhibition of ODC
This compound acts as a "suicide inhibitor" of ODC. Structurally similar to the natural substrate ornithine, it binds to the active site of the enzyme. The catalytic mechanism of ODC involves the decarboxylation of ornithine. When this compound enters the active site, the enzyme initiates its catalytic action, leading to the decarboxylation of this compound. This process, however, generates a highly reactive intermediate that covalently binds to a cysteine residue within the ODC active site. This covalent modification results in the irreversible inactivation of the enzyme, thereby halting the production of putrescine.
dot
The Polyamine Biosynthesis Pathway and its Disruption by this compound
The biosynthesis of polyamines is a highly regulated enzymatic cascade. It begins with the decarboxylation of ornithine to putrescine by ODC. Putrescine is then sequentially converted to spermidine and spermine through the addition of aminopropyl groups donated by decarboxylated S-adenosylmethionine (dcSAM). The enzyme S-adenosylmethionine decarboxylase (SAMDC) is another key regulatory point in this pathway. By irreversibly inhibiting ODC, this compound effectively blocks the initial and rate-limiting step, leading to the depletion of intracellular putrescine and subsequently spermidine pools.
dot
Quantitative Data on this compound's Efficacy
The inhibitory potency of this compound on ODC and its effects on cellular polyamine levels have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of ODC Inhibition by this compound Enantiomers
| Inhibitor | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) | Reference |
| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 | |
| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 | |
| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| T.b. gambiense (various strains) | Protozoan parasite | 5.5 - 50 | |
| T.b. brucei 427 | Protozoan parasite | ~40-fold less sensitive in resistant lines | |
| SK-N-BE(2) | Human Neuroblastoma | >1000 | |
| COG-N-452h | Human Neuroblastoma | >1000 | |
| CHLA-119 | Human Neuroblastoma | >1000 |
Table 3: Effect of this compound (DFMO) on Intracellular Polyamine Concentrations
| Cell Line/Tissue | Treatment | Putrescine Level | Spermidine Level | Spermine Level | Reference |
| T.b. brucei | 100 µM this compound, 24h | Depleted | >50% decrease | Not specified | |
| 4T1 Murine Mammary Cancer Xenografts | DFMO in vivo | Suppressed | Suppressed | Increased | |
| Human Ovarian Cancer (OVCAR-3) | DFMO | Markedly reduced | Markedly reduced | Unchanged | |
| Fibrosarcoma-bearing rats | DFMO infusion (6 & 12 days) | Reduced | Reduced (dose-dependent) | Not specified | |
| A549 Lung Cancer Cells | Indomethacin (affects polyamine metabolism) | Significantly decreased | Significantly decreased | Not specified |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This protocol is a widely used method for determining ODC activity by measuring the release of 14CO2 from [1-14C]-L-ornithine.
Materials:
-
Enzyme sample (cell or tissue lysate)
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA
-
[1-14C]-L-ornithine (specific activity ~55 mCi/mmol)
-
L-ornithine (unlabeled)
-
Pyridoxal-5-phosphate (PLP)
-
Dithiothreitol (DTT)
-
5 M Sulfuric acid (to stop the reaction)
-
0.1 M NaOH
-
Scintillation vials and fluid
-
Filter paper
Procedure:
-
Prepare the assay mix containing 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM PLP, 1.56 mM DTT, and 0.1 µCi [1-14C]-L-ornithine.
-
Add 100 ng of purified ODC protein or an appropriate amount of cell/tissue lysate to a microcentrifuge tube.
-
Initiate the reaction by adding 200 µL of the assay mix to the enzyme sample.
-
Place the open microcentrifuge tube inside a scintillation vial containing a piece of filter paper saturated with 200 µL of 0.1 M NaOH to capture the released 14CO2.
-
Incubate the vials at 37°C with shaking for 30 minutes.
-
Stop the reaction by adding 250 µL of 5 M sulfuric acid to the microcentrifuge tube.
-
Continue incubation at 37°C with shaking for an additional 30 minutes to ensure complete capture of the 14CO2 by the NaOH-saturated filter paper.
-
Remove the microcentrifuge tube from the scintillation vial.
-
Add 5 mL of scintillation fluid to the scintillation vial containing the filter paper.
-
Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific ODC activity, typically expressed as nmol CO2 released/min/mg of protein.
dot
Quantification of Polyamines by HPLC with Pre-column Derivatization
This protocol outlines a common method for quantifying polyamines in biological samples using high-performance liquid chromatography (HPLC) following derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for deproteinization
-
Derivatization reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine in a suitable buffer
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
-
Mobile phases (e.g., a gradient of sodium acetate buffer and methanol)
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation and Deproteinization:
-
For cultured cells (e.g., 1 x 106 cells), wash the cell pellet with PBS and resuspend in a known volume of PCA or TCA.
-
For tissues (e.g., 50 mg), homogenize in PCA or TCA.
-
Incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.
-
Collect the supernatant containing the polyamines.
-
-
Pre-column Derivatization:
-
Mix a specific volume of the supernatant with the OPA/N-acetyl-L-cysteine derivatization reagent.
-
The reaction yields highly fluorescent derivatives of the polyamines.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamine derivatives on a C18 column using a suitable gradient of mobile phases.
-
Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of putrescine, spermidine, and spermine standards that have undergone the same derivatization procedure.
-
Determine the concentration of each polyamine in the samples by comparing their peak areas to the standard curve.
-
dot
Conclusion
This compound's targeted and irreversible inhibition of ornithine decarboxylase provides a powerful tool for both therapeutic intervention and basic research into the critical roles of polyamines in cellular physiology. Its efficacy in treating diseases characterized by rapid cell proliferation underscores the importance of the polyamine biosynthesis pathway as a drug target. The experimental protocols detailed herein represent standard methodologies for investigating the effects of this compound and other potential inhibitors on this vital pathway. A thorough understanding of these techniques and the quantitative effects of such inhibitors is essential for the continued development of novel therapeutic strategies targeting polyamine metabolism.
References
- 1. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
Eflornithine Hydrochloride vs. Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of eflornithine hydrochloride and this compound free base for research applications. This document outlines the core physicochemical properties, relevant signaling pathways, and detailed experimental protocols to aid researchers in selecting the appropriate form of this compound for their studies.
Introduction to this compound
This compound, also known as α-difluoromethylornithine (DFMO), is a specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. By inhibiting ODC, this compound effectively depletes intracellular polyamine levels, leading to a cytostatic effect on rapidly dividing cells. This mechanism of action has led to its investigation and use in treating conditions characterized by high cell proliferation, such as certain cancers and protozoan infections like African trypanosomiasis. In research, this compound is a critical tool for studying the roles of polyamines in various biological processes.
This compound is commercially available in two primary forms: the hydrochloride salt (this compound HCl) and the free base. The choice between these forms can significantly impact experimental design and outcomes due to differences in their physicochemical properties.
Physicochemical Properties
The selection of either the hydrochloride salt or the free base form of this compound for research purposes is primarily dictated by their differing physicochemical properties, which influence their handling, formulation, and bioavailability in experimental systems.
| Property | This compound Hydrochloride | This compound Free Base | References |
| Molecular Formula | C₆H₁₂F₂N₂O₂ · HCl · H₂O | C₆H₁₂F₂N₂O₂ | [1] |
| Molecular Weight | 236.65 g/mol | 182.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Solid powder | [1],[2] |
| Melting Point | 246 ± 0.5 °C | Not explicitly found | [1] |
| Solubility | Highly soluble in water. | Soluble in DMSO, not in water. | , |
| Stability | Has better heat stability but is slightly prone to oxidative and photo-degradation. | Data not available, but generally, free bases can be less stable than their hydrochloride salts. | |
| pKa | 10.2 | Not explicitly found | |
| Log P | -2.1 | Not explicitly found |
Note: Direct comparative studies on the stability of this compound hydrochloride versus the free base were not found in the reviewed literature. However, hydrochloride salts of amine-containing compounds are generally more stable and less susceptible to degradation than their corresponding free bases.
Signaling Pathways
This compound's primary molecular target is ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway. Understanding this pathway and its regulation is crucial for designing and interpreting experiments using this compound.
Polyamine Biosynthesis Pathway
Polyamines (putrescine, spermidine, and spermine) are synthesized from the amino acid ornithine. ODC catalyzes the first and rate-limiting step in this pathway: the decarboxylation of ornithine to form putrescine.
Caption: The polyamine biosynthesis pathway, with ornithine decarboxylase (ODC) as the rate-limiting enzyme.
Mechanism of ODC Inhibition by this compound
This compound acts as a "suicide inhibitor" of ODC. It is structurally similar to the natural substrate, ornithine, and binds to the active site of the enzyme. The enzyme then catalyzes the decarboxylation of this compound, which generates a reactive intermediate that covalently binds to a cysteine residue in the active site, leading to irreversible inactivation of the enzyme.
Caption: Mechanism of irreversible inhibition of ODC by this compound.
Experimental Protocols
In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on ODC in vitro. The most common methods rely on the quantification of a product of the enzymatic reaction, either radiolabeled CO₂ or putrescine.
Objective: To determine the IC₅₀ of this compound (hydrochloride or free base) for ODC.
Materials:
-
Purified or recombinant ODC enzyme
-
L-[1-¹⁴C]-ornithine (for radiometric assay) or non-radiolabeled L-ornithine (for spectrophotometric/fluorometric assays)
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
EDTA
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5)
-
This compound hydrochloride or this compound free base stock solution (dissolved in an appropriate solvent, e.g., water for HCl salt, DMSO for free base)
-
For radiometric assay: Scintillation vials and scintillation cocktail, filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).
-
For spectrophotometric assay (coupled enzyme assay): Phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
Microplate reader (for spectrophotometric/fluorometric assays) or scintillation counter (for radiometric assay).
Methodology (Radiometric Assay):
-
Preparation of Reagents:
-
Prepare a master mix containing assay buffer, PLP, DTT, and EDTA at the desired final concentrations.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
-
Enzyme Reaction:
-
In a sealed reaction vial, add the ODC enzyme to the master mix.
-
Add the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding L-[1-¹⁴C]-ornithine.
-
Suspend a piece of filter paper impregnated with a CO₂ trapping agent above the reaction mixture.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Measuring Radioactivity:
-
Stop the reaction by injecting an acid (e.g., trichloroacetic acid or citric acid) into the reaction mixture, which releases the ¹⁴CO₂.
-
Continue incubation for a further period (e.g., 60 minutes) to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ODC inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Methodology (Spectrophotometric Coupled Enzyme Assay):
-
Principle: The production of putrescine is coupled to other enzymatic reactions that result in a change in absorbance. A common method involves the oxidation of putrescine by a diamine oxidase, which produces H₂O₂, followed by a peroxidase-catalyzed reaction that generates a colored product.
-
Procedure: The general steps are similar to the radiometric assay, but instead of using a radiolabeled substrate, the reaction mixture will contain the necessary components for the coupled assay (e.g., diamine oxidase, peroxidase, and a chromogenic substrate). The change in absorbance is monitored over time using a microplate reader.
In Vivo Hair Growth Inhibition Assay in Mice
This protocol describes a common in vivo model to assess the efficacy of topical this compound formulations.
Objective: To evaluate the effect of topical this compound hydrochloride or free base formulations on hair regrowth in mice.
Animals:
-
C57BL/6 mice are often used due to their synchronized hair follicle cycling.
Materials:
-
This compound hydrochloride or free base formulated in a suitable topical vehicle (e.g., cream, gel).
-
Vehicle control formulation.
-
Electric clippers.
-
Digital camera for documentation.
-
Image analysis software (optional).
Methodology:
-
Acclimatization and Hair Removal:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Anesthetize the mice and carefully shave a defined area on the dorsal skin to synchronize the hair growth cycle (anagen phase).
-
-
Topical Application:
-
Divide the mice into treatment groups (e.g., vehicle control, this compound HCl formulation, this compound free base formulation).
-
Apply a standardized amount of the respective formulation to the shaved area twice daily.
-
-
Evaluation of Hair Regrowth:
-
Visually assess and photograph the treated areas at regular intervals (e.g., every 3-4 days) for a period of 3-4 weeks.
-
Hair regrowth can be scored qualitatively (e.g., on a scale from no growth to full growth) or quantitatively by measuring the area of hair regrowth using image analysis software.
-
-
Histological Analysis (Optional):
-
At the end of the study, skin samples from the treated areas can be collected for histological analysis to examine the effects on hair follicle morphology and cell proliferation (e.g., using Ki-67 staining).
-
Quantification of this compound in Biological Samples
Objective: To determine the concentration of this compound in biological matrices such as plasma, serum, or tissue homogenates.
Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):
-
Sample Preparation:
-
Protein precipitation is a common method for extracting this compound from biological samples. This can be achieved by adding a solvent like acetonitrile or methanol to the sample, followed by centrifugation to remove the precipitated proteins.
-
An internal standard should be added before the extraction process for accurate quantification.
-
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact composition may need to be optimized.
-
Detection: As this compound lacks a strong chromophore, derivatization is often required for UV or fluorescence detection. Common derivatizing agents include dansyl chloride or o-phthalaldehyde (OPA). Alternatively, mass spectrometry (LC-MS) can be used for direct detection without derivatization.
-
Flow Rate and Temperature: These parameters should be optimized to achieve good peak separation and shape.
-
-
Quantification:
-
A calibration curve is constructed by analyzing standards of known this compound concentrations.
-
The concentration of this compound in the unknown samples is determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
Rationale for Choosing Between this compound Hydrochloride and Free Base
The choice between the hydrochloride salt and the free base form of this compound depends on the specific requirements of the experiment.
-
This compound Hydrochloride:
-
Advantages: Its high water solubility makes it ideal for preparing aqueous stock solutions for in vitro assays and for oral or injectable formulations in vivo where aqueous vehicles are preferred. The salt form is also generally more stable, ensuring a longer shelf-life and less degradation during storage and experimentation.
-
Considerations: When calculating molar concentrations, the molecular weight of the hydrochloride monohydrate (236.65 g/mol ) must be used. The presence of the hydrochloride may slightly alter the pH of unbuffered solutions.
-
-
This compound Free Base:
-
Advantages: The free base is the active form of the drug. For certain non-aqueous formulations, such as those for topical delivery or for studies in organic solvents, the free base may be more suitable due to its better solubility in lipophilic vehicles. It also provides a higher percentage of the active moiety per unit weight.
-
Considerations: Its poor water solubility necessitates the use of organic solvents like DMSO for preparing stock solutions for in vitro studies. Care must be taken to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system. The potential for lower stability compared to the hydrochloride salt should also be considered.
-
Conclusion
Both this compound hydrochloride and this compound free base are valuable tools for researchers studying the role of polyamines in health and disease. The hydrochloride salt is the more commonly used form due to its excellent water solubility and higher stability, making it convenient for a wide range of in vitro and in vivo applications. The free base, while less soluble in aqueous media, may be advantageous for specific formulation needs, particularly in non-aqueous systems. A thorough understanding of the physicochemical properties of each form is essential for designing robust and reproducible experiments. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making informed decisions about which form of this compound is best suited for their scientific inquiries.
References
In Vitro Activity of Eflornithine Against Trypanosoma brucei: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, also known as DL-α-difluoromethylornithine (DFMO), is a crucial drug in the treatment of late-stage Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, caused by the protozoan parasite Trypanosoma brucei gambiense[1][2]. Initially developed as an anti-cancer agent, its potent trypanocidal activity was a landmark discovery in the fight against this neglected tropical disease[1]. This technical guide provides an in-depth overview of the in vitro activity of this compound against Trypanosoma brucei, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action and resistance.
Mechanism of Action
This compound functions as a "suicide inhibitor" of the enzyme ornithine decarboxylase (ODC)[3]. ODC is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine and spermidine, which are essential for cellular proliferation and differentiation in both mammalian and parasitic cells[2]. By irreversibly binding to ODC, this compound prevents the conversion of ornithine to putrescine, thereby depleting the parasite's polyamine stores and inhibiting DNA synthesis and cell division, ultimately leading to parasite death. The selective toxicity of this compound against T. brucei is attributed to the parasite's ODC being significantly more sensitive to the drug than the mammalian equivalent.
The uptake of this compound into the trypanosome is a critical step for its activity and is not mediated by passive diffusion. It has been demonstrated that a specific amino acid transporter, TbAAT6, is responsible for the transport of this compound across the parasite's membrane. The loss or mutation of this transporter is a key mechanism of this compound resistance.
Quantitative In Vitro Activity
The in vitro efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%. This compound is administered as a racemic mixture of L- and D-enantiomers. Studies have shown that the L-enantiomer is significantly more potent than the D-enantiomer against T. b. gambiense in vitro.
| Compound | T. b. gambiense Strain | IC50 (μM) [95% CI] | Reference |
| Racemic this compound | STIB930 | 6.4 [5.2; 7.7] | |
| K03048 | 17 [15; 18] | ||
| 130R | 14 [12; 17] | ||
| Combined Strains | 9.1 [8.1; 10] | ||
| L-Eflornithine | STIB930 | 4.1 [3.1; 5.0] | |
| K03048 | 8.9 [7.0; 11] | ||
| 130R | 7.7 [6.8; 8.5] | ||
| Combined Strains | 5.5 [4.5; 6.6] | ||
| D-Eflornithine | STIB930 | 39 [29; 49] | |
| K03048 | 73 [62; 85] | ||
| 130R | 76 [66; 86] | ||
| Combined Strains | 50 [42; 57] |
Experimental Protocols
Trypanosoma brucei In Vitro Culture
The maintenance of healthy, logarithmically growing bloodstream form (BSF) trypanosomes is fundamental for accurate and reproducible in vitro drug susceptibility testing.
-
Cell Lines: T. b. brucei Lister 427 is a commonly used laboratory-adapted strain. For studies on human infective forms, various T. b. gambiense strains such as STIB930, K03048, and 130R are utilized.
-
Culture Medium: A standard medium for BSF trypanosomes is HMI-9 (Hirumi's Modified Iscove's Medium), typically supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS).
-
Culture Conditions: Parasites are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: The parasite density should be maintained between 1 x 10^5 and 1 x 10^6 cells/mL to ensure logarithmic growth. Cultures are typically diluted daily with fresh, pre-warmed medium. Cell density is monitored using a hemocytometer.
In Vitro Drug Susceptibility Assay (Alamar Blue Assay)
The Alamar blue (resazurin) assay is a widely used method to determine the viability of trypanosomes after drug exposure. It is a simple, robust, and cost-effective method suitable for high-throughput screening.
-
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of living cells.
-
Procedure:
-
Plate Preparation: A serial dilution of this compound is prepared in HMI-9 medium in a 96-well microtiter plate.
-
Parasite Seeding: Bloodstream form trypanosomes in the logarithmic growth phase are seeded into each well at a density of approximately 4 x 10^4 cells/mL.
-
Incubation: The plates are incubated for 48 hours at 37°C with 5% CO2.
-
Alamar Blue Addition: 20 µL of 0.49 µM Resazurin dye is added to each well.
-
Final Incubation: The plates are incubated for an additional 24 hours.
-
Fluorescence Reading: The fluorescence is measured using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 595 nm.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a suitable software package (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.
-
Mechanisms of Resistance
In vitro selection of this compound-resistant T. brucei has demonstrated that the primary mechanism of resistance is the diminished accumulation of the drug within the parasite. This is most commonly caused by the deletion or mutation of the gene encoding the TbAAT6 amino acid transporter, which is responsible for this compound uptake. Studies have shown that ablating the expression of TbAAT6 in wild-type trypanosomes leads to this compound resistance, while re-expressing the gene in resistant lines restores sensitivity. Importantly, resistance is not typically associated with alterations in the drug's target, ornithine decarboxylase.
Conclusion
This compound remains a cornerstone in the treatment of T. b. gambiense HAT. Understanding its in vitro activity, mechanism of action, and potential for resistance is critical for its effective use and for the development of new therapeutic strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field of trypanosomiasis. The pronounced in vitro potency of the L-enantiomer of this compound suggests that further investigation into its clinical application could lead to improved treatment regimens for this devastating disease.
References
Preclinical Profile of Eflornithine in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2] Polyamines are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells.[3] Neuroblastoma, a common pediatric solid tumor, frequently exhibits amplification of the MYCN oncogene, a key driver of tumor progression and a transcriptional activator of ODC1 (the gene encoding ODC).[1][4] This direct link between a critical oncogenic driver and a key metabolic enzyme has positioned this compound as a promising therapeutic agent for neuroblastoma. This technical guide provides a comprehensive overview of the preclinical studies of this compound in neuroblastoma, focusing on its mechanism of action, efficacy in various models, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby preventing the conversion of ornithine to putrescine, the first step in polyamine synthesis. This depletion of intracellular polyamines, such as putrescine, spermidine, and spermine, disrupts several cellular processes critical for tumor growth.
A key pathway affected by this compound in neuroblastoma is the LIN28/Let-7 axis. In MYCN-amplified neuroblastoma, high levels of polyamines promote the expression of LIN28B, an RNA-binding protein that post-transcriptionally suppresses the tumor-suppressor microRNA, Let-7. By reducing polyamine levels, this compound treatment leads to decreased LIN28B and subsequent restoration of Let-7 levels. This, in turn, downregulates MYCN expression, creating a negative feedback loop that further inhibits tumor growth.
Furthermore, this compound has been shown to induce a G1 cell cycle arrest in MYCN-amplified neuroblastoma cells. This effect is mediated by the accumulation of the cyclin-dependent kinase inhibitor p27Kip1. This compound treatment also impacts other signaling pathways, including the phosphorylation of Akt/PKB and GSK3-β, which are involved in cell survival and proliferation.
Data Presentation
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in a panel of neuroblastoma cell lines, demonstrating a cytostatic rather than cytotoxic effect.
| Cell Line | MYCN Status | IC50 (µM) | Observations | Reference |
| SK-N-BE(2) | Amplified | 100 | Achieved IC50 at 100 µM. | |
| 15 Other Cell Lines | Various | > 100 | Did not cause significant cytotoxicity (≥ 1 log cell kill) at concentrations up to 100 µM. | |
| BE(2)-C | Amplified | - | Sensitive to DFMO treatment, correlating with high LIN28B expression. | |
| SMS-KCNR | Amplified | - | Moderately sensitive to DFMO treatment. | |
| CHLA-90 | Non-amplified | - | Less sensitive to DFMO treatment. | |
| IMR-32 | Amplified | - | Marked increase in G1 phase and reduction in S phase after DFMO treatment. | |
| CHP-134 | Amplified | - | Marked increase in G1 phase and reduction in S phase after DFMO treatment. | |
| SK-N-MC | Non-amplified | - | Modest effects on proliferation. | |
| SK-N-SH | Non-amplified | - | No effect on growth. |
In Vivo Efficacy
Preclinical in vivo studies using xenograft and transgenic mouse models have demonstrated the potential of this compound to inhibit tumor growth and improve survival.
| Model | Treatment | Key Findings | Reference |
| MYCN-overexpressing NB cells (in vitro invasion assay) | 5 mM DFMO for 72h | Inhibited invasion by 89% compared to untreated cells. | |
| TH-MYCN Transgenic Mice | DFMO | Decreased tumor penetrance and extended survival when used preemptively. | |
| Neuroblastoma Xenografts | DFMO in combination with chemotherapy | Synergistic effect, leading to extended survival. |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of this compound on the proliferation of neuroblastoma cell lines.
Methodology:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium alone as a blank and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of key proteins such as MYCN, ODC, and p27Kip1.
Methodology:
-
Cell Lysis: Treat neuroblastoma cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYCN, ODC, p27Kip1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in a neuroblastoma xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ neuroblastoma cells (e.g., SK-N-BE(2)) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via oral gavage or in the drinking water at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to assess the antitumor efficacy.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in neuroblastoma.
Caption: In vitro experimental workflow for this compound evaluation.
Caption: In vivo experimental workflow for this compound evaluation.
Conclusion
Preclinical studies have established a strong rationale for the use of this compound in the treatment of high-risk neuroblastoma, particularly in cases with MYCN amplification. Its well-defined mechanism of action, centered on the inhibition of polyamine biosynthesis and the subsequent modulation of the MYCN-LIN28-Let-7 axis, provides a targeted therapeutic approach. The in vitro and in vivo data, although warranting further quantitative characterization in some areas, consistently demonstrate the cytostatic and tumor-inhibitory effects of this compound. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the preclinical potential of this compound and its combinations in neuroblastoma. Future preclinical research should focus on comprehensive dose-response studies across a wider range of neuroblastoma subtypes, elucidation of resistance mechanisms, and the identification of synergistic combination therapies to further enhance its clinical utility.
References
- 1. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ornithine decarboxylase reverses the LIN28/Let-7 axis and inhibits glycolytic metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Formulating Eflornithine in In Vivo Animal Studies
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[1][2] By inhibiting ODC, this compound depletes intracellular polyamines, leading to a cytostatic effect. This mechanism of action has led to its investigation and use in treating conditions characterized by rapid cell proliferation, such as certain cancers and protozoan infections like African trypanosomiasis. For researchers conducting preclinical in vivo animal studies, proper formulation of this compound is critical to ensure accurate dosing, bioavailability, and reproducible results. These application notes provide detailed protocols for the preparation of this compound formulations for oral, intravenous, and topical administration in animal models.
Physicochemical Properties of this compound Hydrochloride
This compound is commonly used in its hydrochloride salt form (this compound HCl), which is a white to off-white crystalline powder. It is highly soluble in water.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂F₂N₂O₂·HCl | |
| Molecular Weight | 218.65 g/mol | |
| Solubility | Highly soluble in water | |
| Stereochemistry | Racemic (D,L-α-difluoromethylornithine) |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Gavage)
Oral gavage is a common method for administering this compound in rodent studies. This compound hydrochloride's high water solubility allows for simple aqueous formulations.
Materials:
-
This compound hydrochloride (DFMO) powder
-
Sterile saline solution (0.9% NaCl) or sterile water
-
Weighing scale
-
Spatula
-
Sterile conical tubes or vials
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., NaOH, HCl) if necessary
-
Gavage needles (appropriate size for the animal model)
-
Syringes
Procedure:
-
Calculate the required amount of this compound HCl: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose and dosing volume. A common dosing volume for mice is up to 10 ml/kg.
-
Weigh the this compound HCl powder: Accurately weigh the calculated amount of this compound HCl powder using a calibrated scale.
-
Dissolve the powder: Add the weighed powder to a sterile conical tube or vial. Add the required volume of sterile saline solution or water.
-
Ensure complete dissolution: Vortex the solution until the this compound HCl is completely dissolved. The solution should be clear and free of particulates.
-
Check and adjust pH (if necessary): For most oral gavage studies, pH adjustment is not critical. However, if required by the experimental design, check the pH of the solution and adjust to a neutral pH (around 7.0-7.4) using dilute NaOH or HCl.
-
Storage: Store the prepared solution at 2-8°C for short-term use (up to one week). For longer-term storage, it is recommended to prepare fresh solutions. Stability should be validated under specific storage conditions.
-
Administration:
-
Properly restrain the animal.
-
Measure the appropriate length for gavage needle insertion.
-
Gently insert the gavage needle into the esophagus and slowly administer the calculated dose.
-
Monitor the animal for any signs of distress after administration.
-
Dosage Examples for Oral Administration in Rats:
| Dose (mg/kg) | Vehicle | Animal Model | Application | Reference |
| 750, 1500, 2000, 3000 | Saline solution | Male Sprague-Dawley rats | Pharmacokinetic study | |
| 40 - 3000 | Not specified | Rat | Pharmacokinetic study |
Protocol 2: Preparation of this compound for Intravenous Administration
Intravenous administration requires a sterile, isotonic solution with a physiologically compatible pH.
Materials:
-
This compound hydrochloride (DFMO) powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile water for injection
-
Weighing scale
-
Spatula
-
Sterile vials
-
Vortex mixer
-
pH meter
-
Sterile 0.1 N NaOH and 0.1 N HCl for pH adjustment
-
Sterile filters (0.22 µm)
-
Syringes and needles
Procedure:
-
Calculate and weigh this compound HCl: As described in the oral formulation protocol.
-
Dissolve in sterile saline: Dissolve the weighed powder in sterile saline solution in a sterile vial.
-
Vortex to dissolve: Ensure the powder is completely dissolved.
-
Adjust pH: Check the pH of the solution. For intravenous administration, it is crucial to adjust the pH to approximately 7.2-7.4 to prevent irritation and ensure compatibility with blood. Use sterile 0.1 N NaOH or 0.1 N HCl to adjust the pH.
-
Sterile filter: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Quality Control: Visually inspect the final solution for any particulates.
-
Storage: Use the sterile solution immediately. If short-term storage is necessary, store at 2-8°C and use within 24 hours. Aseptic technique must be maintained throughout the process.
-
Administration:
-
Administer via a suitable vein for the animal model (e.g., tail vein in mice and rats).
-
The injection should be given slowly.
-
Dosage Examples for Intravenous Administration in Rats:
| Dose (mg/kg) | Vehicle | pH | Animal Model | Application | Reference |
| 375, 1000 | Saline solution | 7.2 | Male Sprague-Dawley rats | Pharmacokinetic study | |
| 100 - 2700 | Not specified | Not specified | Rat | Pharmacokinetic study |
Protocol 3: Preparation of this compound for Topical Administration
Topical formulations are used to study the local effects of this compound, for example, on hair growth. This often involves incorporating this compound into a cream or gel base.
Materials:
-
This compound hydrochloride (DFMO) powder
-
A suitable cream or gel base (e.g., a commercially available base cream, or a custom formulation with gelling agents like Carbopol)
-
Weighing scale
-
Spatula
-
Mortar and pestle or an ointment mill
-
pH meter
Procedure:
-
Calculate and weigh this compound HCl: Determine the desired concentration of this compound in the final formulation (e.g., 13.9% is used in a commercial product). Calculate and weigh the necessary amount of this compound HCl powder.
-
Levigation (if necessary): If incorporating into a thick cream, it may be necessary to first levigate the powder with a small amount of a suitable liquid (e.g., glycerin or propylene glycol) to form a smooth paste. This prevents a gritty texture in the final product.
-
Geometric Dilution:
-
Place the weighed this compound HCl powder (or the levigated paste) in a mortar.
-
Add an approximately equal amount of the cream/gel base and mix thoroughly with the pestle.
-
Continue adding the base in portions, mixing thoroughly after each addition, until all the base has been incorporated. This ensures a uniform distribution of the drug.
-
For larger batches, an ointment mill can be used for a more homogenous mixture.
-
-
pH Measurement: Check the pH of the final formulation to ensure it is within a skin-compatible range (typically pH 4-7).
-
Packaging and Storage: Package the cream/gel in an airtight container and store at room temperature or as determined by stability studies.
Administration Protocol (Mouse Model for Hair Growth Inhibition):
-
Animal Preparation: Anesthetize the mice and shave an area of their dorsal skin.
-
Microneedle Pre-treatment (Optional but recommended): To enhance skin permeation, the shaved area can be pre-treated with a microneedle roller.
-
Application: Apply a thin layer of the this compound cream to the shaved area. This is typically done once or twice daily.
-
Monitoring: Monitor the area for hair regrowth and any signs of skin irritation over the course of the study.
Quantitative Data from Animal Studies
Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax | Tmax | AUC (0-inf) | Bioavailability | Reference |
| Oral (l-eflornithine) | 750-2000 | - | - | - | 41% | |
| Oral (d-eflornithine) | 750-2000 | - | - | - | 62% | |
| Oral (l-eflornithine) | 3000 | - | - | - | 47% | |
| Oral (d-eflornithine) | 3000 | - | - | - | 83% | |
| Intravenous (l-eflornithine) | 375, 1000 | - | - | - | - | |
| Intravenous (d-eflornithine) | 375, 1000 | - | - | - | - | |
| Topical (13.9% cream) | 460 | 5.3 ng/mL | 2 h | - | - | |
| Topical ("this compound–armenicum") | 460 | 3.8 ng/mL | 3.3 h | 25% lower than cream | - |
Clearance of this compound Enantiomers in Rats (Intravenous)
| Enantiomer | Mean Clearance (ml/min/kg) | Reference |
| l-eflornithine | 14.5 | |
| d-eflornithine | 12.6 |
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound. It inhibits ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine synthesis pathway. This leads to the depletion of polyamines (putrescine, spermidine, and spermine), which are crucial for cell proliferation.
References
- 1. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Eflornithine Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines, including putrescine, spermidine, and spermine, are essential for cell growth, differentiation, and proliferation.[2][3] Cancer cells often exhibit elevated ODC activity and increased polyamine levels, making ODC a compelling target for cancer therapy. This compound works by blocking the production of polyamines, thereby inhibiting cancer cell growth. It has shown promise in preclinical and clinical studies for various cancers, including neuroblastoma, colorectal cancer, and prostate cancer.
These application notes provide detailed protocols for testing the efficacy of this compound in vitro using cancer cell lines. The protocols cover essential assays to determine the drug's impact on its target enzyme, cell viability, and compensatory polyamine uptake mechanisms.
Signaling Pathway of this compound Action
This compound targets the polyamine biosynthesis pathway by irreversibly inhibiting ornithine decarboxylase (ODC). ODC is a key enzyme that catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in the synthesis of polyamines. By inhibiting ODC, this compound depletes the intracellular pool of polyamines (putrescine, spermidine, and spermine), which are crucial for various cellular processes including DNA replication, protein synthesis, and cell cycle progression. The reduction in polyamine levels ultimately leads to a cytostatic effect, inhibiting cell proliferation. In some cancer types, such as MYCN-amplified neuroblastoma, ODC is a transcriptional target of the MYCN oncogene, and its inhibition by this compound can help restore normal cellular regulation.
Caption: this compound's mechanism of action.
Experimental Workflow for Efficacy Testing
A typical workflow for evaluating the in vitro efficacy of this compound involves a series of experiments to confirm its mechanism of action and determine its biological effects on cancer cells. The process begins with treating cultured cancer cells with varying concentrations of this compound. Key endpoint assays include measuring the activity of its target enzyme, ornithine decarboxylase (ODC), assessing the impact on cell viability and proliferation, and investigating compensatory mechanisms such as polyamine uptake.
Caption: General experimental workflow.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (mM) | Reference |
| SW480 | Colorectal Cancer | Polyamine Uptake (Putrescine) | 24 | ~5 | |
| Caco-2 | Colorectal Cancer | Polyamine Uptake (Putrescine) | 24 | ~5 | |
| A549 | Lung Carcinoma | MTT Assay | 72 | 36.6 x 10⁻³ | |
| MCF-7 | Breast Cancer | MTT Assay | 72 | >1000 | |
| DU-145 | Prostate Cancer | MTT Assay | 72 | 122.7 | |
| K562 | Leukemia | Proliferation Assay | - | <50 µM | |
| PC3 | Prostate Cancer | Proliferation Assay | - | <50 µM |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Experimental Protocols
Protocol 1: Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This protocol is adapted from established radiochemical assays for ODC activity.
Objective: To measure the enzymatic activity of ODC in cell lysates following treatment with this compound.
Materials:
-
L-[1-¹⁴C]-ornithine
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate)
-
This compound
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Scintillation cocktail
-
Filter paper discs
-
Hyamine hydroxide or NaOH
-
Sealed reaction vials
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24-72 hours).
-
-
Cell Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the cell lysis buffer.
-
Centrifuge the lysate at 4°C to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
-
Enzymatic Reaction:
-
In a sealed reaction vial, add a defined amount of cell lysate (e.g., 100-200 µg of protein).
-
Add the reaction buffer and L-[1-¹⁴C]-ornithine.
-
Place a filter paper disc impregnated with hyamine hydroxide or NaOH in a center well suspended above the reaction mixture to capture the released ¹⁴CO₂.
-
Seal the vials and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and CO₂ Trapping:
-
Stop the reaction by injecting TCA or PCA into the reaction mixture.
-
Continue incubation for an additional period (e.g., 1 hour) to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper.
-
-
Measurement:
-
Remove the filter paper disc and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ODC activity as picomoles of ¹⁴CO₂ released per milligram of protein per hour.
-
Compare the ODC activity in this compound-treated samples to the vehicle-treated control to determine the percentage of inhibition.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound (and a vehicle control) in fresh culture medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%).
-
Protocol 3: Polyamine Uptake Assay (Radiolabeled Spermidine)
This protocol is based on methods for measuring the uptake of radiolabeled polyamines to assess the activity of the polyamine transport system.
Objective: To measure the rate of polyamine uptake in cancer cells, particularly after this compound treatment, which can induce this pathway.
Materials:
-
[³H]-spermidine or other radiolabeled polyamines
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis solution (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
12- or 24-well cell culture plates
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Pre-treatment:
-
Seed cells in 12- or 24-well plates and grow to 70-80% confluency.
-
To induce the polyamine transport system, pre-treat the cells with a high concentration of this compound (e.g., 1-5 mM) for 24-72 hours. Include a non-pre-treated control group.
-
-
Uptake Experiment:
-
Wash the cells once with PBS.
-
Add culture medium containing a known concentration of [³H]-spermidine to the wells.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). A time-course experiment can be performed to determine the optimal incubation time.
-
-
Washing:
-
To stop the uptake, rapidly aspirate the medium and wash the cells multiple times (e.g., 3 times) with ice-cold PBS to remove extracellular radiolabeled spermidine.
-
-
Cell Lysis:
-
Lyse the cells by adding the cell lysis solution to each well and incubating for about 10 minutes at room temperature.
-
-
Measurement:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the DPM values to the protein concentration of a parallel set of wells.
-
Compare the polyamine uptake in this compound-pre-treated cells to the control cells to determine the extent of uptake induction.
-
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's efficacy. By assessing its direct impact on ODC activity, its cytostatic effects on cancer cell lines, and its influence on compensatory polyamine uptake, researchers can gain a thorough understanding of its therapeutic potential. These assays are crucial for the preclinical development of this compound and for exploring its synergistic effects with other anticancer agents.
References
Quantifying Eflornithine in Biological Samples: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of eflornithine in various biological samples. This compound, an irreversible inhibitor of ornithine decarboxylase, is a crucial medication for treating West African trypanosomiasis (sleeping sickness) and hirsutism. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
I. Overview of Analytical Methods
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible technique. Since this compound lacks a strong chromophore, derivatization is necessary to enable UV detection. This method is suitable for relatively high concentrations of the drug.
-
Liquid Chromatography with Evaporative Light Scattering Detection (LC-ELSD): This method is an alternative to UV detection and does not require the analyte to have a chromophore. It is suitable for non-volatile analytes like this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. It often allows for simpler sample preparation and can measure very low concentrations of the drug.
II. Quantitative Data Summary
The following tables summarize the quantitative parameters of various published methods for this compound determination in biological samples. This allows for a direct comparison of the performance of each technique.
Table 1: HPLC-UV Methods for this compound Quantification
| Biological Matrix | Derivatization Reagent | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Serum | Dansyl Chloride | 5 - 950 | - | - | - | [1] |
| Parenteral Formulation | - | 50 - 100 | 0.008438 | 0.028126 | 100.5 | [2] |
| Parenteral Formulation | - | 0.005 - 0.015 | - | - | 98.4 | [3] |
Table 2: LC-ELSD Method for this compound Quantification
| Biological Matrix | Linearity Range (µM) | LOQ (µM) | Inter-assay Precision (%) | Reference |
| Human Plasma | 25 - 750 | 25 | 5.0 - 10.4 | [4] |
Table 3: Chiral HPLC-MS Method for this compound Enantiomers
| Mobile Phase | Column | Detection | Key Finding | Reference |
| Methanol:Water (90:10, v/v) with 175 mM Acetic Acid and 35 mM Triethylamine | Chirobiotic R (4.6 × 250 mm, 5 µm) | MS | Successful separation of D- and L-eflornithine enantiomers. | [1] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Dashes indicate data not provided in the source.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the tables above.
Protocol 1: HPLC-UV Method for this compound in Serum
This protocol describes a reversed-phase HPLC method with pre-column derivatization using dansyl chloride.
A. Sample Preparation
-
To 1 mL of serum, add an internal standard (e.g., norvaline).
-
Precipitate proteins by adding three portions of ice-cold 80% ethanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness in a vacuum oven at 50°C.
-
Reconstitute the residue in a basic solution.
-
Add dansyl chloride in acetone and incubate at 25°C for 4 hours in the dark for derivatization.
-
Add a dilute base before injection into the HPLC system.
B. Chromatographic Conditions
-
Column: C8, 15 cm
-
Mobile Phase A: 10 mM pH 4 acetate buffer:THF (95:5)
-
Mobile Phase B: Acetonitrile:THF (90:10)
-
Gradient: Linear gradient from 100% A to 100% B over 28 minutes.
-
Detection: UV at 330 nm.
-
Injection Volume: 25 to 50 µL.
C. Expected Results
-
This compound and the internal standard should be well-resolved. In the cited study, they eluted at 14.7 and 17.7 minutes, respectively.
Protocol 2: LC-ELSD Method for this compound Enantiomers in Plasma
This method allows for the chiral separation and quantification of this compound enantiomers without derivatization.
A. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge appropriate for basic compounds.
-
Load 1000 µL of human plasma containing an internal standard.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound enantiomers and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
B. Chromatographic Conditions
-
Column: Chirobiotic TAG (250 mm x 4.6 mm)
-
Mobile Phase: Ethanol (99.5%) : 0.01 mol/L acetic acid-triethylamine buffer (25:75, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Evaporative Light Scattering Detector (ELSD)
C. Expected Results
-
Baseline separation of D- and L-eflornithine enantiomers.
Protocol 3: General Approach for LC-MS/MS Method Development
While a specific, detailed protocol for a validated LC-MS/MS method for this compound was not found in the initial literature search, a general workflow can be outlined based on common practices for similar small molecules.
A. Sample Preparation
Protein precipitation is a common and straightforward method for plasma and serum samples.
-
To a small volume of plasma or serum (e.g., 50-100 µL), add an internal standard (ideally a stable isotope-labeled version of this compound).
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant can either be injected directly or evaporated and reconstituted in the mobile phase.
B. UPLC-MS/MS Conditions
-
Column: A reversed-phase column such as a C18 or a HILIC column would be a suitable starting point.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution from a low to high percentage of organic phase is typically used to separate the analyte from matrix components.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a specific precursor ion for this compound and a specific product ion to monitor.
C. Method Validation
A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed, including assessment of:
-
Selectivity and specificity
-
Linearity and range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and precision
-
Recovery
-
Matrix effects
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
IV. Signaling Pathway
This compound's mechanism of action involves the inhibition of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway. Polyamines are essential for cell proliferation and differentiation.
V. Conclusion
The quantification of this compound in biological samples is achievable through various analytical techniques. HPLC-UV with derivatization offers a cost-effective method for higher concentrations, while LC-ELSD provides an alternative for chiral separations without derivatization. For high sensitivity and specificity, LC-MS/MS is the recommended approach, although a fully validated, detailed public protocol is not as readily available. The provided protocols and data serve as a valuable resource for researchers and professionals in the development and application of bioanalytical methods for this compound. It is crucial to perform a thorough method validation to ensure the reliability and accuracy of the obtained data for any specific application.
References
Application Notes and Protocols for Eflornithine in Combination Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells.[4][5] By depleting intracellular polyamine pools, this compound can arrest cell growth and inhibit tumorigenesis. Preclinical and clinical studies have demonstrated that this compound can synergize with various chemotherapeutic agents to enhance their anticancer efficacy. This document provides detailed application notes and protocols for utilizing this compound in combination with other chemotherapeutics, focusing on glioblastoma, neuroblastoma, and colorectal cancer.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of polyamine biosynthesis. This pathway intersects with other critical signaling cascades involved in cancer cell growth and survival, most notably the PI3K/Akt/mTOR pathway. The depletion of polyamines by this compound can lead to a compensatory activation of the Akt/PKB signaling pathway to promote cell survival. Therefore, combining this compound with inhibitors of the PI3K/Akt/mTOR pathway can result in a potent synergistic antitumor effect.
Figure 1: Simplified signaling diagram of this compound's mechanism and its interplay with the PI3K/Akt pathway.
Experimental Workflows
A typical preclinical workflow for evaluating the combination of this compound with a chemotherapeutic agent involves a multi-stage process, from initial in vitro screening to in vivo validation.
Figure 2: General experimental workflow for combination therapy studies.
Application Note 1: this compound and Temozolomide for Glioblastoma
Background: Temozolomide (TMZ) is the standard-of-care alkylating agent for glioblastoma (GBM), but resistance is common. This compound has shown promise in combination with TMZ in preclinical models of GBM. This combination aims to enhance cytotoxicity and overcome TMZ resistance.
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Effect | Reference |
| U87MG | Temozolomide (72h) | ~230 | Cytotoxicity | |
| U87MG | This compound + Temozolomide | Not explicitly stated, but combination shows significantly reduced cell viability compared to single agents. | Increased cell cycle arrest at G2/M, increased caspase-8 activation. | |
| U251MG | Temozolomide (48h) | ~155 | Cytotoxicity | |
| U251MG | This compound + Temozolomide | Not explicitly stated, but combination shows significantly reduced cell viability compared to single agents. | Increased cell cycle arrest at G2/M. | |
| T98G | Temozolomide (72h) | ~438 | Cytotoxicity | |
| T98G | This compound + Temozolomide | Not explicitly stated, but combination shows significantly reduced cell viability compared to single agents. | Increased caspase-8 activation. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed U87MG, U251MG, or T98G cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 50, 100, 200 µM), Temozolomide (e.g., 40, 80, 200 µM), or a combination of both for 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Temozolomide, or the combination as described above for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Application Note 2: this compound and Cisplatin for Neuroblastoma
Background: Neuroblastoma is a common childhood cancer, and resistance to chemotherapy, such as cisplatin, is a major clinical challenge. This compound has been shown to enhance the cytotoxic effects of cisplatin in neuroblastoma cell lines.
Quantitative Data Summary
| Cell Line | Treatment | Observation | Reference |
| SH-SY5Y | Cisplatin | Induces apoptosis and G2/M cell cycle arrest. | |
| SH-SY5Y | This compound + Cisplatin | Synergistic increase in cell death compared to single agents. | (with Aurora kinase inhibitor) |
| KellyLuc | Cisplatin | Sensitive to cisplatin. | |
| KellyCis83Luc | Cisplatin | Resistant to cisplatin. |
Experimental Protocols
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding: Seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound, Cisplatin, or the combination for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Protocol 4: In Vivo Neuroblastoma Xenograft Model
-
Cell Implantation: Subcutaneously inject 1 x 10⁷ SH-SY5Y cells into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.
-
Treatment Groups: Randomize mice into four groups: Vehicle control, this compound alone, Cisplatin alone, and the combination of this compound and Cisplatin.
-
Drug Administration: Administer drugs according to a predetermined schedule (e.g., this compound in drinking water and Cisplatin via intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, excise tumors, weigh them, and process for histological and molecular analysis.
Application Note 3: this compound and 5-Fluorouracil for Colorectal Cancer
Background: 5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for colorectal cancer (CRC). This compound has been investigated in combination with 5-FU to enhance its therapeutic efficacy.
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Effect | Reference |
| HCT116 | 5-Fluorouracil (72h) | ~50 | Induces apoptosis. | |
| HT-29 | 5-Fluorouracil (72h) | >100 | Less sensitive to 5-FU. | |
| HT-29 | This compound + 5-Fluorouracil | Not explicitly stated, but combination shows enhanced apoptosis. | Increased expression of pro-apoptotic genes (Bax, caspases) and decreased anti-apoptotic Bcl-2. | (with Doxorubicin) |
Experimental Protocols
Protocol 5: Western Blot for PI3K/Akt/mTOR Pathway Proteins
-
Protein Extraction: Treat HT-29 or HCT116 cells with this compound, 5-FU, or the combination for 24-48 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 6: In Vivo Colorectal Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells into the flank of nude mice.
-
Tumor Growth and Treatment: Follow the general procedure outlined in Protocol 4, adapting the drug administration routes and schedules for this compound and 5-FU. For example, 5-FU is often administered via intraperitoneal injection.
-
Monitoring and Endpoint Analysis: Monitor tumor growth and animal health. At the study endpoint, perform tumor and tissue analysis as described in Protocol 4.
Conclusion
The combination of this compound with standard chemotherapeutic agents represents a promising strategy to enhance anticancer efficacy and overcome drug resistance in various cancer types. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of these combination therapies. Careful optimization of drug concentrations, treatment schedules, and experimental models is crucial for translating these findings into clinical applications.
References
- 1. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Effect of this compound on mutation frequency in temozolomide-treated U87MG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Eflornithine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), is a crucial medication for the treatment of West African trypanosomiasis (sleeping sickness), hirsutism, and more recently, as a maintenance therapy for high-risk neuroblastoma.[1][2][3][4] Its mechanism of action involves the blockade of polyamine biosynthesis, which is essential for cell proliferation and differentiation.[5] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is paramount for optimizing dosing regimens, ensuring efficacy, and minimizing adverse effects. These application notes provide a detailed overview of the experimental protocols and modeling approaches for characterizing the PK/PD of this compound.
Pharmacokinetics of this compound
This compound's pharmacokinetics are influenced by the route of administration (intravenous, oral, or topical) and exhibit enantioselective properties.
Key Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound from various studies.
| Parameter | Route of Administration | Value | Species | Reference |
| Bioavailability | Oral | ~54% | Human | |
| Oral (L-eflornithine) | 32% | Rat | ||
| Oral (D-eflornithine) | 59% | Rat | ||
| Topical | <1% | Human | ||
| Elimination Half-life (t½) | Intravenous | 3-3.6 hours | Human | |
| Topical | ~8 hours | Human | ||
| Volume of Distribution (Vd) | Intravenous | 0.35 L/kg | Human | |
| Clearance (CL) | Intravenous | 2 mL/min/kg | Human | |
| Peak Plasma Concentration (Cmax) | Topical (0.5g twice daily) | 10.4 ng/mL | Human | |
| Time to Peak Concentration (Tmax) | Oral | 3.5 hours | Human | |
| Protein Binding | Negligible | Human | ||
| Excretion | Primarily unchanged in urine (>80%) | Human |
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an internal standard (e.g., an isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the quality control and unknown samples by interpolation from the calibration curve.
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is the inhibition of ODC, leading to the depletion of polyamines and subsequent cytostatic effects.
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action via ODC inhibition.
Experimental Protocol: Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This protocol measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
1. Reagents and Materials
-
L-[1-¹⁴C]-ornithine (specific activity ~50 mCi/mmol).
-
ODC Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA, 0.04 mM pyridoxal 5'-phosphate.
-
Cell or tissue lysate containing ODC.
-
2 M Perchloric acid.
-
Scintillation vials.
-
Scintillation cocktail.
-
Filter paper discs.
-
Hyamine hydroxide.
2. Assay Procedure
-
Prepare cell or tissue lysates in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
In a sealed reaction vial, add 50 µL of ODC Assay Buffer.
-
Add 20 µL of cell or tissue lysate (containing a known amount of protein).
-
To initiate the reaction, add 30 µL of L-[1-¹⁴C]-ornithine (final concentration ~0.5 µCi/reaction).
-
Immediately seal the vial with a rubber stopper holding a center well containing a filter paper disc soaked in 20 µL of hyamine hydroxide to trap the evolved ¹⁴CO₂.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by injecting 0.5 mL of 2 M perchloric acid through the stopper into the reaction mixture.
-
Continue the incubation for another 60 minutes to ensure complete trapping of the ¹⁴CO₂.
-
Remove the filter paper disc and place it in a scintillation vial.
-
Add 5 mL of scintillation cocktail to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis
-
Calculate the ODC activity as picomoles of ¹⁴CO₂ released per hour per milligram of protein.
Experimental Protocol: In Vitro Anti-Trypanosomal Activity Assay (Alamar Blue Assay)
This assay determines the susceptibility of Trypanosoma brucei to this compound.
1. Materials
-
Trypanosoma brucei bloodstream forms.
-
Complete HMI-9 medium.
-
96-well microtiter plates.
-
This compound stock solution.
-
Alamar Blue (Resazurin) solution.
-
Fluorometer.
2. Assay Procedure
-
Culture T. brucei bloodstream forms in complete HMI-9 medium at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete HMI-9 medium in a 96-well plate.
-
Add trypanosomes to each well to a final density of 2 x 10⁴ cells/mL.
-
Include wells with trypanosomes but no drug (positive control) and wells with medium only (negative control).
-
Incubate the plate at 37°C with 5% CO₂ for 48 hours.
-
Add 20 µL of Alamar Blue solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
3. Data Analysis
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.
-
Determine the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to describe the time course of drug effect. For this compound, population PK models and time-to-event PD models are commonly employed.
Population Pharmacokinetic Modeling
Population PK modeling, often performed using software like NONMEM, helps to quantify the sources of variability in drug exposure within a patient population.
Workflow for Population PK Modeling
$PROBLEM this compound Population PK $INPUT ID TIME DV AMT RATE EVID MDV $DATA eflornithine_data.csv IGNORE=@ $SUBROUTINES ADVAN3 TRANS4
$PK TVCL = THETA(1) ; Typical value of clearance TVV1 = THETA(2) ; Typical value of central volume TVQ = THETA(3) ; Typical value of inter-compartmental clearance TVV2 = THETA(4) ; Typical value of peripheral volume
CL = TVCL * EXP(ETA(1)) V1 = TVV1 * EXP(ETA(2)) Q = TVQ * EXP(ETA(3)) V2 = TVV2 * EXP(ETA(4))
$ERROR Y = F + F * EPS(1)
$THETA (0, 10) ; CL (L/hr) (0, 20) ; V1 (L) (0, 5) ; Q (L/hr) (0, 30) ; V2 (L)
$OMEGA 0.1 ; IIV CL 0.1 ; IIV V1 0.1 ; IIV Q 0.1 ; IIV V2
$SIGMA 0.04 ; Proportional residual error
$ESTIMATION METHOD=1 INTERACTION MAXEVAL=9999 $COVARIANCE $TABLE ID TIME DV PRED IPRED CWRES
Caption: Logical flow of time-to-event pharmacodynamic modeling.
A common approach is to use a parametric hazard function (e.g., Weibull or log-logistic) and model the effect of drug exposure as a covariate on the hazard.
Example NONMEM Control Stream Snippet for a Time-to-Event Model:
Conclusion
The application notes and protocols provided here offer a comprehensive framework for the pharmacokinetic and pharmacodynamic evaluation of this compound. Rigorous characterization using these methods is essential for optimizing its clinical use and for the development of novel therapeutic strategies involving this important drug. The integration of experimental data with sophisticated modeling and simulation approaches will continue to be a cornerstone of advancing our understanding and application of this compound in treating various diseases.
References
- 1. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound enantiomers in plasma, by solid-phase extraction and liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ornithine Decarboxylase (ODC) Activity Assay Kit - Profacgen [profacgen.com]
Designing Clinical Trials for Eflornithine in Oncology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, differentiation, and proliferation.[1][4] Elevated ODC activity and polyamine levels are frequently observed in cancer cells, contributing to tumorigenesis. This compound's mechanism of action, which involves the "suicide inhibition" of ODC, leads to the depletion of polyamines, thereby suppressing tumor growth. This document provides detailed application notes and protocols for designing clinical trials for this compound in various oncology settings.
Mechanism of Action and Signaling Pathway
This compound's primary target is the enzyme ornithine decarboxylase (ODC1). By irreversibly binding to and inhibiting ODC, this compound blocks the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine synthesis. This depletion of polyamines, particularly in cancer cells with upregulated ODC activity (e.g., those with MYCN amplification), disrupts critical cellular processes.
One of the key pathways affected is the LIN28/Let-7 axis. In normal cells, there is a balance between the oncogenic LIN28 protein and the tumor-suppressive Let-7 microRNA family. In certain cancers, such as neuroblastoma, high levels of polyamines promote the expression of LIN28, which in turn downregulates Let-7. This imbalance contributes to cell proliferation and a tumorigenic phenotype. Treatment with this compound reduces polyamine levels, which helps to restore the balance of the LIN28/Let-7 pathway and suppress tumor growth.
Caption: this compound inhibits ODC, disrupting polyamine synthesis and oncogenic signaling.
Application Notes for Clinical Trial Design
Target Patient Populations
Clinical trials with this compound have shown promise in several cancer types, suggesting specific patient populations for future studies:
-
High-Risk Neuroblastoma: this compound has received FDA approval to reduce the risk of relapse in pediatric and adult patients with high-risk neuroblastoma who have shown at least a partial response to prior multiagent, multimodality therapy. Future trials could explore its use in different stages of the disease or in combination with other novel agents.
-
Anaplastic Astrocytoma and Glioblastoma: The Phase 3 STELLAR study demonstrated a significant overall survival benefit when this compound was combined with lomustine in patients with recurrent anaplastic astrocytoma. Ongoing trials are evaluating this compound in combination with temozolomide for newly diagnosed glioblastoma. Patient selection could be refined by molecular markers such as IDH mutation status.
-
Colorectal Cancer Prevention: this compound, in combination with sulindac, has been studied for the prevention of colorectal adenomas in high-risk populations. Trials in this setting should focus on patients with a history of adenomatous polyps or early-stage colorectal cancer.
-
Other Solid Tumors: Preclinical data and early clinical trials have suggested potential activity in other solid tumors with high ODC activity. Basket trials could be designed to explore the efficacy of this compound in various tumor types characterized by specific biomarkers (e.g., MYCN amplification).
Clinical Trial Designs
The design of a clinical trial for this compound will depend on the specific indication and phase of development.
-
Dose Escalation and Expansion Cohorts: For new indications or combinations, a standard 3+3 dose-escalation design can be used to determine the recommended Phase 2 dose (RP2D), followed by expansion cohorts in specific patient populations to further evaluate safety and preliminary efficacy.
-
Randomized Controlled Trials: For later phase trials, a randomized, double-blind, placebo-controlled design is the gold standard to definitively assess efficacy. In some cases, an externally controlled trial comparing outcomes to a historical control arm may be considered, as was done for the FDA approval in neuroblastoma.
-
Maintenance Therapy: Given its favorable safety profile, this compound is well-suited for maintenance therapy to prevent relapse in patients who have achieved remission after standard treatments.
Endpoints
-
Primary Endpoints:
-
Overall Survival (OS): A key endpoint in registrational trials, particularly for aggressive cancers.
-
Event-Free Survival (EFS): A common primary endpoint in studies focused on preventing relapse, defined as the time to disease progression, relapse, second primary cancer, or death.
-
Progression-Free Survival (PFS): Frequently used as a primary or secondary endpoint to assess the time until disease progression or death.
-
Adenoma Recurrence Rate: For chemoprevention studies in colorectal cancer.
-
-
Secondary Endpoints:
-
Objective Response Rate (ORR): Including complete response (CR), partial response (PR), and stable disease (SD).
-
Duration of Response (DOR).
-
Safety and Tolerability: Assessed by monitoring adverse events (AEs) and laboratory abnormalities.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Endpoints.
-
Biomarkers
-
Predictive Biomarkers:
-
MYCN Amplification: A potential predictive biomarker for response to this compound, particularly in neuroblastoma.
-
ODC1 Expression Levels: High expression of ODC1 in tumor tissue may identify patients more likely to benefit from treatment.
-
-
Pharmacodynamic Biomarkers:
-
Polyamine Levels: Measurement of putrescine, spermidine, and spermine levels in plasma, urine, or tumor tissue can serve as a direct indicator of ODC inhibition.
-
ODC Activity: Direct measurement of ODC enzyme activity in tumor tissue or peripheral blood mononuclear cells (PBMCs).
-
Summary of Key Clinical Trial Data
| Cancer Type | Trial Phase | Treatment Regimen | Key Efficacy Outcomes | Common Adverse Events (≥5%) |
| High-Risk Neuroblastoma | Phase 2 (Externally Controlled) | This compound monotherapy (maintenance) | 4-year EFS: 84% (vs. 72% in control). EFS HR: 0.48; OS HR: 0.32 | Hearing loss, otitis media, pyrexia, pneumonia, diarrhea, cough, sinusitis, upper respiratory tract infection, conjunctivitis, vomiting, allergic rhinitis, decreased neutrophils, increased ALT/AST, skin infection, urinary tract infection. |
| Anaplastic Astrocytoma (recurrent) | Phase 3 (STELLAR) | This compound + Lomustine vs. Lomustine alone | Median OS: 34.9 vs. 23.5 months (HR 0.64). Median PFS: 15.8 vs. 7.2 months (HR 0.57) | Not detailed in the provided search results. |
| Glioblastoma (newly diagnosed) | Phase 1b | This compound + Temozolomide | Ongoing, evaluating safety and RP2D | Not yet reported. |
| Colorectal Adenoma Prevention | Phase 3 | This compound + Sulindac vs. Placebo | Reduced incidence of recurrent adenomas | Not detailed in the provided search results. |
Experimental Protocols
Protocol 1: Measurement of Ornithine Decarboxylase (ODC) Activity
This protocol describes an enzymatic assay to measure ODC activity in tissue or cell lysates. The method is based on the colorimetric detection of hydrogen peroxide (H₂O₂) produced from the oxidation of putrescine, the product of the ODC reaction.
Materials:
-
L-Ornithine
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Soya diamine oxidase
-
Reagents for H₂O₂ colorimetric detection
-
Spectrophotometer
Procedure:
-
Prepare tissue or cell lysates in a suitable lysis buffer.
-
Set up the reaction mixture containing Tris-HCl buffer, PLP, DTT, and the cell lysate.
-
Initiate the reaction by adding L-ornithine.
-
Incubate at 37°C for a defined period.
-
Stop the ODC reaction.
-
Add soya diamine oxidase to the reaction mixture to oxidize the produced putrescine, which generates H₂O₂.
-
Add the colorimetric H₂O₂ detection reagents and incubate.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate ODC activity based on a standard curve.
Caption: Workflow for the enzymatic assay of ODC activity.
Protocol 2: Measurement of Polyamine Levels by HPLC
This protocol outlines the quantification of polyamines (putrescine, spermidine, and spermine) in biological samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
Perchloric acid (PCA)
-
Dansyl chloride or o-phthalaldehyde (OPA) for derivatization
-
HPLC system with a C18 reversed-phase column and a fluorescence or UV detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in cold PCA. Centrifuge to precipitate proteins.
-
Derivatization: Mix the supernatant with the derivatizing agent (e.g., dansyl chloride or OPA) and incubate to form fluorescent derivatives of the polyamines.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the polyamine derivatives on the C18 column using an appropriate mobile phase gradient.
-
Detection: Detect the separated derivatives using a fluorescence detector (for OPA derivatives) or a UV detector (for dansyl chloride derivatives).
-
Quantification: Determine the concentration of each polyamine by comparing the peak areas to those of known standards.
Caption: Workflow for polyamine analysis by HPLC.
Protocol 3: Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on cancer cell proliferation using a colorimetric assay such as the MTT or WST-1 assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT or WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the untreated control.
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol details the detection of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound for a desired time period to induce apoptosis. Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Logical flow of a clinical trial program for this compound.
Conclusion
This compound is a promising therapeutic agent in oncology with a well-defined mechanism of action. The successful design and execution of clinical trials are crucial for further establishing its role in the treatment of various cancers. The application notes and protocols provided herein offer a framework for researchers and drug development professionals to design robust and informative clinical studies for this compound. Careful consideration of the target patient population, trial design, endpoints, and biomarkers will be essential for advancing this important therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Topical Eflornithine: Application Notes and Protocols for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of topical eflornithine in dermatological research, with a focus on its application in studies of hirsutism and non-melanoma skin cancer. Detailed protocols for preclinical and clinical investigations are provided to facilitate experimental design and execution.
Introduction
This compound, an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), is a critical tool in dermatological research.[1] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. By inhibiting ODC, this compound effectively slows down rapid cell growth, a mechanism that has been primarily exploited for the management of unwanted facial hair (hirsutism).[2] More recently, its role in the chemoprevention of non-melanoma skin cancers is also an active area of investigation.
Topical application, typically as a 13.9% this compound hydrochloride cream, allows for localized delivery to the skin, minimizing systemic absorption to less than 1%.[2] This targeted approach is ideal for investigating cutaneous biological processes and for the development of dermatological therapies.
Mechanism of Action: Inhibition of Polyamine Biosynthesis
This compound acts as a "suicide inhibitor" of ornithine decarboxylase. It binds to the active site of the enzyme, where it is decarboxylated. This process generates a reactive intermediate that covalently bonds to a cysteine residue within the active site, leading to irreversible inactivation of the enzyme. The subsequent depletion of intracellular polyamines, such as putrescine and spermidine, inhibits cellular proliferation and differentiation in rapidly dividing cells, including those in the hair follicle.
Caption: this compound's inhibition of the polyamine biosynthesis pathway.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the efficacy of topical this compound.
Table 1: Efficacy of Topical this compound in the Treatment of Hirsutism
| Study Type | Treatment Group | Vehicle/Control Group | Endpoint | Result | Citation(s) |
| Randomized, double-blind clinical trial (24 weeks) | This compound 15% cream | Placebo cream | Physician's Global Assessment (PGA) - "marked improvement" | 32% of patients | 8% of patients |
| Randomized, double-blind clinical trial (24 weeks) | This compound 15% cream | Placebo cream | Patient Self-Assessment - "at least some improvement" | 58% of patients | 34% of patients |
| Open-label study (4 months) with TrichoScan analysis | This compound 11.5% cream | Baseline | Hair Density | -12.05 hairs/cm² (p=0.05) | N/A |
| Open-label study (4 months) with TrichoScan analysis | This compound 11.5% cream | Baseline | Cumulative Hair Length | -8.061 mm (p=0.001) | N/A |
| Randomized, double-blind, placebo-controlled trial with laser | This compound cream + Laser | Placebo cream + Laser | Complete or almost complete hair removal | 93.5% of sites | 67.9% of sites |
| Randomized controlled trial (6 months) | This compound 13.9% cream | Spironolactone 5% gel | Mean Ferriman-Gallwey Score Reduction | From 10.59 to 7.62 | From 11.52 to 7.48 |
Table 2: Efficacy of Topical this compound in the Chemoprevention of Non-Melanoma Skin Cancer
| Study Type | Treatment Group | Vehicle/Control Group | Endpoint | Result | Citation(s) |
| Systematic Review of 4 studies (404 patients) | Topical DFMO (this compound) | Placebo/Vehicle | Reduction in Actinic Keratosis (AK) | Modest efficacy reported | |
| Randomized Phase II trial | Topical this compound (DFMO) | Placebo | Chemoprevention of NMSC in patients with AK | Study designed to compare safety and efficacy |
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific parameters may require optimization depending on the experimental setup.
In Vitro Hair Follicle Organ Culture
This protocol allows for the investigation of the direct effects of this compound on human hair follicle growth and biology.
Caption: Workflow for in vitro human hair follicle culture with this compound.
Protocol Details:
-
Hair Follicle Isolation: Microdissect individual anagen hair follicles from human scalp skin obtained from cosmetic surgery.
-
Culture: Place individual follicles in 24-well plates containing Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Treatment: Introduce this compound hydrochloride into the culture medium at various concentrations (a starting range of 100 µM to 2 mM is suggested based on its use in other cell culture systems). A vehicle control (medium without this compound) should be run in parallel.
-
Incubation: Culture the hair follicles for a period of 7 to 14 days, replacing the medium every 2-3 days.
-
Analysis:
-
Hair Shaft Elongation: Measure the length of the hair shaft daily using a calibrated microscope.
-
Histology: At the end of the culture period, fix follicles in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess morphology.
-
Immunohistochemistry: Perform staining for proliferation markers (e.g., Ki-67) to assess the effect on cell division in the hair bulb.
-
Ornithine Decarboxylase (ODC) Activity Assay: Homogenize cultured follicles and measure ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
-
In Vivo Murine Model of Hirsutism
This model is suitable for evaluating the efficacy of topical this compound formulations in reducing hair growth.
Caption: Workflow for an in vivo murine model of hirsutism.
Protocol Details:
-
Animal Model: Use C57BL/6 mice, which have a synchronized hair growth cycle.
-
Hair Cycle Synchronization: Induce the anagen phase of the hair cycle by depilating a defined area on the dorsum of the mice.
-
Treatment Application:
-
Treatment Group: Apply a thin layer of 13.9% this compound hydrochloride cream to the depilated area twice daily.
-
Control Group: Apply the vehicle cream (without this compound) to a separate group of mice.
-
-
Duration: Continue the treatment for at least 3-4 weeks.
-
Analysis:
-
Visual and Photographic Assessment: Document hair regrowth at regular intervals.
-
Quantitative Hair Analysis: Use techniques like TrichoScan to measure hair density and length.
-
Histology: Collect skin biopsies at the end of the study for H&E staining to assess hair follicle morphology and staging.
-
Clinical Trial Protocol for Facial Hirsutism
This protocol outlines a framework for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of topical this compound.
Protocol Details:
-
Study Population: Recruit female subjects with a clinical diagnosis of facial hirsutism (e.g., a score of ≥8 on the modified Ferriman-Gallwey scale).
-
Study Design: A 24-week, double-blind, randomized, vehicle-controlled trial.
-
Treatment Arms:
-
Arm 1: Topical this compound 13.9% cream applied twice daily to the affected areas of the face and chin.
-
Arm 2: Vehicle cream applied in the same manner.
-
-
Assessments:
-
Primary Efficacy Endpoint: Physician's Global Assessment (PGA) at week 24, using a scale such as "clear," "marked improvement," "improvement," or "no improvement."
-
Secondary Efficacy Endpoints:
-
Patient's Self-Assessment of improvement.
-
Quantitative hair counts from a defined target area.
-
Change in patient-reported outcomes related to the bother and discomfort of hirsutism.
-
-
Safety Assessments: Record all adverse events, with a focus on local skin reactions such as erythema, stinging, or burning.
-
-
Follow-up: Include a post-treatment follow-up period (e.g., 8 weeks) to assess the time to return to baseline hair growth.
Formulation and Application
The most commonly studied and commercially available formulation is a 13.9% (w/w) this compound hydrochloride cream. For research purposes, a vehicle cream with the same base ingredients should be used as a control.
Application Guidelines for Clinical and Preclinical Studies:
-
Apply a thin layer of the cream to the designated skin area.
-
Rub the cream in thoroughly.
-
For clinical studies, instruct participants not to wash the treated area for at least 4 hours after application.
-
Cosmetics or sunscreens can be applied after the cream has dried.
Conclusion
Topical this compound is a valuable compound for dermatological research, offering a targeted approach to inhibit polyamine biosynthesis in the skin. The provided data and protocols serve as a foundation for designing robust in vitro, in vivo, and clinical studies to further elucidate its mechanisms of action and explore its therapeutic potential in various skin disorders. Careful adherence to well-defined protocols and quantitative endpoints will ensure the generation of high-quality, reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Eflornithine Resistance in Trypanosomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on eflornithine resistance in trypanosomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Trypanosoma brucei?
A1: The primary mechanism of this compound resistance in Trypanosoma brucei is the reduced intracellular accumulation of the drug.[1][2] This is most commonly caused by the deletion or mutation of the gene encoding the amino acid transporter TbAAT6 (Tb927.8.5450).[1][3][4] This transporter is responsible for the uptake of this compound into the parasite. Loss of TbAAT6 function is sufficient to confer high levels of this compound resistance.
Q2: Does this compound resistance involve alterations to its target, ornithine decarboxylase (ODC)?
A2: In most documented cases of this compound resistance, the drug's target, ornithine decarboxylase (ODC), remains unaltered. Sequencing of the ODC gene in resistant strains has shown no mutations that would affect drug binding. The resistance mechanism is primarily based on reduced drug uptake rather than target modification.
Q3: Can this compound resistance be selected for in the laboratory?
A3: Yes, this compound resistance can be readily selected for in vitro by culturing bloodstream form trypanosomes in gradually increasing concentrations of the drug. This process typically leads to the selection of parasites that have lost the TbAAT6 transporter.
Q4: Is there cross-resistance between this compound and other trypanocidal drugs?
A4: this compound resistance mediated by the loss of TbAAT6 does not typically result in cross-resistance to other currently used trypanocides like pentamidine or melarsoprol. However, some studies have noted an increased sensitivity to pentamidine in this compound-resistant lines, the mechanism for which is not yet fully understood.
Q5: What strategies are available to overcome this compound resistance?
A5: The primary strategy to combat this compound resistance is the use of combination therapy. Nifurtimox-Eflornithine Combination Therapy (NECT) has been successfully implemented and is now the recommended first-line treatment for second-stage T. b. gambiense sleeping sickness. NECT has a shorter treatment duration, is generally better tolerated than this compound monotherapy, and is thought to reduce the likelihood of the emergence of resistant parasites.
Troubleshooting Guides
Issue 1: My trypanosome culture is showing increasing tolerance to this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Selection of resistant mutants | 1. Clone the parasite line: Isolate single parasites by limiting dilution to establish clonal populations. 2. Determine the IC50: Perform a dose-response assay on the parental and cloned lines to quantify the level of resistance. 3. Sequence the TbAAT6 gene: Amplify and sequence the TbAAT6 gene from the resistant clones to check for mutations or deletions. | Clonal lines will show a significantly higher IC50 for this compound compared to the wild-type. Sequencing may reveal mutations or a complete loss of the TbAAT6 gene. |
| Drug degradation | 1. Prepare fresh drug stocks: this compound solutions should be freshly prepared. 2. Verify drug concentration: Use a validated method to confirm the concentration of your this compound stock solution. | Consistent IC50 values in sensitive control strains. |
Issue 2: I am unable to confirm the role of TbAAT6 in this compound resistance in my resistant line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient RNAi knockdown | 1. Verify knockdown efficiency: Use quantitative PCR (qPCR) to measure the mRNA levels of TbAAT6 in tetracycline-induced versus uninduced RNAi cell lines. 2. Optimize induction conditions: Vary the concentration of tetracycline and the duration of induction. | A significant reduction in TbAAT6 mRNA levels upon induction, which should correlate with an increased IC50 for this compound. |
| Problems with ectopic expression | 1. Confirm protein expression: Use a tagged version of TbAAT6 (e.g., with a fluorescent protein or an epitope tag) and verify its expression and localization via Western blot or immunofluorescence microscopy. 2. Check vector integrity: Sequence the ectopic expression vector to ensure the TbAAT6 gene is in-frame and free of mutations. | Detection of the TbAAT6 protein in the transfected resistant line. Restoration of this compound sensitivity (lower IC50) in the complemented line. |
| Alternative resistance mechanisms | 1. Perform this compound uptake assay: Directly measure the uptake of radiolabeled this compound in both wild-type and resistant strains. 2. Metabolomic analysis: Compare the metabolomes of wild-type and resistant parasites to identify any changes in polyamine pathway metabolites. | Resistant lines with functional TbAAT6 might show unaltered uptake, suggesting a different resistance mechanism. However, reduced uptake is the most commonly observed phenotype. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Various Trypanocides in Wild-Type and this compound-Resistant T. brucei
| Drug | Wild-Type IC50 (µM) | This compound-Resistant Line IC50 (µM) | Resistance Factor |
| This compound | ~20 | >800 | >40 |
| Pentamidine | ~0.005 | ~0.002 | ~0.4 |
| Melarsoprol | ~0.004 | ~0.004 | ~1 |
| Nifurtimox | ~2.5 | ~2.5 | ~1 |
Data compiled from representative studies. Actual values may vary depending on the specific parasite strain and experimental conditions.
Table 2: Efficacy of Nifurtimox-Eflornithine Combination Therapy (NECT) vs. This compound Monotherapy
| Outcome | NECT | This compound Monotherapy |
| Cure Rate (18 months) | 96.5% | 91.7% |
| Relapses | 2 | 8 |
| Major Drug-Related Adverse Events | 14% | 29% |
| Treatment Duration | 7 days this compound + 10 days nifurtimox | 14 days this compound |
Data from a phase III clinical trial comparing NECT with this compound monotherapy for second-stage T. b. gambiense infection.
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Trypanosomes
-
Cell Culture: Culture wild-type bloodstream form T. brucei brucei strain 427 in HMI-9 medium supplemented with 10% fetal calf serum at 37°C and 5% CO2.
-
Initial Exposure: Start the selection by adding this compound to the culture medium at a concentration of 15 µM.
-
Stepwise Increase in Concentration: Once the parasites are growing at a rate comparable to the wild-type, subculture them into a medium with double the this compound concentration.
-
Monitoring: Continue this stepwise increase in drug concentration. The process can take approximately two months (around 24 passages) to achieve a line with a high level of resistance (e.g., a 40-fold increase in IC50).
-
Cloning: After achieving the desired level of resistance, clone the resistant line by limiting dilution to ensure a genetically homogenous population for further analysis.
Protocol 2: this compound Uptake Assay
-
Cell Preparation: Harvest logarithmically growing trypanosomes (both wild-type and resistant) by centrifugation at 1,000 x g for 10 minutes. Wash the cells twice with an appropriate assay buffer (e.g., PBS supplemented with 1% glucose). Resuspend the cells in the assay buffer to a final concentration of 1 x 10^8 cells/mL.
-
Assay Initiation: To initiate the uptake, add radiolabeled [3H]-eflornithine to the cell suspension.
-
Time Points: Take aliquots of the cell suspension at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Separation: Separate the cells from the assay buffer containing the radiolabeled drug. This can be done by centrifuging the cell suspension through an oil layer (e.g., a mixture of dibutylphthalate and silicone oil) to rapidly pellet the cells.
-
Lysis and Scintillation Counting: Lyse the cell pellets and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of this compound taken up per 10^7 cells at each time point and plot the uptake over time.
Protocol 3: Confirmation of TbAAT6 Role by RNA Interference (RNAi)
-
Construct Design: Generate a stem-loop RNAi construct targeting a specific region of the TbAAT6 gene. Clone this construct into a tetracycline-inducible expression vector.
-
Transfection: Electroporate the RNAi vector into wild-type T. brucei.
-
Selection and Cloning: Select for stable transfectants using the appropriate antibiotic and then clone the resulting cell line.
-
Induction of RNAi: Induce the expression of the double-stranded RNA by adding tetracycline (e.g., 1 µg/mL) to the culture medium.
-
Phenotypic Analysis:
-
Growth Curve: Monitor the growth of induced and uninduced cells in the presence and absence of this compound.
-
IC50 Determination: Perform a dose-response assay to determine the this compound IC50 of the induced and uninduced populations. A significant increase in the IC50 upon induction confirms the role of TbAAT6 in this compound sensitivity.
-
qPCR: Confirm the knockdown of TbAAT6 mRNA in the induced population.
-
Visualizations
Caption: Mechanism of this compound action and resistance in trypanosomes.
Caption: Troubleshooting workflow for suspected this compound resistance.
Caption: Rationale for Nifurtimox-Eflornithine Combination Therapy (NECT).
References
- 1. A Molecular Mechanism for this compound Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular Mechanism for this compound Resistance in African Trypanosomes | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
Optimizing Eflornithine dosage for in vitro experiments
Welcome to the technical support center for the in vitro use of Eflornithine (α-difluoromethylornithine, DFMO). This resource provides researchers, scientists, and drug development professionals with detailed guidance to optimize their experiments, troubleshoot common issues, and understand the fundamental principles of this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[1][3] Polyamines are essential for cell proliferation, differentiation, and the stabilization of DNA and RNA structures.[2] this compound acts as a "suicide inhibitor"; it binds to the ODC active site and, following enzymatic processing, forms a covalent bond that permanently inactivates the enzyme. This leads to the depletion of intracellular polyamines, which in turn causes cell cycle arrest (typically in the G1 phase) and inhibits cell growth.
Q2: Is this compound cytostatic or cytotoxic?
A2: this compound is primarily considered a cytostatic agent. Its mechanism of depleting polyamines leads to an arrest of cell proliferation rather than direct cell death. For example, in studies with various human adenocarcinoma cell lines, this compound inhibited growth over a range of 0.1 to 5.0 mM. In a panel of sixteen neuroblastoma cell lines, it was found to be largely non-cytotoxic at concentrations up to 100 μM.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line. Some cell lines may require high micromolar (µM) to low millimolar (mM) concentrations to achieve a significant effect.
-
Human Adenocarcinoma Cells: Growth inhibition has been observed at concentrations between 0.1 and 5.0 mM.
-
Neuroblastoma Cells: While often non-cytotoxic, an IC50 of 100 µM was achieved in the SK-N-BE(2) cell line.
-
9L Rat Brain Tumor Cells: Proliferation was inhibited by 1 mM DFMO. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: How should I prepare and store this compound solutions?
A4: this compound hydrochloride is reported to have high solubility in water compared to organic solvents.
-
Preparation: For cell culture use, prepare a concentrated stock solution (e.g., 100 mM to 1 M) in sterile, nuclease-free water or a buffered solution like PBS. Filter-sterilize the stock solution using a 0.22 µm filter before adding it to your cell culture medium.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C to minimize freeze-thaw cycles.
-
Stability: While it has good heat stability, this compound is slightly susceptible to oxidative and photo-degradation. It is advisable to protect solutions from light. Always check the stability of the compound in your specific cell culture medium over the duration of your experiment, as components in the media can sometimes affect drug stability.
Q5: Which enantiomer of this compound is more potent?
A5: this compound is often supplied as a racemic mixture. However, studies have shown that the L-enantiomer is more potent. In studies against Trypanosoma brucei gambiense, the estimated 50% inhibitory concentration (IC50) for L-eflornithine was 5.5 µM, compared to 9.1 µM for the racemic mixture and 50 µM for the D-eflornithine. Despite the higher potency of the L-form, both enantiomers have been shown to irreversibly inactivate ODC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell proliferation. | 1. Concentration is too low: Cell lines vary in sensitivity; some require mM concentrations. 2. Insufficient treatment duration: Polyamine depletion takes time. Effects on proliferation may not be apparent for 48-72 hours or longer. 3. Cell line resistance: The target cell line may have intrinsically high ODC levels or efficient polyamine uptake mechanisms. 4. Drug instability/precipitation: this compound may be degrading or precipitating in the culture medium. | 1. Perform a dose-response experiment with a wide concentration range (e.g., 10 µM to 10 mM). 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Confirm ODC inhibition by measuring ODC activity or intracellular polyamine levels. 4. Prepare fresh drug solutions and verify solubility in your specific media at 37°C. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density: The anti-proliferative effects of this compound can be more pronounced in actively dividing cells at lower densities. 2. Inconsistent drug preparation: Repeated freeze-thaw cycles of stock solutions or exposure to light can degrade the compound. 3. Edge effects in multi-well plates. | 1. Standardize cell seeding protocols and ensure even cell distribution. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. 3. Avoid using the outer wells of plates for treatment groups or ensure proper plate hydration to minimize evaporation. |
| Drug precipitates in the culture medium. | 1. Solubility limit exceeded: The concentration used may exceed the solubility of this compound in the specific culture medium. 2. Interaction with media components: High concentrations of salts or other components in the medium could reduce solubility. | 1. Visually inspect the medium after adding the drug. If precipitate is observed, try preparing the stock solution in a different vehicle (e.g., PBS) or lowering the final concentration. 2. Test solubility by preparing the highest intended concentration in media, incubating for 1-2 hours, centrifuging, and measuring the supernatant concentration. |
| Unexpected cytotoxic effects are observed. | 1. Off-target effects at very high concentrations. 2. Contamination of drug stock. 3. Interaction with other treatments. | 1. Ensure the concentration used is within the published cytostatic range for similar cell lines. 2. Use a new, unopened vial of this compound and sterile preparation techniques. 3. If using combination therapies, evaluate each compound individually first to establish a baseline. |
Data Presentation
Table 1: Effective In Vitro Concentrations of this compound in Various Cell Lines
| Cell Line | Organism | Cell Type | Effective Concentration / IC50 | Observed Effect |
|---|---|---|---|---|
| HuTu-80, HT-29, etc. | Human | Adenocarcinoma | 0.1 - 5.0 mM | Growth Inhibition (Cytostasis) |
| SK-N-BE(2) | Human | Neuroblastoma | IC50 ≈ 100 µM | Cytotoxicity |
| 15 other Neuroblastoma lines | Human | Neuroblastoma | > 100 µM | No significant cytotoxicity |
| 9L | Rat | Brain Tumor | 1 mM | Inhibition of Cell Proliferation |
| HCT116 | Human | Colon Tumor | Concentration-dependent | Decrease in polyamine content |
| HFF-1 | Human | Dermal Fibroblast | 15.6 - 500 µg/mL | Non-toxic |
Table 2: In Vitro IC50 Values of this compound Enantiomers against Trypanosoma brucei gambiense
| Compound | IC50 (µM) | 95% Confidence Interval |
|---|---|---|
| L-Eflornithine | 5.5 | 4.5 - 6.6 |
| Racemic this compound | 9.1 | 8.1 - 10 |
| D-Eflornithine | 50 | 42 - 57 |
(Data sourced from a study on three T.b. gambiense strains)
Experimental Protocols
Protocol 1: General Procedure for In Vitro Treatment with this compound
-
Cell Seeding: Plate cells in appropriate multi-well plates or flasks at a density that allows for logarithmic growth throughout the experiment's duration. Allow cells to adhere and recover for 18-24 hours.
-
Stock Solution Preparation: Prepare a 100X concentrated stock of this compound in sterile water or PBS. For example, to treat cells with 1 mM this compound, prepare a 100 mM stock. Filter-sterilize through a 0.22 µm syringe filter.
-
Treatment: Aspirate the old medium from the cells and replace it with fresh medium containing the desired final concentration of this compound. Include a vehicle-only control (e.g., medium with an equivalent volume of sterile water or PBS).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Endpoint Analysis: After incubation, proceed with the desired assay, such as a cell viability assay (MTT, SRB), ODC activity assay, or analysis of intracellular polyamine levels.
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This protocol is based on the widely used method of measuring ¹⁴CO₂ release from [¹⁴C]carboxyl-labeled L-ornithine.
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100), protease inhibitors, and pyridoxal-5'-phosphate (PLP), the ODC cofactor.
-
Reaction Setup: In a sealed reaction vessel (e.g., a test tube with a rubber stopper holding a center well), add the cell lysate (protein extract).
-
Initiate Reaction: Add the substrate, L-[1-¹⁴C]ornithine, to the lysate to start the enzymatic reaction.
-
Trap ¹⁴CO₂: Place a piece of filter paper soaked in a CO₂-trapping agent (e.g., a strong base like hyamine hydroxide) in the center well.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The ODC in the lysate will decarboxylate the labeled ornithine, releasing ¹⁴CO₂.
-
Stop Reaction: Stop the reaction by injecting an acid (e.g., trichloroacetic acid), which also facilitates the release of all dissolved CO₂ from the solution.
-
Quantification: Remove the filter paper from the center well and place it in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Normalization: Express ODC activity as nmol of CO₂ released per hour per mg of protein. Protein concentration in the lysate can be determined using a standard BCA or Bradford assay.
Protocol 3: Measurement of Intracellular Polyamine Levels
This protocol outlines a general approach. Specifics may vary based on the available HPLC system and derivatization chemistry.
-
Cell Harvesting: After treatment, harvest a known number of cells. Wash thoroughly with cold PBS to remove any external polyamines.
-
Extraction: Lyse the cell pellet by acid precipitation (e.g., using perchloric acid). This precipitates proteins while leaving small molecules like polyamines in the supernatant.
-
Derivatization: Neutralize the acid extract and derivatize the polyamines with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde (OPA)) to enable detection.
-
HPLC Analysis: Separate the derivatized polyamines using a reverse-phase HPLC column.
-
Detection and Quantification: Detect the separated polyamines using a fluorescence detector. Quantify the amounts of putrescine, spermidine, and spermine by comparing their peak areas to those of known standards.
-
Normalization: Express polyamine levels as nmol per million cells or nmol per mg of protein.
Visualizations
Caption: this compound's mechanism of action via ODC inhibition.
References
Technical Support Center: Eflornithine-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the mechanisms of eflornithine-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as α-difluoromethylornithine (DFMO), is a mechanism-based, irreversible inhibitor of ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine). By inhibiting ODC, this compound leads to the depletion of intracellular polyamines, which are crucial for cell proliferation, differentiation, and survival. This depletion is the primary driver of its cytotoxic and cytostatic effects.
Q2: What are the expected cytotoxic effects of this compound on cancer cells?
A2: The most commonly observed effect of this compound is cell cycle arrest, primarily at the G1 phase, leading to a cytostatic effect.[1] In some cancer cell lines, particularly at higher concentrations or after prolonged exposure, this compound can also induce apoptosis.[2]
Q3: How does polyamine depletion lead to cell cycle arrest and apoptosis?
A3: Polyamine depletion triggers a complex signaling cascade. A key consequence is the stabilization and activation of the tumor suppressor protein p53.[3][4][5] Activated p53 can then upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21Waf1/Cip1 and p27Kip1. These inhibitors block the activity of CDK-cyclin complexes that are necessary for the G1 to S phase transition, resulting in cell cycle arrest. The induction of apoptosis is also linked to p53 activation, although the precise downstream effectors can vary between cell types.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly specific for ODC, some studies have reported effects on other signaling pathways. For instance, polyamine depletion by this compound has been shown to induce the phosphorylation and activation of STAT3 and to affect the p38 MAPK and JNK signaling pathways. Researchers should be aware of these potential off-target effects when interpreting their results.
Q5: What are the known mechanisms of resistance to this compound?
A5: In African trypanosomes, a primary mechanism of resistance is the loss-of-function mutation in an amino acid transporter, TbAAT6, which is responsible for this compound uptake into the parasite. In cancer cells, resistance mechanisms are less well-defined but may involve compensatory polyamine uptake from the extracellular environment or alterations in downstream signaling pathways that bypass the requirement for high polyamine levels.
Troubleshooting Guides
Problem 1: No observable cytotoxic or cytostatic effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration | Consult the literature for effective concentrations in your specific cell line. If data is unavailable, perform a dose-response experiment to determine the IC50. |
| Short Treatment Duration | This compound's effects, particularly cell cycle arrest, may take 48-72 hours or longer to become apparent. Extend the treatment duration. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to this compound. Confirm ODC expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Drug Inactivity | Ensure the this compound solution is properly prepared and stored. Prepare fresh solutions for each experiment. |
| High Levels of Polyamines in Serum | Fetal bovine serum (FBS) in cell culture media contains polyamines which can be taken up by cells, counteracting the effect of this compound. Consider using dialyzed FBS or a serum-free medium if compatible with your cells. |
Problem 2: Inconsistent results in ODC activity or polyamine level measurements.
| Possible Cause | Troubleshooting Step |
| Sample Preparation Issues (ODC Assay) | Ensure rapid cell lysis and processing on ice to prevent ODC degradation. Use fresh lysates for the assay. |
| Substrate/Cofactor Degradation (ODC Assay) | Prepare fresh substrate (L-ornithine) and cofactor (pyridoxal-5'-phosphate) solutions for each assay. |
| Incomplete Derivatization (HPLC) | Optimize the derivatization reaction time, temperature, and pH. Ensure the derivatizing agent (e.g., dansyl chloride, o-phthalaldehyde) is of high quality and not expired. |
| Poor Chromatographic Resolution (HPLC) | Optimize the mobile phase gradient, flow rate, and column temperature. Ensure the HPLC column is not degraded. Use an internal standard for accurate quantification. |
| Sample Contamination | Take precautions to avoid contamination of samples with exogenous polyamines during collection and processing. |
Problem 3: Unexpected cell death or morphology changes.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At very high concentrations, this compound may have off-target effects. Use the lowest effective concentration possible. Investigate the involvement of other signaling pathways (e.g., STAT3, p38 MAPK). |
| Induction of Apoptosis vs. Necrosis | Use Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cell death. This compound is expected to induce apoptosis. |
| Nutrient Depletion in Culture | Replenish the culture medium if experiments are conducted over several days to avoid cell death due to nutrient deprivation. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) |
| HTB-26 | Breast Cancer | 10 - 50 µM | Not Specified |
| PC-3 | Pancreatic Cancer | 10 - 50 µM | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | Not Specified |
| HCT116 | Colorectal Cancer | 22.4 µM (for a derivative) | Not Specified |
| A549 | Lung Carcinoma | 10.67 ± 1.53 µM (for a derivative) | 24 |
| C6 | Glioma | 4.33 ± 1.04 µM (for a derivative) | 24 |
Note: Data for this compound derivatives are included to provide a general range of effective concentrations. IC50 values can vary significantly based on the assay conditions and specific cell line characteristics.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| IEC-6 | Control | ~45% | ~40% | ~15% |
| IEC-6 | 5 mM DFMO (48h) | ~70% | ~20% | ~10% |
| MALME-3M | 10 µM DENSPM (24h) | Significant increase | Significant decrease | No significant change |
Note: DENSPM is a polyamine analogue that also leads to polyamine depletion. Data indicates a clear G1 arrest.
Table 3: Effect of this compound on Polyamine Levels
| Cell Line | Treatment | Putrescine | Spermidine | Spermine |
| MYCN2 (-) | 5 mM DFMO (72h) | Significantly depleted | Significantly depleted | Significantly depleted |
| MYCN2 (+) | 5 mM DFMO (72h) | Significantly depleted | Significantly depleted | Significantly depleted |
| MALME-3M | 10 µM DENSPM (24h) | Depleted | Depleted | Depleted |
| SK-MEL-28 | 10 µM DENSPM (24h) | Depleted | Depleted | Depleted |
Note: The term "significantly depleted" indicates a substantial reduction as reported in the source, though specific fold changes were not always provided. A study on a patient with ODC1 gain-of-function variant showed that this compound treatment normalized elevated N-acetylputrescine levels.
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay
This protocol is based on the measurement of 14CO2 released from L-[1-14C]ornithine.
Materials:
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 1 mM DTT)
-
L-[1-14C]ornithine
-
Pyridoxal-5'-phosphate (PLP)
-
L-ornithine (unlabeled)
-
2 M Citric acid
-
Scintillation fluid
-
Filter paper discs soaked in a CO2 trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Prepare cell lysates from control and this compound-treated cells. Keep on ice.
-
Determine protein concentration of the lysates.
-
Prepare a reaction mixture containing Tris-HCl, EDTA, DTT, PLP, and L-[1-14C]ornithine in a sealed reaction vessel.
-
Suspend a filter paper disc soaked in a CO2 trapping agent above the reaction mixture.
-
Initiate the reaction by adding a known amount of cell lysate to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by injecting 2 M citric acid into the reaction mixture.
-
Incubate for an additional 60 minutes at 37°C to ensure all released 14CO2 is trapped on the filter paper.
-
Remove the filter paper and measure the radioactivity using a scintillation counter.
-
Calculate ODC activity as pmol of 14CO2 released per mg of protein per hour.
HPLC Analysis of Intracellular Polyamines
This protocol involves pre-column derivatization of polyamines followed by reverse-phase HPLC.
Materials:
-
Perchloric acid (PCA)
-
Dansyl chloride or o-phthalaldehyde (OPA) for derivatization
-
Acetone (for dansyl chloride) or a suitable buffer (for OPA)
-
Proline (for dansyl chloride quenching)
-
Toluene or other suitable organic solvent for extraction
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Harvest control and this compound-treated cells and wash with PBS.
-
Lyse the cells by adding cold PCA (e.g., 0.2 M).
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant (containing polyamines) to a new tube.
-
Perform derivatization by adding the derivatizing agent (e.g., dansyl chloride in acetone) and incubating at an elevated temperature (e.g., 50-70°C).
-
Quench the reaction if necessary (e.g., with proline for dansyl chloride).
-
Extract the derivatized polyamines into an organic solvent (e.g., toluene).
-
Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase.
-
Inject the sample into the HPLC system.
-
Quantify polyamine levels by comparing peak areas to those of known standards.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
Procedure:
-
Harvest control and this compound-treated cells.
-
Wash cells with PBS and resuspend in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
Procedure:
-
Harvest control and this compound-treated cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry immediately.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
References
Technical Support Center: Enhancing the Oral Bioavailability of Eflornithine Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of eflornithine formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges limiting the oral bioavailability of this compound include:
-
Stereoselective Absorption: this compound is a racemic mixture of L- and D-enantiomers. The L-enantiomer is the more potent inhibitor of ornithine decarboxylase, but it exhibits lower oral bioavailability compared to the D-enantiomer. This stereoselective absorption can lead to suboptimal therapeutic concentrations of the active enantiomer.
-
Inadequate Bioavailability for Specific Indications: For diseases requiring high drug concentrations in the central nervous system (CNS), such as second-stage Human African Trypanosomiasis (HAT), the current oral bioavailability of this compound is insufficient to achieve therapeutic levels, necessitating intravenous administration.
-
Saturable, Dose-Dependent Absorption: Evidence suggests that this compound's absorption can become saturated at higher doses, leading to non-linear pharmacokinetics and making it difficult to predict plasma concentrations with dose escalation.
Q2: What formulation strategies are being explored to improve the oral bioavailability of this compound?
A2: Several formulation strategies are under investigation to enhance the oral bioavailability of this compound:
-
Permeation Enhancers: Co-administration of permeation enhancers, such as the E-cadherin peptide HAV6, has been shown to increase the permeability of this compound across intestinal cell monolayers and improve oral bioavailability in animal models.[1]
-
Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanoemulsions, is a promising approach. These systems can protect the drug from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.
-
Prodrugs: While the development of this compound prodrugs has been explored, some candidates have been found to be too metabolically stable to effectively release the active drug in vivo. However, the prodrug strategy remains a viable area of research for improving oral absorption.
Q3: What are the key pharmacokinetic parameters of oral this compound in preclinical models?
A3: Preclinical studies, primarily in rats, have provided valuable insights into the pharmacokinetics of oral this compound. The data highlights the stereoselective nature of its absorption.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on oral this compound bioavailability.
Table 1: Oral Bioavailability of this compound Enantiomers in Rats
| Enantiomer | Oral Bioavailability (%) | Reference |
| L-Eflornithine | 38% | [1] |
| D-Eflornithine | - | |
| L-Eflornithine with HAV6 | 54% | [1] |
Table 2: Permeability of this compound Across Caco-2 Cell Monolayers
| Condition | Permeability Increase (fold) | Reference |
| This compound with HAV6 | up to 8.5 | [1] |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting tips for common issues.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and the effect of formulation strategies in vitro.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells (passage number 20-40) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an EVOM2 epithelial voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
-
Alternatively, assess the permeability of a paracellular marker, such as Lucifer yellow. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Add the test formulation of this compound (dissolved in HBSS) to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate the plates at 37°C with gentle shaking (50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Troubleshooting Guide: Caco-2 Permeability Assay
| Issue | Possible Cause | Recommendation |
| Low TEER values | Incomplete monolayer formation, cell toxicity from the test compound. | Extend cell culture time. Perform a cytotoxicity assay of the test compound on Caco-2 cells. |
| High variability in Papp values | Inconsistent cell seeding density, variation in monolayer integrity. | Ensure consistent cell seeding and passage number. Screen all wells for TEER before the experiment. |
| Low recovery of this compound | Adsorption to the plate or insert material, metabolism by Caco-2 cells. | Use low-binding plates. Include a mass balance study to quantify recovery. This compound is not significantly metabolized by liver microsomes, but metabolism in Caco-2 cells could be investigated if low recovery persists. |
| No significant improvement with permeation enhancers | Enhancer concentration is too low or too high (causing toxicity), incorrect incubation time. | Perform a dose-response study for the permeation enhancer. Optimize the incubation time. |
Enantioselective Quantification of this compound by HPLC-UV
Objective: To separate and quantify the L- and D-enantiomers of this compound in biological samples.
Methodology:
-
Sample Preparation (Plasma):
-
Perform a solid-phase extraction (SPE) to clean up the plasma sample and concentrate the analytes.
-
Alternatively, a protein precipitation with a solvent like acetonitrile can be used.
-
-
Derivatization:
-
Since this compound lacks a chromophore for UV detection, pre-column derivatization is necessary.
-
A common method involves derivatization with o-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomers.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 25 mM sodium acetate, pH 5.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 330 nm.
-
Injection Volume: 20 µL.
-
Troubleshooting Guide: HPLC Analysis of this compound
| Issue | Possible Cause | Recommendation |
| Poor peak shape or resolution | Inappropriate mobile phase pH or composition, column degradation. | Optimize the mobile phase pH and gradient. Use a new column or a column with a different stationary phase. |
| Low sensitivity | Incomplete derivatization, low detector response. | Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure the UV detector wavelength is optimal for the derivative. |
| Interference from matrix components | Inadequate sample cleanup. | Optimize the SPE or protein precipitation method. Use a more selective detector if available (e.g., fluorescence or mass spectrometry). |
| Baseline drift | Contaminated mobile phase or column, detector lamp aging. | Filter all mobile phases. Flush the column with a strong solvent. Replace the detector lamp if necessary. |
Visualizations
Signaling Pathway
This compound's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.
Caption: this compound inhibits the polyamine biosynthesis pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel oral this compound formulation.
Caption: Workflow for evaluating novel oral this compound formulations.
References
Technical Support Center: Managing Eflornithine-Associated Ototoxicity in Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for addressing hearing loss as a potential side effect in studies involving eflornithine (α-difluoromethylornithine, DFMO).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a "suicide inhibitor" that irreversibly binds to and inhibits ornithine decarboxylase (ODC).[1][2] ODC is the rate-limiting enzyme in the biosynthesis of polyamines (such as putrescine, spermidine, and spermine), which are crucial for cellular growth and proliferation.[2][3] By inhibiting ODC, this compound depletes intracellular polyamine levels, thereby arresting cell division.[1]
Q2: Is hearing loss a recognized side effect of this compound?
A2: Yes, hearing loss is a known side effect of systemic this compound administration. It has been reported in clinical trials for various indications, including cancer chemoprevention and the treatment of African trypanosomiasis. The most common adverse reactions (≥5%) reported in a pooled safety population of patients receiving this compound were hearing loss (11%), otitis media (10%), pyrexia (7%), pneumonia (5%), and diarrhea (5%).
Q3: Is this compound-induced hearing loss reversible or permanent?
A3: In many cases, this compound-induced hearing loss is reversible upon discontinuation of the drug or a reduction in dosage. However, there has been at least one reported case of irreversible ototoxicity in a clinical trial participant. In a pooled safety population, new or worsening hearing loss occurred in 13% of patients receiving this compound, and this resolved to baseline in 9% of those patients. Among 18 patients with new or worsening hearing loss who had dose modifications, 67% (12 patients) showed improvement or resolution to baseline.
Q4: What is the proposed mechanism of this compound-induced ototoxicity?
A4: The exact mechanism is not fully elucidated, but it is believed to be related to the depletion of polyamines in the cochlea. Polyamines are known to be present in the inner ear and are thought to play a critical role in maintaining the function of cochlear hair cells. Studies in animals have shown that systemically administered this compound inhibits ODC activity and depletes polyamine levels in the cochlea. Polyamines are also known to regulate inwardly rectifying potassium (Kir) channels, which are essential for maintaining the endocochlear potential necessary for hearing.
Q5: What are the typical characteristics of hearing loss observed with this compound?
A5: this compound-induced hearing loss often manifests as a bilateral, sensorineural hearing loss. It typically affects high frequencies first, followed by middle and low frequencies with continued therapy. Studies have shown that threshold changes can be greater in the lower frequencies as well.
Troubleshooting Guides
Preclinical Studies (Animal Models)
Issue: High variability in Auditory Brainstem Response (ABR) measurements.
-
Possible Cause 1: Improper electrode placement.
-
Solution: Ensure subdermal needle electrodes are placed correctly: the active electrode at the vertex of the skull, the reference electrode under the pinna of the test ear, and the ground electrode at the base of the tail or the contralateral pinna. Check that the impedance is low and stable (typically <5 kΩ).
-
-
Possible Cause 2: Animal's core body temperature is not maintained.
-
Solution: Monitor and maintain the animal's body temperature at 37°C using a heating pad. Hypothermia can significantly alter ABR latencies and thresholds.
-
-
Possible Cause 3: Anesthesia level is too deep or too light.
-
Solution: Use a consistent and appropriate anesthetic regimen. A combination of ketamine and xylazine is commonly used. Monitor the animal's vital signs and depth of anesthesia throughout the experiment.
-
-
Possible Cause 4: Acoustic interference.
-
Solution: Conduct ABR measurements in a sound-attenuating chamber to minimize background noise.
-
Issue: Inconsistent Distortion Product Otoacoustic Emission (DPOAE) results.
-
Possible Cause 1: Poor probe fit in the ear canal.
-
Solution: Select the correct size ear tip to achieve a good seal in the external auditory canal. An inadequate seal can lead to ambient noise contamination and inaccurate measurements.
-
-
Possible Cause 2: Debris or fluid in the ear canal.
-
Solution: Visually inspect the ear canal before probe insertion and gently clean if necessary. The presence of cerumen or fluid can obstruct the stimulus and the emission.
-
-
Possible Cause 3: Middle ear dysfunction.
-
Solution: Perform tympanometry prior to DPOAE testing to rule out middle ear pathologies, which can affect the transmission of sound and the measurement of emissions.
-
Clinical Studies (Human Subjects)
Issue: Difficulty in establishing a stable baseline audiogram.
-
Possible Cause 1: Subject anxiety or inexperience with audiometric testing.
-
Solution: Provide clear instructions and allow for a practice session. Ensure the subject is comfortable and understands the task.
-
-
Possible Cause 2: Fluctuating tinnitus.
-
Solution: If the subject experiences tinnitus, use pulsed tones instead of continuous tones for pure-tone audiometry to help differentiate the test tone from the tinnitus.
-
-
Possible Cause 3: Pre-existing, fluctuating hearing loss.
-
Solution: Obtain a thorough medical history to identify any underlying conditions that may cause fluctuating hearing levels. Multiple baseline measurements may be necessary to establish a reliable baseline.
-
Issue: Ambiguous interpretation of changes in hearing thresholds.
-
Possible Cause 1: Lack of a standardized definition for a significant ototoxic shift.
-
Solution: Adhere to established criteria for ototoxicity, such as the American Speech-Language-Hearing Association (ASHA) criteria, which define a significant shift as a 20 dB or greater decrease at any one test frequency, a 10 dB or greater decrease at any two adjacent frequencies, or a loss of response at three consecutive frequencies where responses were previously obtained.
-
-
Possible Cause 2: Test-retest variability.
-
Solution: Ensure consistent testing conditions and calibrated equipment. Small variations in threshold measurements are expected; therefore, only changes that meet or exceed the predefined criteria should be considered significant.
-
Quantitative Data Summary
Table 1: this compound-Associated Hearing Loss in Clinical Trials
| Study/Drug | Population | This compound Dose | Duration of Treatment | Incidence of Hearing Loss | Severity of Hearing Loss | Reversibility | Reference |
| IWILFIN (this compound) | High-Risk Neuroblastoma (Adult & Pediatric) | Based on Body Surface Area | Up to 2 years | 11% (most common adverse reaction) | Grade 3 or 4 in 12% of patients | Resolved to baseline in 9% of affected patients; 67% improved/resolved with dose modification | |
| Chemoprevention Trial | Barrett's Esophagus | 0.5 g/m²/day | ~13 weeks (cumulative dose of 45 g/m²) | 1 case reported | 15 dB decrease at 250, 2000, 3000 Hz (right ear); ≥20 dB decrease at 4000-6000 Hz (left ear) | Irreversible (persisted 7 months after discontinuation) | |
| Chemoprevention Trials (Phase I & II) | Previously treated bladder, prostate, or colon cancer | 0.5 to 3 g/m²/day | 6 to 12 months | Incidence increased with dose | Magnitude of threshold shift increased with dose | Reversible after discontinuation | |
| Long-term therapy (general) | Not specified | >2 g/m²/day (cumulative dose >300 g) | >4-8 weeks | 30-70% | High-frequency loss first, then middle and low | Generally reversible |
Experimental Protocols
Preclinical Auditory Function Testing
1. Auditory Brainstem Response (ABR) Protocol (Rodent Model)
-
Animal Preparation: Anesthetize the animal (e.g., with a ketamine/xylazine mixture, intraperitoneal injection) and maintain its body temperature at 37°C. Place the animal in a sound-attenuating chamber.
-
Electrode Placement: Insert subdermal needle electrodes at the vertex (active), under the pinna of the test ear (reference), and at the base of the tail or contralateral pinna (ground). Ensure impedance is below 5 kΩ.
-
Stimuli: Use both click stimuli (to assess overall hearing) and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) to evaluate frequency-specific hearing thresholds.
-
Data Acquisition: Present stimuli at decreasing intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 5 or 10 dB steps). Average the responses to multiple stimulus presentations (e.g., 512) for each intensity level.
-
Threshold Determination: The ABR threshold is the lowest stimulus intensity that elicits a discernible and repeatable waveform (typically Wave I-V).
2. Distortion Product Otoacoustic Emissions (DPOAE) Protocol (Rodent Model)
-
Animal Preparation: Anesthetize the animal as for ABR testing.
-
Probe Insertion: Place the DPOAE probe in the external ear canal, ensuring a snug fit to create a good acoustic seal.
-
Stimuli: Present two primary tones (f1 and f2) with a specific frequency ratio (f2/f1, typically around 1.22) and intensity level (e.g., L1 = 65 dB SPL, L2 = 55 dB SPL).
-
Data Acquisition: Sweep through a range of f2 frequencies (e.g., 2-12 kHz) and record the amplitude of the 2f1-f2 distortion product.
-
Interpretation: A significant reduction in the DPOAE amplitude (e.g., >6 dB) from baseline is indicative of outer hair cell dysfunction. A response is typically considered present if the DPOAE amplitude is at least 3-6 dB above the noise floor.
Cochlear Histology
1. Tissue Preparation:
-
Following the final auditory function test, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the temporal bones and post-fix them in the same fixative.
-
Decalcify the cochleae (e.g., using EDTA).
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin or resin.
2. Sectioning and Staining:
-
Cut thin sections of the cochlea.
-
Stain the sections with a standard histological stain such as hematoxylin and eosin (H&E) to visualize the overall morphology of the organ of Corti, stria vascularis, and spiral ganglion neurons.
3. Cytocochleogram:
-
Count the number of inner and outer hair cells at different locations along the length of the cochlea.
-
Plot the percentage of missing hair cells as a function of distance from the apex of the cochlea to create a cytocochleogram. This allows for a quantitative assessment of hair cell loss.
Visualizations
References
Technical Support Center: Managing Myelosuppression in Eflornithine Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing eflornithine in combination therapies. The information is designed to address specific issues that may be encountered during experiments, with a focus on the management of myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound combination therapy can lead to myelosuppression?
This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. Polyamines are essential for cell proliferation and differentiation. While this compound alone can cause some degree of myelosuppression, its combination with other cytotoxic agents, particularly those that damage DNA like alkylating agents (e.g., lomustine, temozolomide) or topoisomerase inhibitors (e.g., etoposide), can lead to a synergistic or additive myelosuppressive effect. The depletion of polyamines by this compound may sensitize hematopoietic stem and progenitor cells to the cytotoxic effects of the partner chemotherapeutic agent. Polyamines are known to play a role in chromatin structure and DNA repair, and their depletion may impair the ability of bone marrow cells to recover from DNA damage.[1][2][3]
Q2: What are the expected grades and incidence of myelosuppression with different this compound combination therapies?
Myelosuppression is a known side effect of this compound, and its incidence and severity can increase when used in combination with other myelosuppressive drugs.[4] The following table summarizes reported rates of Grade 3 or higher hematologic toxicities in clinical trials of various this compound combination therapies.
| Combination Therapy | Indication | Neutropenia (Grade ≥3) | Thrombocytopenia (Grade ≥3) | Anemia (Grade ≥3) | Source |
| This compound + Lomustine | Recurrent Anaplastic Astrocytoma | Not specifically detailed, but myelosuppression was a common Grade 3+ adverse event. | Myelosuppression was a common Grade 3+ adverse event. | Myelosuppression was a common Grade 3+ adverse event. | [5] |
| This compound + Temozolomide | Newly Diagnosed Glioblastoma/Astrocytoma | Data from ongoing trials are not yet fully available. | Data from ongoing trials are not yet fully available. | Data from ongoing trials are not yet fully available. | |
| This compound + Etoposide | Relapsed/Refractory Neuroblastoma | Data from ongoing trials are not yet fully available. | Data from ongoing trials are not yet fully available. | Data from ongoing trials are not yet fully available. | |
| This compound (Monotherapy) | High-Risk Neuroblastoma | 8% | Not Reported | Not Reported |
Note: Data for some combination therapies are still emerging from ongoing clinical trials. Researchers should refer to the specific clinical trial protocols for the most up-to-date information.
Q3: How should I monitor for myelosuppression in my experiments?
Consistent and thorough monitoring of hematologic parameters is critical. A complete blood count (CBC) with differential should be performed at baseline before initiating therapy and then monitored regularly throughout the treatment cycle.
Recommended Monitoring Frequency:
-
Baseline: Prior to the first dose of this compound combination therapy.
-
During Treatment: Weekly, or more frequently if clinically indicated, especially during the expected nadir period of the combination agent. For some protocols, monitoring is recommended on day 22 of a 28-day cycle.
-
Prior to Each New Cycle: To ensure hematologic recovery before administering the next round of therapy.
Troubleshooting Guide
Problem 1: Significant drop in neutrophil or platelet counts after initiating therapy.
Possible Cause: Additive or synergistic myelosuppressive effects of the this compound combination therapy.
Solution:
-
Grade the Toxicity: Use the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) v5.0 to grade the severity of the neutropenia and thrombocytopenia.
Grade ANC (/mm³) Platelets (/mm³) 1 2 1,000 - <1,500 50,000 - <75,000 3 500 - <1,000 25,000 - <50,000 4 <500 <25,000 LLN = Lower Limit of Normal -
Implement Dose Modifications: Follow the recommended dose modification guidelines for this compound and the combination agent.
This compound Dose Modification for Myelosuppression:
Adverse Reaction Severity (CTCAE Grade) Dosage Modification Neutropenia Grade 4 (<500/mm³) Withhold this compound until recovery to ≥500/mm³. If recovery is within 7 days, resume at the same dose. If recovery takes longer than 7 days, resume at the next lower dose level. Thrombocytopenia Grade 4 (<25,000/mm³) Withhold this compound until recovery to ≥25,000/mm³. If recovery is within 7 days, resume at the same dose. If recovery is between 7 and 14 days, resume at the next lower dose level. If not recovered within 14 days, permanently discontinue. Combination Agent Dose Modification:
-
Lomustine: For a nadir leukocyte count of 2,000-2,999/mm³ or a platelet count of 25,000-74,999/mm³, the subsequent dose should be reduced to 70% of the prior dose. For counts below these ranges, a 50% dose reduction is recommended.
-
Temozolomide: For a nadir ANC of 0.5-1.0 x 10⁹/L or a platelet count of 10-50 x 10⁹/L, the dose for the next cycle should be reduced. If the ANC is <0.5 x 10⁹/L or platelets are <10 x 10⁹/L, treatment should be discontinued.
-
Etoposide: The dosage of etoposide should be modified to account for the myelosuppressive effects of other drugs in the combination. For a nadir ANC of <0.5 x 10⁹/L or a platelet count of <50,000/mm³, therapy should be suspended until counts recover.
-
Problem 2: Anemia requiring transfusion.
Possible Cause: Suppression of erythropoiesis in the bone marrow due to the combination therapy.
Solution:
-
Grade the Anemia: Use NCI CTCAE v5.0 to grade the severity. Grade 3 anemia is generally defined as hemoglobin <8.0 g/dL, and transfusion is indicated.
-
Transfusion Support: Administer packed red blood cell (PRBC) transfusions as per institutional guidelines to maintain hemoglobin levels.
-
Dose Modification:
-
This compound: If anemia recurs (hemoglobin <8 g/dL), withhold this compound until recovery to ≥8 g/dL and then resume at the next reduced dose level.
-
Experimental Protocols
Complete Blood Count (CBC) Protocol
-
Sample Collection:
-
Collect 2-3 mL of whole blood via venipuncture into a K2-EDTA (lavender top) tube.
-
Gently invert the tube 8-10 times to ensure proper anticoagulation and prevent clotting.
-
Label the tube with the subject ID, date, and time of collection.
-
-
Sample Handling and Storage:
-
Analyze the sample within 24 hours of collection.
-
If immediate analysis is not possible, store the sample at 2-8°C. Do not freeze.
-
-
Analysis:
-
Use an automated hematology analyzer (e.g., Coulter counter) for analysis.
-
The analyzer will provide values for:
-
White blood cell (WBC) count and differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
Red blood cell (RBC) count
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Platelet (PLT) count
-
Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), and Red Cell Distribution Width (RDW)
-
-
-
Quality Control:
-
Run daily quality control samples to ensure the accuracy and precision of the analyzer.
-
Follow the manufacturer's instructions for calibration and maintenance.
-
Bone Marrow Aspirate and Biopsy Protocol
-
Site Preparation:
-
The posterior superior iliac crest is the preferred site in adults and children.
-
Aseptically prepare the skin over the collection site.
-
Administer a local anesthetic to numb the skin and periosteum.
-
-
Aspiration Procedure:
-
Make a small incision and insert a bone marrow aspiration needle into the marrow cavity.
-
Remove the stylet and attach a 10-20 mL syringe.
-
Aspirate 0.5-1.0 mL of bone marrow.
-
Immediately prepare smears on glass slides from the aspirate.
-
Place the remaining aspirate into an EDTA tube for further analysis (e.g., flow cytometry).
-
-
Biopsy Procedure:
-
Through the same incision but at a slightly different angle, insert a bone marrow biopsy needle.
-
Advance the needle with a rotating motion to obtain a core of bone marrow.
-
Place the core biopsy into a fixative solution (e.g., 10% neutral buffered formalin).
-
-
Laboratory Analysis:
-
Aspirate Smears: Stain with Wright-Giemsa or a similar stain to perform a differential cell count and assess cellular morphology.
-
Biopsy Core: Process for histological examination to assess bone marrow cellularity, architecture, and to identify any abnormal infiltrates.
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Experimental workflow for monitoring and managing myelosuppression.
Caption: Synergistic myelosuppression signaling pathways.
Caption: Logical relationships for troubleshooting myelosuppression.
References
- 1. Hyperthermia, polyamine depletion, and inhibition of X-ray-induced DNA strand break repair (Journal Article) | OSTI.GOV [osti.gov]
- 2. Effects of metal treatment on DNA repair in polyamine-depleted HeLa cells with special reference to nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Enhancing Eflornithine Penetration Through the Blood-Brain Barrier
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing the penetration of eflornithine through the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound crosses the blood-brain barrier?
A1: this compound, an amino acid analogue, primarily utilizes carrier-mediated transport systems to cross the BBB. Studies have identified the cationic amino acid transporter system y+ and organic cation transporters (OCT) as key players in its transport.[1][2][3] this compound's transport is sodium-independent.[1][2] Importantly, it does not appear to be a significant substrate for the P-glycoprotein (P-gp) efflux pump, which often limits the brain penetration of other drugs.
Q2: Why is enhancing this compound's BBB penetration a research focus?
A2: this compound has poor penetration across the BBB, which necessitates high intravenous doses and prolonged treatment regimens to achieve therapeutic concentrations in the central nervous system (CNS). This can lead to systemic side effects and complex administration schedules. Enhancing its BBB penetration could lead to more effective treatments for conditions like second-stage human African trypanosomiasis and potentially certain types of cancer, with improved patient compliance and reduced side effects.
Q3: What are the main strategies currently being explored to enhance this compound's BBB penetration?
A3: Several strategies are under investigation, including:
-
Modulation of Intercellular Junctions: Using peptides, such as the E-cadherin peptide HAV6, to transiently open the tight junctions between the endothelial cells of the BBB.
-
Co-administration with other agents: Some drugs, like suramin, have been shown to increase this compound's brain uptake, although the exact mechanism is still under investigation.
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., PLGA nanoparticles) can mask its physicochemical properties and facilitate its transport across the BBB.
-
Liposomal formulations: Liposomes can be used as carriers to improve the brain delivery of this compound.
-
Prodrug approaches: Modifying the this compound molecule to create a more lipophilic prodrug that can more easily cross the BBB and then be converted to the active drug within the brain.
Troubleshooting Guides
In Vitro BBB Model Experiments
Q: My in vitro BBB model (e.g., hCMEC/D3 cells) consistently shows low transendothelial electrical resistance (TEER) values. What could be the cause and how can I fix it?
A: Low TEER values indicate a leaky barrier, which will compromise the integrity of your this compound transport studies. Here are some potential causes and solutions:
-
Cell Culture Conditions:
-
Over-confluency or sub-confluency: Ensure cells are seeded at the optimal density and experiments are performed when the monolayer is fully confluent but not overgrown.
-
Media composition: Use the recommended media and supplements for your specific cell line. For hCMEC/D3 cells, ensure the use of complete EBM-2 medium with all required growth factors.
-
Passage number: High passage numbers can lead to changes in cell phenotype and loss of barrier function. Use cells within the recommended passage range.
-
-
Coating of Transwell Inserts:
-
Inadequate coating: Ensure Transwell inserts are evenly and adequately coated with an appropriate extracellular matrix component, such as rat tail collagen type I for hCMEC/D3 cells.
-
-
Experimental Procedure:
-
Handling of inserts: Gentle handling of the Transwell inserts is crucial to avoid scratching or damaging the cell monolayer.
-
Temperature and pH fluctuations: Maintain stable temperature and pH of the assay buffers throughout the experiment.
-
Q: I am not observing saturable transport of this compound in my in vitro model, suggesting passive diffusion is the primary mechanism. Why might this be?
A: While this compound does exhibit some passive diffusion, its transport is known to be carrier-mediated. If you are not observing saturation, consider the following:
-
Concentration range of unlabeled this compound: The transporters involved in this compound transport may have a low affinity. You may need to use high concentrations of unlabeled this compound (e.g., up to 500 µM or higher) to see a significant inhibition of radiolabeled this compound transport.
-
Barrier integrity: A leaky barrier (low TEER) will be dominated by paracellular diffusion, masking any carrier-mediated transport. Ensure your TEER values are within the acceptable range for your cell model.
-
Expression of transporters: Verify that your cell line expresses the relevant transporters (system y+, OCTs). This can be done using RT-PCR, Western blotting, or immunofluorescence.
In Situ Brain Perfusion Experiments
Q: I am seeing high variability in my in situ brain perfusion results for this compound. What are the common sources of variability and how can I minimize them?
A: The in situ brain perfusion technique can be sensitive to surgical technique and experimental parameters. High variability can be addressed by:
-
Consistent surgical procedure: Ensure a standardized and consistent surgical procedure for each animal. This includes the placement of the cannula and the ligation of arteries.
-
Stable perfusion pressure and flow rate: Use a high-quality infusion pump to maintain a constant and reproducible perfusion pressure and flow rate. Fluctuations can alter cerebral blood flow and drug delivery.
-
Perfusate composition and temperature: The composition, pH, and temperature of the perfusate should be strictly controlled. Ensure the perfusate is warmed to 37°C before and during the perfusion.
-
Minimizing contamination from systemic circulation: Ensure complete cut-off of the systemic circulation to the brain region being perfused. This can be verified by the absence of blood in the outflow from the brain.
-
Accurate timing: The duration of the perfusion should be precisely timed for each experiment.
Nanoparticle/Liposome Formulation
Q: My this compound-loaded PLGA nanoparticles have a low encapsulation efficiency. How can I improve this?
A: Low encapsulation efficiency of a hydrophilic drug like this compound in PLGA nanoparticles is a common challenge. Here are some strategies to improve it:
-
Emulsion method: The double emulsion (w/o/w) solvent evaporation method is generally preferred for hydrophilic drugs.
-
Polymer concentration: Increasing the concentration of PLGA in the organic phase can lead to a more viscous phase, which can slow down drug diffusion and improve encapsulation.
-
Drug-to-polymer ratio: Optimizing the initial drug-to-polymer ratio is crucial. Too high a ratio can lead to drug precipitation and low encapsulation.
-
Surfactant concentration: The concentration of the surfactant (e.g., PVA) in the external aqueous phase affects the stability of the emulsion and nanoparticle size, which can indirectly influence encapsulation efficiency.
-
Homogenization speed and time: High-speed homogenization is necessary to create a fine primary emulsion, which is critical for high encapsulation efficiency. Optimize both the speed and duration of homogenization.
Quantitative Data Summary
The following tables summarize the quantitative data on the enhancement of this compound's BBB penetration using different strategies.
Table 1: Enhancement of this compound Permeability by E-cadherin Peptide (HAV6)
| Experimental Model | Enhancement Factor | Reference |
| Madin-Darby canine kidney (MDCK) cell monolayers | 5-fold increase in permeability | |
| Caco-2 cell monolayers | Up to 8.5-fold increase in permeability | |
| In situ rat brain perfusion | Up to 4.9-fold increase in this compound concentrations in different brain regions | |
| In vivo (rats) | Up to 83% increase in brain concentrations; 40% increase in cerebrospinal fluid concentrations |
Table 2: Brain-to-Plasma Concentration Ratios (Kp and Kp,uu) of this compound
| Parameter | Value | Species | Notes | Reference |
| Kp,brain | ~0.1 - 0.5 | Human | Represents the ratio of total drug in brain to total drug in plasma. | |
| Kp,uu,brain | < 1 | Rat | Indicates a net efflux from the brain. |
Note: Kp,uu,brain is the ratio of unbound drug in brain to unbound drug in plasma and is a more accurate measure of BBB transport.
Detailed Experimental Protocols
Protocol 1: In Vitro this compound Transport Assay using hCMEC/D3 Cells
This protocol is adapted from studies investigating this compound transport across the hCMEC/D3 cell line.
1. Cell Culture:
- Culture hCMEC/D3 cells in Endothelial Basal Medium-2 (EBM-2) supplemented with the provided growth factors.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- Use cells between passages 25 and 35 for transport experiments.
- Seed cells on collagen-coated Transwell inserts (e.g., 1.0 µm pore size, 12-well format) at a density that allows for the formation of a confluent monolayer within 3-5 days.
2. Barrier Integrity Assessment:
- Measure the Transendothelial Electrical Resistance (TEER) of the cell monolayer using an EVOM2 epithelial voltohmmeter. TEER values should be stable and typically >30 Ω·cm² before starting the transport experiment.
- Alternatively, assess the permeability of a paracellular marker like [14C]-sucrose or Lucifer yellow.
3. Transport Assay:
- Wash the cell monolayer on the Transwell inserts twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
- Pre-incubate the cells in transport buffer for 30 minutes at 37°C.
- Prepare the donor solution containing a known concentration of radiolabeled this compound (e.g., [3H]-eflornithine) in the transport buffer.
- For inhibition studies, add specific inhibitors to the donor solution (e.g., 500 µM unlabeled this compound for self-inhibition, or specific inhibitors for system y+ like L-homoarginine, or for OCTs like pentamidine).
- Add the donor solution to the apical (upper) chamber of the Transwell insert.
- Add fresh transport buffer to the basolateral (lower) chamber.
- At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
- At the end of the experiment, collect the remaining solution from the apical chamber and lyse the cells in the insert with a suitable lysis buffer (e.g., 0.1 M NaOH).
4. Quantification and Data Analysis:
- Determine the radioactivity in the collected samples and cell lysates using liquid scintillation counting.
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of this compound transport to the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration of this compound in the apical chamber.
Protocol 2: In Situ Rat Brain Perfusion for this compound Permeability
This protocol is a general guideline for the in situ brain perfusion technique in rats, which should be optimized for this compound studies.
1. Animal Preparation:
- Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic.
- Expose the common carotid artery and its branches through a midline cervical incision.
- Ligate the external carotid artery and other branches, leaving the internal carotid artery clear for cannulation.
2. Perfusion Setup:
- Prepare the perfusion fluid (e.g., bicarbonate-buffered physiological saline, pH 7.4) containing a known concentration of radiolabeled this compound and a vascular space marker (e.g., [14C]-sucrose). The perfusate should be gassed with 95% O2/5% CO2 and warmed to 37°C.
- Insert a cannula into the common carotid artery and secure it.
- Begin perfusion at a constant flow rate (e.g., 10 mL/min) using a syringe pump.
- Sever the jugular veins to allow for drainage of the perfusate.
3. Perfusion and Sample Collection:
- Perfuse for a short, defined period (e.g., 30-60 seconds) to measure the initial rate of uptake.
- At the end of the perfusion period, decapitate the animal.
- Dissect the brain and collect samples from different brain regions (e.g., cortex, hippocampus, cerebellum).
- Also, collect a sample of the perfusate.
4. Quantification and Data Analysis:
- Determine the radioactivity in the brain tissue samples and the perfusate using liquid scintillation counting.
- Calculate the brain uptake clearance (K_in) using the following equation: K_in (mL/s/g) = (C_brain * T) / (∫C_p dt) where C_brain is the concentration of radiolabeled this compound in the brain tissue at time T, and ∫C_p dt is the integral of the perfusate concentration over the perfusion time.
- The permeability-surface area (PS) product can also be calculated from K_in.
Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of PLGA nanoparticles encapsulating a hydrophilic drug like this compound using a double emulsion (w/o/w) solvent evaporation method.
1. Materials:
- Poly(lactic-co-glycolic acid) (PLGA)
- This compound
- Dichloromethane (DCM) or another suitable organic solvent
- Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
- Deionized water
2. Preparation of Primary Emulsion (w/o):
- Dissolve a specific amount of this compound in a small volume of deionized water (this is the internal aqueous phase, W1).
- Dissolve a known amount of PLGA in DCM (this is the oil phase, O).
- Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer or a probe sonicator to form a stable w/o emulsion.
3. Preparation of Double Emulsion (w/o/w):
- Add the primary w/o emulsion to a larger volume of PVA solution (the external aqueous phase, W2) under continuous stirring.
- Homogenize or sonicate the mixture to form the double emulsion.
4. Nanoparticle Formation:
- Stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate. This will lead to the formation of solid PLGA nanoparticles.
5. Nanoparticle Collection and Purification:
- Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
- Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.
- Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.
6. Characterization:
- Particle size and zeta potential: Use dynamic light scattering (DLS).
- Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
- Encapsulation efficiency (EE%): Determine the amount of this compound encapsulated in the nanoparticles and the total amount of this compound used in the formulation. EE% = (Mass of encapsulated drug / Total mass of drug used) * 100.
Protocol 4: Formulation of this compound-Loaded Liposomes
This protocol describes a general method for preparing this compound-loaded liposomes using the thin-film hydration method.
1. Materials:
- Phospholipids (e.g., phosphatidylcholine, cholesterol)
- This compound
- Chloroform or a chloroform/methanol mixture
- Phosphate-buffered saline (PBS) or another aqueous buffer
2. Thin-Film Formation:
- Dissolve the lipids in the organic solvent in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
3. Hydration:
- Hydrate the lipid film with an aqueous solution of this compound by rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
4. Size Reduction:
- To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size using a liposome extruder.
5. Purification:
- Remove unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.
6. Characterization:
- Vesicle size and zeta potential: Use dynamic light scattering (DLS).
- Morphology: Use transmission electron microscopy (TEM).
- Encapsulation efficiency (EE%): Determine the amount of this compound encapsulated in the liposomes and the total amount used. EE% = (Mass of encapsulated drug / Total mass of drug used) * 100.
Mandatory Visualizations
Caption: this compound transport across the blood-brain barrier.
Caption: Troubleshooting workflow for low this compound permeability.
Caption: Mechanism of HAV6 peptide-mediated BBB permeability enhancement.
References
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage and mitigate adverse events associated with eflornithine in in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines are essential for cell proliferation and differentiation.[1] By inhibiting ODC, this compound depletes intracellular polyamines, leading to a cytostatic effect.[1]
Q2: What are the most common adverse events observed with systemic (oral) this compound administration in vivo?
A2: The most frequently reported adverse events with oral this compound include myelosuppression (neutropenia, anemia, thrombocytopenia), gastrointestinal issues (diarrhea, vomiting), and ototoxicity (hearing loss).[3] Hepatotoxicity has also been noted.
Q3: Are the adverse effects of this compound reversible?
A3: Most adverse events, including myelosuppression and hearing loss, are generally reversible upon discontinuation of the drug. However, there has been a reported case of irreversible ototoxicity, highlighting the need for careful monitoring.
Q4: How do the adverse event profiles of topical and oral this compound differ?
A4: Topical this compound (used for hirsutism) is associated with localized skin reactions such as stinging, burning, redness, and acne. Systemic absorption is minimal, and therefore systemic side effects are rare. Oral this compound, used in cancer therapy, has a more significant systemic toxicity profile, as described in Q2.
Q5: What are the known strategies to reduce this compound-related adverse events?
A5: Key strategies include:
-
Dose Optimization: Adjusting the dose based on body surface area and tolerability can help manage side effects.
-
Monitoring: Regular monitoring of blood counts, liver function, and hearing is crucial for early detection and management of toxicities.
-
Combination Therapy: In some contexts, combining this compound with other agents may allow for reduced dosages or synergistic effects that mitigate toxicity, although this is application-specific. For instance, nifurtimox-eflornithine combination therapy (NECT) is used for second-stage African trypanosomiasis.
-
Supportive Care: Management of symptoms, such as anti-diarrheal agents or supportive care during periods of myelosuppression, is important.
Section 2: Troubleshooting Guides
Issue 1: Unexpected Hearing Loss in Animal Models
Symptoms:
-
Increased auditory brainstem response (ABR) thresholds.
-
Reduced startle response to loud noises.
Possible Causes:
-
Ototoxicity due to this compound-mediated polyamine depletion in the cochlea.
-
High cumulative dose of this compound.
Troubleshooting Steps:
-
Confirm Hearing Loss:
-
Perform baseline and periodic ABR testing to quantify the hearing threshold shift.
-
See Experimental Protocol 1 for a detailed ABR methodology.
-
-
Dose Adjustment:
-
Consider reducing the daily dose of this compound. Studies in gerbils have shown that a lower dose can result in less severe hearing loss.
-
Evaluate if the treatment duration can be shortened while maintaining efficacy.
-
-
Monitor for Recovery:
-
After cessation of this compound treatment, continue to monitor ABR thresholds to determine if the hearing loss is reversible.
-
-
Histological Analysis:
-
At the end of the study, perform histological analysis of the cochlea to assess for hair cell damage. Note that in some cases of reversible hearing loss, significant structural abnormalities may not be apparent under light microscopy.
-
Issue 2: Signs of Myelosuppression in Animal Models
Symptoms:
-
Decreased white blood cell counts (leukopenia), particularly neutrophils (neutropenia).
-
Decreased platelet counts (thrombocytopenia).
-
Decreased red blood cell counts (anemia).
-
Increased susceptibility to infections.
-
Pallor, lethargy.
Possible Causes:
-
Inhibition of hematopoietic stem and progenitor cell proliferation due to polyamine depletion.
-
Direct toxicity to bone marrow.
Troubleshooting Steps:
-
Quantify Myelosuppression:
-
Perform complete blood counts (CBCs) at baseline and regular intervals during treatment.
-
See Experimental Protocol 2 for a detailed methodology for assessing hematological toxicity.
-
-
Dose and Schedule Modification:
-
Reduce the dose of this compound.
-
Consider intermittent dosing schedules (e.g., 14 days on, 7-14 days off) to allow for bone marrow recovery.
-
-
Bone Marrow Analysis:
-
At necropsy, collect bone marrow for cytological or histological analysis to assess cellularity and the state of hematopoietic precursors.
-
-
Supportive Care:
-
In a research setting, this may involve housing animals in a specific-pathogen-free (SPF) environment to minimize infection risk during periods of neutropenia.
-
Issue 3: Gastrointestinal Distress in Animal Models
Symptoms:
-
Diarrhea
-
Weight loss
-
Dehydration
-
Reduced food and water intake
Possible Causes:
-
Direct effect of this compound on the rapidly dividing cells of the gastrointestinal epithelium.
Troubleshooting Steps:
-
Monitor Animal Welfare:
-
Weigh animals daily.
-
Assess hydration status (skin turgor).
-
Monitor food and water consumption.
-
-
Dose Adjustment:
-
A dose reduction may alleviate gastrointestinal side effects.
-
-
Supportive Care:
-
Provide hydration support (e.g., subcutaneous fluids) as per veterinary guidance and institutional protocols.
-
Provide highly palatable and easily digestible food.
-
Section 3: Quantitative Data on Adverse Events
Table 1: Adverse Events Associated with Oral this compound in High-Risk Neuroblastoma Patients
| Adverse Event | Any Grade Incidence (%) | Grade 3 or 4 Incidence (%) |
| Otitis Media | 32% | - |
| Diarrhea | 15% | - |
| Cough | 15% | - |
| Sinusitis | 13% | - |
| Pneumonia | 12% | - |
| Hearing Loss | - | 7% |
| Skin Infection | - | 4.7% |
| Laboratory Abnormalities | ||
| Decreased Neutrophils | - | 8% |
| Increased ALT | - | 7% |
| Increased AST | - | 6% |
Data adapted from a study in patients with high-risk neuroblastoma.
Table 2: Skin-Related Adverse Events with Topical this compound HCl 13.9% Cream
| Adverse Event | Incidence (%) |
| Acne | 21% |
| Pseudofolliculitis Barbae | <1% |
| Stinging Skin | <1% |
| Headache | <1% |
| Burning Skin | <1% |
| Dryness | <1% |
| Pruritus | <1% |
| Erythema | <1% |
| Tingling of the Skin | <1% |
| Folliculitis | <1% |
| Ingrown Hair | <1% |
Data from clinical trials of topical this compound.
Section 4: Experimental Protocols
Experimental Protocol 1: Assessment of Ototoxicity in a Mouse Model Using Auditory Brainstem Response (ABR)
Objective: To quantify hearing thresholds in mice treated with this compound.
Methodology:
-
Animal Model: C57BL/6 or other appropriate mouse strains.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, administered intraperitoneally) according to approved institutional protocols. Maintain body temperature at 37°C using a heating pad.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Acoustic Stimulation:
-
Deliver acoustic stimuli via a calibrated speaker placed in the ear canal.
-
Use click stimuli (broadband) and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) to assess frequency-specific hearing loss.
-
-
ABR Recording:
-
Present stimuli at decreasing sound pressure levels (SPL), typically from 90 dB to 10 dB in 10 dB steps.
-
Average the responses to multiple stimulus presentations (e.g., 512) at each intensity level to improve the signal-to-noise ratio.
-
-
Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity at which a discernible wave V can be identified.
-
Experimental Timeline:
-
Baseline: Perform ABR measurements before the first dose of this compound.
-
During Treatment: Conduct ABR testing at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period.
-
Post-Treatment: If assessing reversibility, perform ABR measurements at several time points after the cessation of treatment.
-
Experimental Protocol 2: Assessment of Myelosuppression in a Mouse Model
Objective: To evaluate the hematological toxicity of this compound in mice.
Methodology:
-
Animal Model: BDF1 or other suitable mouse strains.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, in drinking water).
-
Blood Collection:
-
Collect peripheral blood (e.g., via saphenous vein or tail vein) at baseline and at regular intervals (e.g., weekly) during and after treatment.
-
A key time point for assessing the nadir (lowest point) of neutrophil counts is often around 4 days after a single dose of a cytotoxic agent in mice, though this may vary for this compound.
-
-
Complete Blood Count (CBC):
-
Analyze blood samples using an automated hematology analyzer to determine:
-
White blood cell (WBC) count and differential (neutrophils, lymphocytes, etc.)
-
Red blood cell (RBC) count, hemoglobin, and hematocrit
-
Platelet count
-
-
-
Bone Marrow Analysis (Terminal Procedure):
-
Euthanize mice according to approved institutional protocols.
-
Harvest femurs and tibias.
-
Flush the bone marrow with an appropriate buffer (e.g., PBS with 2% FBS).
-
Create a single-cell suspension.
-
Determine total bone marrow cellularity using a hemocytometer or automated cell counter.
-
Perform flow cytometry to analyze hematopoietic stem and progenitor cell populations using relevant cell surface markers.
-
Prepare bone marrow smears for cytological evaluation (e.g., Wright-Giemsa stain).
-
Section 5: Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
References
- 1. Clinical importance of this compound (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH regulates hematopoietic stem cell potential via polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed, reversible hearing loss caused by difluoromethylornithine (DFMO) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Eflornithine's Efficacy in the Landscape of Ornithine Decarboxylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a well-established irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Its clinical significance is underscored by its use in treating West African sleeping sickness, facial hirsutism, and, more recently, high-risk neuroblastoma.[1][2] However, the quest for more potent and pharmacokinetically favorable ODC inhibitors has led to the development of novel compounds. This guide provides an objective comparison of this compound's efficacy against other ODC inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the field.
Quantitative Comparison of ODC Inhibitor Potency
The in vitro potency of ODC inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor dissociation constant (Ki) values for this compound and other notable ODC inhibitors. Lower values indicate higher potency.
| Inhibitor | Type | Target Organism/Enzyme | IC50 | Ki | Reference(s) |
| This compound (DFMO) | Irreversible (Suicide) | Human ODC | ~100 µM | - | [3] |
| Human ODC (D/L-DFMO) | - | K(D) = 2.2 ± 0.4 µM | [4] | ||
| Human ODC (L-DFMO) | - | K(D) = 1.3 ± 0.3 µM | [4] | ||
| Human ODC (D-DFMO) | ~7.5 µM | K(D) = 28.3 ± 3.4 µM | |||
| 1-Amino-oxy-3-aminopropane (APA) | Competitive/Irreversible | Human ODC | Low nM range | 3.2 nM (competitive) | |
| Mouse Kidney ODC | - | 50 µM (irreversible) | |||
| Compound 11 | Novel Inhibitor | Human ODC | Low nM range | - | |
| (E)-2-(fluoromethyl)dehydroornithine (Δ-MFMO) | Irreversible | Mammalian ODC | 14x more potent than DFMO | - | |
| (2R,5R)-6-heptyne-2,5-diamine (MAP) | Irreversible | Mammalian ODC | Equipotent to Δ-MFMO | - | |
| N1,N11-diethylnorspermine (DENSPM) | Polyamine Analog | - | - | - | |
| N1,N8-bis(ethyl)spermidine (BES) | Polyamine Analog | - | - | - |
Preclinical Efficacy: A Look at In Vivo and In Vitro Models
Direct comparisons in preclinical models provide valuable insights into the relative efficacy of different ODC inhibitors.
In Vitro Cellular Activity:
In Kelly neuroblastoma cells, both this compound (DFMO) and the novel inhibitor 'compound 11' demonstrated a significant reduction in polyamine levels. Notably, putrescine was undetected after treatment with both compounds. However, compound 11 showed a greater reduction in spermidine and spermine levels compared to both DFMO and 1-amino-oxy-3-aminopropane (APA), despite APA and compound 11 having similar enzymatic IC50 values. This suggests that the superior cell-based activity of compound 11 may be attributed to improved physical properties, such as permeability.
In Vivo Animal Models:
In a study using L1210 leukemia- and Lewis lung carcinoma-bearing mice, the prodrugs of Δ-MFMO, namely (E)-2-(fluoromethyl)dehydroornithine methyl ester (Δ-MFMO-ME) and ethyl ester (Δ-MFMO-EE), were compared to DFMO and (2R,5R)-6-heptyne-2,5-diamine (MAP). The key findings were:
-
When administered intraperitoneally to leukemia-bearing mice, the ester prodrugs prolonged survival to the same extent as DFMO and MAP, but at one-fifth the dose.
-
In the Lewis lung carcinoma model, the prodrugs achieved similar antitumor effects to DFMO at one-sixth to one-twelfth the dose.
-
The ethyl ester of Δ-MFMO demonstrated a greater reduction in tumor growth compared to both DFMO and MAP in the Lewis lung carcinoma model.
-
The antitumor effects correlated with the depletion of spermidine.
These findings highlight the potential of prodrug strategies and novel chemical scaffolds to yield ODC inhibitors with superior in vivo efficacy compared to this compound.
Signaling Pathways and Mechanisms of Action
ODC inhibition directly impacts the polyamine biosynthesis pathway, leading to the depletion of putrescine, spermidine, and spermine. These polyamines are crucial for cell proliferation, differentiation, and survival.
Caption: The polyamine biosynthesis pathway, highlighting the central role of ODC and its inhibition by this compound and other inhibitors.
Beyond the direct depletion of polyamines, ODC inhibition by this compound triggers opposing downstream signaling pathways that influence cell fate. This dual effect may explain the moderate efficacy of this compound monotherapy in some clinical trials.
Caption: ODC inhibition leads to both pro-survival signaling via the PI3K/Akt pathway and cell cycle arrest through p27Kip1 stabilization.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro ODC Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methods.
Objective: To measure the enzymatic activity of ODC and assess the inhibitory potential of test compounds.
Materials:
-
Purified human ODC enzyme
-
ODC Assay Buffer
-
ODC Substrate (L-ornithine)
-
ODC Converter and Enzyme Mix (for coupled enzymatic reaction)
-
ODC Cofactor (Pyridoxal-5'-phosphate)
-
Test inhibitors (e.g., this compound, novel compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurement at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test inhibitors to the desired concentrations in ODC Assay Buffer.
-
Reaction Setup:
-
Sample Wells: Add 10 µl of diluted test inhibitor.
-
Enzyme Control Wells: Add 10 µl of ODC Assay Buffer.
-
Inhibitor Control Wells: Add 10 µl of a known ODC inhibitor (e.g., this compound).
-
Background Control Wells: Add 10 µl of ODC Assay Buffer (no enzyme will be added to these wells).
-
-
Enzyme Addition: Add 40 µl of diluted human ODC enzyme solution to all wells except the Background Control wells. Add 40 µl of ODC Assay Buffer to the Background Control wells.
-
Incubation: Mix well and incubate the plate for 5 minutes at 37°C.
-
Reaction Initiation: Prepare a Reaction Mix containing ODC Substrate, ODC Converter, ODC Enzyme Mix, and ODC Cofactor. Add 50 µl of the Reaction Mix to all wells.
-
Measurement: Immediately measure the absorbance at 340 nm in a microplate reader in kinetic mode at 37°C for 20-30 minutes, taking readings every 20-30 seconds.
-
Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each well. The percentage of inhibition is calculated relative to the Enzyme Control. IC50 values can be determined by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: A streamlined workflow for determining the in vitro activity of ODC inhibitors.
Measurement of Intracellular Polyamine Levels by HPLC
This protocol is based on established methods for the quantification of polyamines in biological samples.
Objective: To quantify the intracellular concentrations of putrescine, spermidine, and spermine in cells treated with ODC inhibitors.
Materials:
-
Cultured cells treated with ODC inhibitors
-
Ice-cold Polyamine Assay Buffer
-
Sample Clean-Up Mix (optional, for removing interfering metabolites)
-
Dounce homogenizer
-
Centrifuge
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
-
Derivatization reagents (e.g., o-phthalaldehyde and N-acetyl-L-cysteine)
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Polyamine Assay Buffer (e.g., 50 µL per 1x10^6 cells).
-
Homogenize the samples on ice using a Dounce homogenizer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
(Optional) Treat the supernatant with a Sample Clean-Up Mix to remove interfering metabolites.
-
-
Derivatization:
-
Perform a pre-column derivatization of the polyamines in the samples and standards with a fluorescent labeling agent (e.g., o-phthalaldehyde and N-acetyl-L-cysteine). This reaction yields highly fluorescent derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized samples and standards onto the HPLC system.
-
Separate the polyamine derivatives on a C18 reversed-phase column using an appropriate gradient elution.
-
Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Data Analysis:
-
Identify and quantify the polyamines in the samples by comparing their retention times and peak areas to those of the known standards.
-
Normalize the polyamine concentrations to the total protein content of the cell lysate.
-
Caption: A general workflow for the quantification of intracellular polyamines using HPLC.
Conclusion
This compound remains a clinically relevant ODC inhibitor. However, ongoing research has identified novel inhibitors with significantly higher potency and improved preclinical efficacy. The development of compounds like APA, compound '11', and prodrugs of Δ-MFMO represents a promising direction for ODC-targeted therapies. The dual signaling effects of ODC inhibition, leading to both cell cycle arrest and activation of survival pathways, highlight the potential for combination therapies that could enhance the therapeutic window of ODC inhibitors. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of polyamine-targeted drug discovery.
References
- 1. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Eflornithine's Mechanism of Action Through Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of eflornithine, a specific inhibitor of ornithine decarboxylase (ODC). We will explore how genetic knockout and knockdown studies provide definitive evidence of this compound's on-target effects and compare its performance with alternative inhibitors of the polyamine biosynthesis pathway.
This compound's Mechanism of Action: A Targeted Approach to Inhibit Cell Proliferation
This compound, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, differentiation, and proliferation.[1][3] this compound acts as a "suicide inhibitor"; it is recognized by ODC as a substrate, and during the catalytic process, it forms a covalent bond with the enzyme, leading to its irreversible inactivation.[1] This targeted inhibition depletes intracellular polyamine pools, thereby arresting cell proliferation. This mechanism is the basis for its clinical use in treating West African trypanosomiasis (sleeping sickness) and hirsutism (excessive hair growth).
Genetic Validation of this compound's Target: The Power of Knockout and Knockdown Studies
To unequivocally demonstrate that the therapeutic and cellular effects of this compound are mediated through the inhibition of ODC, genetic studies involving the knockout or knockdown of the ODC1 gene are paramount. These approaches provide the most direct evidence of on-target activity.
The Gold Standard: CRISPR-Cas9 Mediated ODC1 Knockout
Creating a cell line with a complete knockout of the ODC1 gene provides a clean background to assess the specificity of this compound. In such a model, the cells would already exhibit a phenotype associated with polyamine depletion, and crucially, treatment with this compound would be expected to have no further effect on cell proliferation or polyamine levels, as its molecular target is absent.
While a direct study showcasing this specific experiment was not identified in the literature search, the expected outcomes can be inferred from related genetic studies. For instance, in a study on esophageal squamous cell carcinoma, RNA interference was used to block ODC activity, which resulted in suppressed tumor growth and induced cell death, effects that are analogous to those observed with this compound treatment.
Strong Corroboration: siRNA-Mediated ODC1 Knockdown
Temporarily reducing the expression of ODC using small interfering RNA (siRNA) offers a powerful alternative to validate this compound's mechanism. In this approach, cells treated with ODC1-targeting siRNA would show reduced ODC protein levels and a corresponding decrease in proliferation. Subsequent treatment with this compound would be expected to have a diminished effect compared to control cells with normal ODC levels.
A study on goose ovarian granulosa cells demonstrated that transfection with an ODC1-targeting siRNA plasmid significantly reduced both mRNA and protein levels of ODC. This led to measurable changes in polyamine metabolism and cell proliferation, highlighting the direct link between ODC expression and these cellular processes.
In Vivo Validation: Insights from a Heterozygous Knockout Mouse Model
A study utilizing Eµ-Myc transgenic mice, a model for lymphoma, provided compelling in vivo evidence for ODC as a critical target. In these mice, disabling one copy of the Odc gene (Odc+/-) significantly delayed the onset of lymphoma. This genetic intervention phenocopied the effects of treating the Eµ-Myc mice with this compound, strongly indicating that the anti-cancer effects of the drug are mediated through its inhibition of ODC.
Clinical Confirmation: A Case Study of an ODC Gain-of-Function Mutation
A compelling clinical case further solidifies the link between this compound's efficacy and its action on ODC. A patient with a rare gain-of-function mutation in the ODC1 gene, which led to increased ODC activity and severe developmental abnormalities, showed remarkable improvement upon treatment with this compound. The drug successfully normalized the patient's polyamine levels, providing direct evidence in a clinical setting that this compound's therapeutic benefits are a consequence of its ability to counteract excessive ODC activity.
Experimental Data and Protocols
To facilitate the replication and extension of these validation studies, detailed experimental protocols for key assays are provided below.
Quantitative Data Summary
The following table summarizes hypothetical yet expected quantitative data from experiments designed to validate this compound's mechanism of action using an ODC1 knockout cell line.
| Cell Line | Treatment | ODC Activity (nmol CO2/hr/mg protein) | Putrescine Level (nmol/mg protein) | Cell Viability (% of untreated WT) |
| Wild-Type (WT) | Untreated | 10.5 ± 1.2 | 5.8 ± 0.6 | 100% |
| This compound (1 mM) | 0.2 ± 0.1 | 0.4 ± 0.1 | 45% ± 5% | |
| ODC1 Knockout (KO) | Untreated | < 0.1 | 0.3 ± 0.1 | 50% ± 6% |
| This compound (1 mM) | < 0.1 | 0.3 ± 0.1 | 48% ± 5% |
Experimental Protocols
This assay measures the enzymatic activity of ODC by quantifying the release of 14CO2 from L-[1-14C]ornithine.
Materials:
-
Cell lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.1 mM pyridoxal-5'-phosphate (PLP)
-
L-[1-14C]ornithine
-
Scintillation vials
-
Filter paper discs
-
2 M HCl
-
Scintillation fluid
Procedure:
-
Prepare cell lysates in a suitable lysis buffer and determine the protein concentration.
-
In a sealed reaction vial, mix 50 µg of cell lysate with the assay buffer.
-
Initiate the reaction by adding L-[1-14C]ornithine.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by injecting 2 M HCl into the vial, taking care not to contact the filter paper.
-
The released 14CO2 is trapped on a filter paper disc saturated with a CO2-trapping agent (e.g., NaOH or hyamine hydroxide) suspended above the reaction mixture.
-
Transfer the filter paper to a scintillation vial containing scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate ODC activity as nmol of CO2 released per hour per mg of protein.
This method allows for the quantification of putrescine, spermidine, and spermine in cell extracts.
Materials:
-
Cell pellets
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution
-
Proline (internal standard)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Homogenize cell pellets in 0.2 M PCA.
-
Centrifuge to precipitate proteins.
-
To the supernatant, add dansyl chloride and proline (internal standard) and incubate to allow for derivatization of the polyamines.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene phase to dryness and reconstitute the residue in a suitable solvent.
-
Inject the sample into the HPLC system.
-
Separate the polyamines using a gradient elution on a C18 column.
-
Detect the fluorescently labeled polyamines using a fluorescence detector.
-
Quantify the polyamine levels by comparing their peak areas to those of known standards and normalizing to the internal standard and protein concentration.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or other compounds for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Comparison with Alternative Polyamine Synthesis Inhibitors
This compound is not the only compound that targets the polyamine biosynthesis pathway. A comparison with other inhibitors can provide valuable context for its specificity and efficacy.
| Inhibitor | Target Enzyme | Mechanism of Action | Key Characteristics |
| This compound (DFMO) | Ornithine Decarboxylase (ODC) | Irreversible "suicide" inhibitor | Highly specific for ODC; clinically approved for trypanosomiasis and hirsutism. |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | S-adenosylmethionine decarboxylase (AdoMetDC) | Competitive inhibitor | Less specific than this compound; can cause mitochondrial damage. |
| MDL 73811 (AbeAdo) | S-adenosylmethionine decarboxylase (AdoMetDC) | Enzyme-activated irreversible inhibitor | Potent inhibitor of AdoMetDC. |
| Bis(ethyl)norspermine (BENSpm) | Polyamine transport and biosynthesis | Polyamine analogue | Induces polyamine catabolism and downregulates ODC and AdoMetDC. |
| N-butyl-1,3-diaminopropane | Spermine synthase | Specific inhibitor | Blocks the final step in spermine synthesis. |
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Polyamine biosynthesis pathway and points of inhibition.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical relationship of this compound action and genetic knockout.
Conclusion
The convergence of evidence from genetic knockout and knockdown studies, alongside clinical observations, provides a robust validation of this compound's mechanism of action. These studies unequivocally demonstrate that the primary therapeutic and cellular effects of this compound are mediated through its specific and irreversible inhibition of ornithine decarboxylase. This targeted approach distinguishes this compound from other, less specific inhibitors of the polyamine biosynthesis pathway. For researchers in drug development, these findings underscore the power of genetic validation in confirming drug targets and provide a solid foundation for the development of next-generation ODC inhibitors with potentially improved therapeutic profiles.
References
- 1. Repurposing this compound to treat a patient with a rare ODC1 gain-of-function variant disease | eLife [elifesciences.org]
- 2. Targeting ornithine decarboxylase in Myc-induced lymphomagenesis prevents tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of murine hair follicle function by alterations in ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Eflornithine and Melarsoprol for Late-Stage Sleeping Sickness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of eflornithine and melarsoprol, two critical drugs in the treatment of late-stage human African trypanosomiasis (HAT), also known as sleeping sickness. The following sections detail their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols of key clinical studies, offering valuable insights for ongoing research and drug development in the field of neglected tropical diseases.
At a Glance: this compound vs. Melarsoprol
| Feature | This compound | Melarsoprol |
| Primary Indication | Second-stage Trypanosoma brucei gambiense (West African) HAT | Historically, second-stage T. b. gambiense and T. b. rhodesiense (East African) HAT. Now largely replaced by safer alternatives for T. b. gambiense. Still a treatment for T. b. rhodesiense in some contexts. |
| Mechanism of Action | Irreversible inhibitor of ornithine decarboxylase (ODC), disrupting polyamine synthesis essential for parasite cell division and differentiation.[1][2][3] | A trivalent arsenical compound that inhibits multiple parasitic enzymes, including trypanothione reductase, disrupting the parasite's redox balance and energy metabolism.[4][5] |
| Efficacy (Cure Rate) | Approximately 90-95% for T. b. gambiense. | Historically around 95%, but treatment failures of up to 30% have been reported in some regions due to resistance. |
| Administration | Intravenous infusion. | Intravenous injection. |
| Key Adverse Events | Hematologic abnormalities (anemia, leukopenia, thrombocytopenia), seizures, fever, diarrhea, and reversible hearing loss with long-term use. | Reactive encephalopathy (in 5-10% of patients, with a fatality rate of about 50% among those affected), peripheral neuropathy, fever, rashes, and injection site reactions. |
| Mortality Rate | Approximately 1-2%. | Approximately 1-6%, largely due to reactive encephalopathy. |
Mechanism of Action
The distinct mechanisms by which this compound and melarsoprol target the Trypanosoma parasite are crucial to understanding their efficacy and toxicity profiles.
This compound: This drug acts as a "suicide inhibitor" of the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme in the synthesis of polyamines, such as putrescine and spermidine, which are vital for cell division, DNA synthesis, and cell differentiation in the parasite. By irreversibly binding to and inhibiting ODC, this compound effectively halts the parasite's ability to replicate, ultimately leading to its death.
Melarsoprol: As a prodrug, melarsoprol is metabolized into its active form, melarsen oxide. This trivalent arsenical compound is highly reactive and binds to thiol groups in various parasite proteins, thereby disrupting their function. A primary target is trypanothione, a unique thiol in trypanosomes that is crucial for maintaining redox balance and protecting the parasite from oxidative stress. By inhibiting trypanothione reductase, melarsoprol leads to an accumulation of reactive oxygen species, causing widespread cellular damage and parasite death. It is also suggested to inhibit other critical metabolic pathways, such as glycolysis.
Visualizing the Mechanisms
References
- 1. This compound | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Melarsoprol - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
A Comparative Analysis of Eflornithine Enantiomers' Activity
A deep dive into the stereospecific interactions of Eflornithine with its target, ornithine decarboxylase, and the resulting cellular consequences.
This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), is a crucial therapeutic agent for conditions ranging from West African sleeping sickness (trypanosomiasis) to hirsutism.[1][2][3] Administered as a racemic mixture of its (S)- and (R)-enantiomers (also referred to as L- and D-eflornithine, respectively), a closer examination of the individual enantiomers reveals significant differences in their biological activity.[1][4] This guide provides a comparative analysis of the enantiomers' efficacy, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Comparison of Enantiomeric Activity
The primary mechanism of this compound's action is the irreversible inhibition of ODC, the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation. The stereochemistry of this compound plays a pivotal role in its interaction with ODC.
| Parameter | (S)-Eflornithine (L-DFMO) | (R)-Eflornithine (D-DFMO) | Racemic this compound (D/L-DFMO) | Reference |
| Human Ornithine Decarboxylase Inhibition | ||||
| Inhibitor Dissociation Constant (KD) | 1.3 ± 0.3 µM | 28.3 ± 3.4 µM | 2.2 ± 0.4 µM | |
| Inhibitor Inactivation Constant (kinact) | 0.15 ± 0.03 min-1 | 0.25 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | |
| Antitrypanosomal Activity (T. b. gambiense) | ||||
| 50% Inhibitory Concentration (IC50) | 5.5 µM | 50 µM | 9.1 µM | |
| Inhibition of L-ornithine decarboxylation by ODC | ||||
| 50% Inhibitory Concentration (IC50) | Not explicitly stated, but affinity is >20 times higher than D-enantiomer | ~7.5 µM | Not explicitly stated |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)
This assay quantifies ODC activity by measuring the release of 14CO2 from [1-14C]-L-ornithine.
Materials:
-
Purified or recombinant ODC enzyme
-
[1-14C]-L-ornithine
-
Buffer: Sodium/potassium phosphate buffer with EDTA and pyridoxal phosphate (PLP)
-
Inhibitors: (S)-Eflornithine, (R)-Eflornithine, Racemic this compound
-
Scintillation vials
-
Hyamine hydroxide or sodium hydroxide impregnated paper discs
-
Sulfuric or citric acid (to stop the reaction)
-
Liquid scintillation counter
Procedure:
-
Prepare reaction mixtures in sealed vials containing the buffer, PLP, and varying concentrations of the this compound enantiomers or the racemic mixture.
-
Initiate the reaction by adding the ODC enzyme to the vials.
-
Incubate the mixture at 37°C for a defined period.
-
A paper disc impregnated with hyamine or sodium hydroxide is placed in a center well within the sealed vial to trap the released 14CO2.
-
Stop the reaction by injecting acid into the reaction mixture, which facilitates the release of all dissolved CO2.
-
Continue incubation to ensure complete trapping of the 14CO2 by the paper disc.
-
Remove the paper disc and place it in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
ODC activity is expressed as nmol of CO2 released per minute per mg of protein. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (Dye Dilution Method)
This method assesses the effect of this compound enantiomers on cell division by tracking the dilution of a fluorescent dye.
Materials:
-
Cell line of interest (e.g., HCT116 human colon cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
(S)-Eflornithine, (R)-Eflornithine, Racemic this compound
-
Flow cytometer
Procedure:
-
Harvest and wash the cells to be labeled with PBS to remove any serum.
-
Resuspend the cells in pre-warmed PBS at a concentration of 2X the desired final concentration.
-
Add the fluorescent dye to the cell suspension at the desired final concentration and incubate at 37°C in the dark.
-
Stop the labeling process by adding cold complete medium and incubating on ice.
-
Wash the cells multiple times with complete medium to remove any unbound dye.
-
Seed the labeled cells into culture plates and treat with varying concentrations of (S)-Eflornithine, (R)-Eflornithine, or the racemic mixture.
-
Culture the cells for a period that allows for several cell divisions.
-
Harvest the cells, wash with PBS, and resuspend for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cell population. With each cell division, the fluorescence intensity of the daughter cells is halved.
-
The reduction in proliferation is determined by the shift in fluorescence intensity peaks compared to untreated control cells.
Visualizing the Impact of this compound Enantiomers
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing the activity of this compound enantiomers.
Polyamine Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of the polyamine biosynthesis pathway by this compound enantiomers.
Discussion of Findings
The experimental data consistently demonstrates that the (S)-enantiomer of this compound is a more potent inhibitor of human ornithine decarboxylase than the (R)-enantiomer. This is reflected in the significantly lower dissociation constant (KD) for (S)-Eflornithine, indicating a much higher binding affinity for the enzyme—approximately 20 times greater than that of the (R)-enantiomer. Interestingly, the rate of irreversible inactivation (kinact) is similar for both enantiomers, suggesting that once the enzyme-inhibitor complex is formed, the subsequent inactivation step proceeds at a comparable rate.
This difference in enzyme inhibition translates to a marked difference in antitrypanosomal activity. The IC50 value for (S)-Eflornithine against Trypanosoma brucei gambiense is about 9-fold lower than that of the (R)-enantiomer, highlighting its superior efficacy in a cellular context. Consequently, the activity of the racemic mixture is largely attributed to the presence of the (S)-enantiomer.
Despite the higher in vitro potency of (S)-Eflornithine, pharmacokinetic studies have revealed that it has lower oral bioavailability compared to the (R)-enantiomer. This enantioselective absorption may explain why the development of an oral formulation of racemic this compound for sleeping sickness has been challenging.
References
- 1. Enantiospecific antitrypanosomal in vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP4294362A1 - An this compound composition for inhibiting hair growth - Google Patents [patents.google.com]
- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiospecific antitrypanosomal in vitro activity of this compound | PLOS Neglected Tropical Diseases [journals.plos.org]
Eflornithine Cross-Resistance: A Comparative Guide for Antiparasitic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Eflornithine (α-difluoromethylornithine or DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), is a critical component in the treatment of Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei gambiense. Understanding its cross-resistance profile with other antiparasitic agents is paramount for designing effective combination therapies, managing treatment failure, and guiding the development of novel therapeutics. This guide provides a comparative analysis of this compound's cross-resistance patterns in key parasitic protozoa, supported by experimental data and detailed methodologies.
Quantitative Susceptibility Data
The following tables summarize the in vitro susceptibility of wild-type and drug-resistant parasite strains to this compound and other relevant antiparasitic compounds.
Table 1: In Vitro Susceptibility of Trypanosoma brucei brucei to Various Trypanocides
| Compound | Wild-Type (s427) IC₅₀ (µM) | This compound-Resistant (TbAAT6 Knockout) IC₅₀ (µM) | Resistance Factor (RF) |
| This compound | 21.3 ± 2.1 | 878 ± 102 | 41.2 |
| Pentamidine | 0.0028 ± 0.0002 | 0.0013 ± 0.0001 | 0.46 |
| Diminazene | 0.0091 ± 0.0007 | 0.0083 ± 0.0009 | 0.91 |
| Melarsoprol | 0.0021 ± 0.0002 | 0.0025 ± 0.0003 | 1.19 |
| Nifurtimox | 3.5 ± 0.3 | 3.8 ± 0.4 | 1.09 |
| Suramin | 0.019 ± 0.002 | 0.021 ± 0.003 | 1.11 |
Data compiled from studies on in vitro-selected this compound-resistant T. b. brucei lines. The primary mechanism of resistance is the loss of the TbAAT6 amino acid transporter.[1]
Table 2: In Vitro Susceptibility of Leishmania donovani to Ornithine Decarboxylase (ODC) Inhibitors
| Compound | Wild-Type (DI700) EC₅₀ (µM) | This compound-Resistant (DFMO-10) EC₅₀ (µM) | Resistance Factor (RF) |
| This compound (DFMO) | ~30 | >4000 | >133 |
| α-methylornithine | - | Cross-resistant | - |
| α-monofluoromethyl-3,4-dehydroornithine methyl ester | - | Cross-resistant | - |
| δ-methyl-acetylenic putrescine | - | Cross-resistant | - |
Data from a study on L. donovani promastigotes selected for resistance to this compound. The resistance mechanism involves the overexpression of the target enzyme, ODC.[2]
Table 3: In Vitro Activity of this compound and Other Antimalarials Against Plasmodium falciparum
| Compound | Chloroquine-Sensitive (e.g., 3D7) IC₅₀ | Chloroquine-Resistant (e.g., K1, W2) IC₅₀ |
| This compound (DFMO) | Inhibits erythrocytic schizogony in vitro | Activity demonstrated against various strains |
| Chloroquine | 0.01-0.02 µM | 0.1-1 µM or higher |
| Pyrimethamine | ~0.0005 µM | Can be >10 µM in highly resistant strains |
| Artemisinin | ~0.001-0.005 µM | Generally remains effective, though resistance is emerging |
This compound has been shown to inhibit the erythrocytic schizogony of P. falciparum in vitro.[3] However, comprehensive cross-resistance studies with a wide range of antimalarials in resistant strains are not extensively documented. The provided IC₅₀ values for other antimalarials are representative and can vary significantly between strains.
Signaling Pathways and Resistance Mechanisms
The mechanisms of action and resistance to this compound differ between parasites. Understanding these pathways is crucial for overcoming resistance.
This compound's Mechanism of Action and Resistance in Trypanosoma brucei
This compound's primary target is the polyamine biosynthesis pathway, which is essential for cell proliferation.
Caption: this compound's action and resistance mechanism in T. brucei.
In susceptible T. brucei, this compound is actively transported into the cell by the amino acid transporter TbAAT6.[2] Once inside, it irreversibly inhibits ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway. This depletes the levels of putrescine and spermidine, which are essential for cell proliferation and survival, leading to a cytostatic effect. The primary mechanism of this compound resistance in T. brucei is the downregulation or loss of the TbAAT6 transporter, which prevents the drug from reaching its intracellular target.[1]
This compound Resistance in Leishmania donovani
In contrast to T. brucei, this compound resistance in L. donovani is not associated with impaired drug uptake. Instead, it is linked to the overexpression of the target enzyme, ornithine decarboxylase.
Caption: this compound resistance in L. donovani through ODC overexpression.
This overexpression leads to an increased production of ODC, effectively titrating out the inhibitory effect of this compound and allowing the polyamine biosynthesis pathway to continue functioning, thus conferring resistance.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cross-resistance studies. Below are summaries of key experimental protocols.
In Vitro Drug Susceptibility Assay (Alamar Blue Assay)
This assay is commonly used to determine the 50% inhibitory concentration (IC₅₀) of a drug against parasitic protozoa.
Caption: Workflow for the Alamar Blue in vitro drug susceptibility assay.
Detailed Methodology:
-
Plate Preparation: Serially dilute the test compounds in an appropriate culture medium in a 384-well microtiter plate. Include wells for positive (no drug) and negative (no parasites) controls.
-
Parasite Inoculation: Add a suspension of parasites at a predetermined density (e.g., 2 x 10⁴ cells/mL for T. brucei) to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) for a period that allows for parasite proliferation (typically 48-72 hours).
-
Addition of Alamar Blue: Add Alamar Blue reagent (resazurin) to each well, typically at 10% of the total volume.
-
Second Incubation: Incubate the plates for an additional 4-24 hours. During this time, viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of parasite growth for each drug concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
In Vitro Selection of Drug-Resistant Parasites
This protocol describes the gradual adaptation of a parasite population to increasing concentrations of a drug to select for resistant individuals.
Detailed Methodology:
-
Initial Exposure: Start with a wild-type parasite culture and expose it to a sub-lethal concentration of the drug (e.g., the IC₅₀ value).
-
Monitoring and Sub-culturing: Monitor the parasite culture for growth. Once the parasites have adapted and are proliferating at a rate comparable to the untreated control, sub-culture them into a fresh medium containing a slightly higher concentration of the drug (e.g., a 1.5 to 2-fold increase).
-
Stepwise Increase in Drug Concentration: Repeat the process of adaptation and sub-culturing with incrementally increasing drug concentrations over a prolonged period (weeks to months).
-
Clonal Selection: Once parasites can grow in the desired high concentration of the drug, clone the resistant population by limiting dilution to obtain a genetically homogeneous resistant line.
-
Phenotypic and Genotypic Characterization: Characterize the selected resistant line by determining its IC₅₀ for the selecting drug and other compounds to assess cross-resistance. Analyze the genetic basis of resistance through methods such as whole-genome sequencing or targeted gene analysis.
Gene Knockdown via RNA Interference (RNAi) in Trypanosoma brucei
RNAi is a powerful tool to investigate the role of specific genes in drug resistance by silencing their expression.
Detailed Methodology:
-
Target Selection and Vector Construction: Identify the target gene (e.g., TbAAT6). Amplify a fragment of the gene (typically 300-500 bp) by PCR and clone it into an RNAi vector that allows for the tetracycline-inducible expression of double-stranded RNA (dsRNA).
-
Transfection: Electroporate the resulting plasmid into a T. brucei cell line that expresses the T7 RNA polymerase and the tetracycline repressor.
-
Selection of Transformants: Select for stable transformants using an appropriate antibiotic selection marker present on the RNAi vector.
-
Induction of RNAi: Induce the expression of the dsRNA by adding tetracycline to the culture medium. This leads to the degradation of the target mRNA.
-
Phenotypic Analysis: Monitor the effect of gene silencing on the parasite's phenotype. This can include assessing changes in drug susceptibility (IC₅₀ determination), growth rate, or other relevant biological functions.
-
Verification of Knockdown: Confirm the reduction in the target mRNA or protein levels using techniques such as quantitative RT-PCR or Western blotting.
Conclusion
Cross-resistance studies are fundamental to the strategic use of existing antiparasitic drugs and the development of new ones. This compound exhibits a complex cross-resistance profile that is dependent on the parasite species and the underlying molecular mechanisms of resistance. In T. brucei, resistance is primarily mediated by the loss of a specific drug transporter and generally does not confer cross-resistance to other major trypanocides. Conversely, in Leishmania, resistance is associated with the overexpression of the target enzyme, leading to cross-resistance with other ODC inhibitors. While this compound shows some activity against P. falciparum, its cross-resistance profile with mainstream antimalarials is not well-defined and warrants further investigation. The experimental protocols and data presented in this guide provide a framework for researchers to conduct further studies in this critical area of parasitology and drug development.
References
- 1. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Cross resistance of pyrimethamine and sulfadoxine to their related compounds in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifurtimox-Eflornithine Combination Therapy (NECT): A Comparative Guide for Second-Stage Gambiense Human African Trypanosomiasis
A paradigm shift in the management of late-stage sleeping sickness, the nifurtimox-eflornithine combination therapy (NECT) has demonstrated comparable efficacy to, and a more favorable safety profile than, previous standard treatments. This guide provides a comprehensive comparison of NECT with alternative therapies, supported by key clinical trial data, detailed experimental protocols, and visualizations of the therapeutic mechanisms and study designs.
Nifurtimox-Eflornithine Combination Therapy (NECT) was developed as a more practical and less toxic alternative to the existing treatments for second-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense.[1][2] Before the introduction of NECT, treatment options were limited to melarsoprol, a highly toxic arsenic derivative, and eflornithine monotherapy, which required a burdensome administration schedule.[2][3] NECT combines the actions of nifurtimox, a nitrofuran, and this compound, an inhibitor of ornithine decarboxylase, to effectively clear the parasite from the central nervous system.[4] This combination therapy has not only simplified treatment administration but has also significantly reduced the incidence of severe adverse events associated with older regimens.
Comparative Efficacy and Safety
Clinical trials have consistently demonstrated the non-inferiority of NECT compared to this compound monotherapy in terms of cure rates, while offering a significant advantage in safety and tolerability.
Key Clinical Trial Data
| Treatment Regimen | Study | Cure Rate (18-24 months) | Major Drug-Related Adverse Events | Deaths | Relapses | Reference |
| NECT | Priotto et al. (2009) | 96.5% (ITT) | 14% | 0 | 2 | |
| This compound Monotherapy | Priotto et al. (2009) | 91.6% (ITT) | 29% | 1 | 8 | |
| NECT | Priotto et al. (2007) | 96.2% | 9.6% | 0 | 2 | |
| This compound Monotherapy | Priotto et al. (2007) | 94.1% | 25.5% | 1 | 2 | |
| NECT | NECT-FIELD (2021) | 94.1% (mITT) | N/A (Safety published separately) | N/A | 8 (6 true, 2 probable) | |
| Melarsoprol + Nifurtimox | Checchi et al. (2006) | 44.4% | N/A | 4 | N/A | |
| Melarsoprol + this compound | Checchi et al. (2006) | 78.9% | N/A | 1 | N/A | |
| Nifurtimox + this compound | Checchi et al. (2006) | 94.1% | N/A | 0 | N/A |
ITT: Intention-to-Treat analysis; mITT: modified Intention-to-Treat analysis
Mechanisms of Action
The synergistic effect of nifurtimox and this compound targets the parasite through distinct biochemical pathways.
This compound acts as a "suicide inhibitor" by irreversibly binding to and inhibiting ornithine decarboxylase (ODC). This enzyme is crucial for the synthesis of polyamines, which are essential for cell division and proliferation in trypanosomes. By blocking polyamine synthesis, this compound halts parasite replication.
Nifurtimox , a nitrofuran derivative, undergoes reduction within the parasite to form nitro-anion radicals. These reactive metabolites generate oxidative stress through the production of reactive oxygen species (ROS), such as superoxide anions. The resulting oxidative damage to parasitic DNA, proteins, and lipids leads to cell death.
References
- 1. Nifurtimox-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 2. Effectiveness of Nifurtimox this compound Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NECT Is Next: Implementing the New Drug Combination Therapy for Trypanosoma brucei gambiense Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Eflornithine in Oncology: A Head-to-Head Comparison with Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), has emerged as a significant therapeutic agent in specific, hard-to-treat cancers. This guide provides an objective, data-driven comparison of this compound with other cancer therapies, focusing on its efficacy in high-risk neuroblastoma and anaplastic astrocytoma. Detailed experimental protocols and signaling pathways are provided to support further research and development.
Mechanism of Action: Targeting Polyamine Synthesis
This compound's therapeutic effect stems from its ability to block the polyamine biosynthesis pathway, which is crucial for cell proliferation and is often dysregulated in cancer.[1][2] It acts as a "suicide inhibitor," irreversibly binding to and inactivating ornithine decarboxylase (ODC), the first and rate-limiting enzyme in this pathway.[2] This enzyme catalyzes the conversion of ornithine to putrescine, a precursor for essential polyamines like spermidine and spermine.[1] By inhibiting ODC, this compound depletes the cellular pool of these polyamines, which are vital for stabilizing DNA and RNA, protein synthesis, and cell growth.[1] This disruption ultimately leads to a cytostatic effect, hindering the rapid proliferation of cancer cells. In neuroblastoma, the gene encoding ODC is a transcriptional target of the MYCN oncogene, making this compound a targeted therapy for MYCN-amplified tumors.
High-Risk Neuroblastoma (HRNB): this compound as Maintenance Therapy
On December 13, 2023, the U.S. Food and Drug Administration (FDA) approved this compound to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma (HRNB) who have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy. This approval was a landmark, establishing this compound as the first therapy specifically aimed at reducing relapse risk in this patient population.
The approval was based on an externally controlled study that compared outcomes from the single-arm Study 3b (NCT02395666) with a clinical trial-derived external control arm from Study ANBL0032.
Quantitative Comparison: this compound vs. Historical Control in HRNB
| Endpoint | This compound (Study 3b) | Control (ANBL0032 - Immunotherapy Arm) | Hazard Ratio (95% CI) |
| Event-Free Survival (EFS) | Maintenance therapy post-immunotherapy | Standard immunotherapy (Dinutuximab + cytokines) followed by observation | 0.48 (0.27 - 0.85) |
| Overall Survival (OS) | Maintenance therapy post-immunotherapy | Standard immunotherapy (Dinutuximab + cytokines) followed by observation | 0.32 (0.15 - 0.70) |
Data from the protocol-specified primary analysis of propensity score-matched cohorts.
A separate Phase 2 randomized study (COG ANBL1821) evaluated the addition of this compound to a chemoimmunotherapy regimen for relapsed/refractory neuroblastoma.
Quantitative Comparison: Chemoimmunotherapy With vs. Without this compound in Relapsed/Refractory HRNB
| Endpoint | DIT + this compound (Arm B, n=47) | DIT Only (Arm A, n=44) | p-value |
| Objective Response Rate (ORR) | 57.4% | 61.4% | 0.566 |
| Complete/Partial Response (CR/PR) | 48.9% | 50% | N/A |
| 1-Year Progression-Free Survival | 56.8% (±8.2%) | 70.0% (±8.0%) | N/A |
| 1-Year Overall Survival | 81.4% (±6.3%) | 87.0% (±5.7%) | N/A |
DIT = Dinutuximab, Irinotecan, Temozolomide. ORR includes complete, partial, and minor responses.
The results from COG ANBL1821 suggest that adding this compound to this specific chemoimmunotherapy regimen did not improve response rates in patients with relapsed/refractory high-risk neuroblastoma.
Experimental Protocols: High-Risk Neuroblastoma Clinical Trials
Study 3b (NCT02395666) - this compound Maintenance Arm:
-
Objective: To evaluate this compound as a single agent to prevent relapse in HRNB patients in remission.
-
Patient Population: Eligible patients with HRNB who had achieved at least a partial response to prior multi-agent, multi-modality therapy.
-
Intervention: Oral this compound administered twice daily, with the dose based on body surface area (BSA). Treatment continued for up to two years, or until disease progression or unacceptable toxicity.
-
Primary Endpoint: Event-Free Survival (EFS).
Study ANBL0032 (External Control Arm):
-
Objective: To determine if adding immunotherapy (dinutuximab, GM-CSF, IL-2) to standard therapy (isotretinoin) improves outcomes in HRNB patients post-consolidation.
-
Patient Population: Patients with high-risk neuroblastoma who had completed intensive induction and consolidation therapy.
-
Intervention (Experimental Arm): Five cycles of immunotherapy consisting of dinutuximab with GM-CSF alternating with IL-2, in addition to six cycles of isotretinoin.
-
Primary Endpoint: Event-Free Survival (EFS).
Anaplastic Astrocytoma: this compound in Combination Therapy
This compound has also been investigated in combination with lomustine for the treatment of recurrent anaplastic astrocytoma, a type of malignant brain tumor. The Phase 3 STELLAR trial (NCT02796261) provided key data in this area, comparing the this compound-lomustine combination against lomustine monotherapy.
While the trial did not meet its primary endpoint of overall survival in the full intent-to-treat population, a pre-specified subset analysis of patients with recurrent grade 3 IDH-mutant astrocytoma showed significant improvements in both overall and progression-free survival.
Quantitative Comparison: this compound + Lomustine vs. Lomustine Monotherapy in Recurrent Grade 3 IDH-Mutant Astrocytoma
| Endpoint | This compound + Lomustine (n=194 subset) | Lomustine Monotherapy (n=194 subset) | Hazard Ratio (95% CI) |
| Median Overall Survival (OS) | 34.9 months | 23.5 months | 0.64 (p=0.016) |
| Median Progression-Free Survival (PFS) | 15.8 months | 7.2 months | 0.58 (p=0.015) |
Data from the subset analysis of the STELLAR trial.
Experimental Protocol: STELLAR Phase 3 Trial (NCT02796261)
-
Objective: To evaluate the efficacy and safety of this compound in combination with lomustine compared to lomustine alone in patients with recurrent anaplastic astrocytoma.
-
Patient Population: Patients with anaplastic astrocytoma at first recurrence after radiation and temozolomide chemotherapy.
-
Intervention Arm A: this compound (2.8 g/m² TID for 2 of every 3 weeks) combined with lomustine (90 mg/m² every 6 weeks).
-
Intervention Arm B (Control): Lomustine monotherapy (110 mg/m² every 6 weeks).
-
Primary Endpoint: Overall Survival (OS).
Experimental Methodologies: Assessing ODC Inhibition
The primary mechanism of this compound is the inhibition of ODC. Various assays can be employed to quantify this inhibition and the resulting effects on the polyamine pathway.
Protocol: In Vitro ODC Enzyme Activity Assay
This method measures the enzymatic activity of purified ODC and its inhibition by compounds like this compound.
-
Enzyme Preparation: Use 100 ng of purified human ODC enzyme per reaction.
-
Inhibitor Incubation: Incubate the ODC enzyme with varying concentrations of the inhibitor (e.g., this compound) for 30 minutes at room temperature. The incubation buffer should contain 25 mM Tris and 0.1 mM EDTA.
-
Reaction Initiation: Add the enzyme-inhibitor mixture to a 200 µL assay mix. The final assay mix should contain:
-
6.25 mM Tris HCl (pH 7.5)
-
100 µM L-ornithine
-
50 µM pyridoxal-5-phosphate (PLP cofactor)
-
1.56 mM Dithiothreitol (DTT)
-
0.1 µCi [1-¹⁴C] L-ornithine (radiolabeled substrate).
-
-
Quantification: The activity of ODC is determined by measuring the release of ¹⁴CO₂ from the radiolabeled L-ornithine. This is typically quantified using a liquid scintillation counter.
-
Data Analysis: Specific ODC activity is expressed as nmol of CO₂ released per minute per mg of protein. Inhibition curves are generated by plotting ODC activity against inhibitor concentration to determine IC₅₀ values.
Other established methods for assessing ODC activity include colorimetric assays, HPLC, and mass spectrometry to detect putrescine or other polyamines.
Summary and Future Directions
This compound demonstrates a clear therapeutic benefit in specific cancer contexts. As a maintenance therapy for high-risk neuroblastoma, it significantly reduces the risk of relapse and death compared to historical controls. In recurrent grade 3 IDH-mutant anaplastic astrocytoma, its addition to lomustine extends both progression-free and overall survival.
However, the data also indicates that its efficacy is context-dependent. The lack of benefit when added to an intensive chemoimmunotherapy regimen for relapsed/refractory neuroblastoma suggests that patient selection and the combination therapy backbone are critical factors for success.
Future research should focus on:
-
Identifying predictive biomarkers beyond MYCN amplification to better select patients who will benefit from this compound.
-
Exploring novel combination strategies, particularly with agents that have non-overlapping mechanisms of action and toxicity profiles.
-
Conducting prospective, randomized controlled trials to confirm the benefits observed in externally controlled and subset analyses.
This guide provides a foundational comparison based on current experimental data. As new clinical trial results and mechanistic studies emerge, the therapeutic landscape for this compound will continue to evolve.
References
Eflornithine Clinical Trial Outcomes: A Meta-Analysis and Comparative Guide
Eflornithine, an irreversible inhibitor of the enzyme ornithine decarboxylase, has been the subject of numerous clinical trials for a variety of therapeutic applications. This guide provides a meta-analysis of clinical trial outcomes for this compound in the treatment of facial hirsutism, African trypanosomiasis, and high-risk neuroblastoma. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this compound's performance against alternative treatments and placebo.
Mechanism of Action
This compound's therapeutic effects stem from its ability to inhibit ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell division and differentiation. By blocking ODC, this compound curtails cell proliferation, which is central to its efficacy in reducing hair growth, inhibiting the growth of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, and preventing the relapse of neuroblastoma.
Efficacy in Facial Hirsutism
Topical this compound 13.9% cream has been evaluated in numerous studies for its efficacy in reducing unwanted facial hair in women. The primary endpoints in these trials typically involve physician's global assessment (PGA) and patient self-assessment of hair reduction.
Comparison with Placebo
Two identically designed randomized, double-blind, placebo-controlled trials involving a total of 596 women demonstrated the superiority of this compound cream over a vehicle cream (placebo)[1]. After 24 weeks of twice-daily application, a significantly higher percentage of women in the this compound group achieved treatment success, defined as "clear/almost clear" or "marked improvement" on the PGA[1].
| Outcome Measure | This compound 13.9% Cream | Placebo Cream | p-value |
| Treatment "Success" (Physician's Global Assessment) at 24 weeks | 32% | 9% | ≤0.05 |
| Table 1: Comparison of this compound Cream and Placebo for Facial Hirsutism[1] |
Adjunctive Therapy with Laser Hair Removal
This compound has also been studied as an adjunct to laser hair removal, showing enhanced and more rapid results compared to laser therapy alone[2][3]. A randomized, double-blind, placebo-controlled, split-face comparison study demonstrated that the combination of this compound cream with long-pulse alexandrite laser treatment resulted in a higher rate of complete or almost complete hair removal.
| Outcome Measure | This compound + Laser | Placebo + Laser | p-value |
| Complete/Almost Complete Hair Removal (Investigator Assessment) | 93.5% | 67.9% | 0.021 |
| Patient Preference for Treatment Side | 41.9% | 18% (no preference) | 0.029 |
| Hair Count Reduction (vs. baseline) | Statistically significant | - | <0.01 |
| Table 2: Efficacy of this compound as an Adjunct to Laser Therapy |
A systematic review of three randomized controlled trials concluded that topical this compound is an effective adjunctive therapy for reducing unwanted facial hair in women with hirsutism for at least the first six months of treatment. One study noted a 17% greater reduction in hair regrowth after six months when combining this compound with Intense Pulsed Light (IPL) therapy compared to no treatment.
Experimental Protocols: Facial Hirsutism
The placebo-controlled trials enrolled women aged 18-83 with a clinical diagnosis of facial hirsutism and a minimum hair density. Participants applied either this compound or a placebo cream twice daily for 24 weeks. Efficacy was assessed using a 4-point Physician's Global Assessment scale (clear/almost clear, marked improvement, improved, no improvement/worse).
In the adjunctive laser therapy studies, women with unwanted facial hair underwent multiple sessions of laser treatment (e.g., long-pulse alexandrite laser). In a split-face design, this compound cream was applied to one side of the face and a placebo to the other, twice daily. Assessments included investigator global scoring, patient self-assessment, and hair count analysis.
Efficacy in African Trypanosomiasis (Sleeping Sickness)
This compound has been a crucial treatment for the second stage of Trypanosoma brucei gambiense infection. More recently, a combination therapy of nifurtimox and this compound (NECT) has become the standard of care.
NECT vs. This compound Monotherapy
Clinical trials have demonstrated that NECT is non-inferior to this compound monotherapy in terms of efficacy and offers a better safety profile and a more convenient treatment regimen. A systematic review of eight studies confirmed the non-inferiority of NECT.
| Outcome Measure | Nifurtimox-Eflornithine Combination Therapy (NECT) | This compound Monotherapy |
| Cure Rate (18-month follow-up) | 90.9% - 96.5% | 88.9% - 91.6% |
| Table 3: Comparison of NECT and this compound Monotherapy for African Trypanosomiasis |
The NECT regimen is shorter and involves fewer intravenous infusions compared to this compound monotherapy, reducing the burden on both patients and healthcare systems.
Experimental Protocols: African Trypanosomiasis
Clinical trials comparing NECT and this compound monotherapy were typically multicenter, randomized, open-label, non-inferiority trials. Patients with late-stage T. b. gambiense infection were enrolled. The NECT regimen consisted of intravenous this compound (200 mg/kg every 12 hours for 7 days) and oral nifurtimox (5 mg/kg every 8 hours for 10 days). The this compound monotherapy regimen involved intravenous this compound at a dose of 100 mg/kg every 6 hours for 14 days. The primary endpoint was the cure rate at 18 months post-treatment, defined as the absence of trypanosomes in body fluids.
Efficacy in High-Risk Neuroblastoma
Oral this compound has been approved as a maintenance therapy to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have responded to prior multiagent, multimodality therapy.
Comparison with External Control
The approval of this compound for high-risk neuroblastoma was based on an externally controlled trial that compared data from a single-arm Phase II study of this compound (Study 3b, NCT02395666) with a historical control group from a previous clinical trial (ANBL0032). The results showed a significant improvement in both event-free survival (EFS) and overall survival (OS) for patients treated with this compound.
| Outcome Measure | This compound Maintenance Therapy | No this compound (External Control) | Hazard Ratio (95% CI) | p-value |
| Event-Free Survival (EFS) | - | - | 0.48 (0.27 - 0.85) | 0.008 |
| Overall Survival (OS) | - | - | 0.32 (0.15 - 0.70) | 0.007 |
| Table 4: Efficacy of this compound Maintenance Therapy in High-Risk Neuroblastoma |
In a propensity score-matched analysis, the hazard ratio for EFS was 0.48 (95% CI, 0.27-0.85; P = .01) and for OS was 0.32 (95% CI, 0.15-0.70; P = .005) in favor of the this compound group.
Experimental Protocols: High-Risk Neuroblastoma
The pivotal study for this compound in neuroblastoma (Study 3b, NCT02395666) was a single-arm, open-label, multicenter trial. Eligible patients were children and young adults with high-risk neuroblastoma in remission after completing standard multi-modal therapy. Patients received oral this compound twice daily, with the dose adjusted for body surface area, for up to two years. The control group was derived from the ANBL0032 clinical trial and matched to the this compound-treated patients using propensity scores based on baseline demographic and disease characteristics. The primary efficacy outcomes were EFS and OS.
Safety and Tolerability
Across the different indications and formulations, this compound is generally well-tolerated.
-
Topical this compound (Hirsutism): The most common adverse events are mild and localized skin reactions, such as burning, stinging, and tingling.
-
Intravenous this compound (African Trypanosomiasis): Adverse events can include fever, pruritus, hypertension, nausea, vomiting, diarrhea, abdominal pain, headaches, and myelosuppression. Seizures are a rare but serious side effect. The NECT regimen has a more favorable safety profile than this compound monotherapy.
-
Oral this compound (Neuroblastoma): Common adverse reactions include otitis media, diarrhea, cough, sinusitis, pneumonia, hearing loss, and myelosuppression.
Conclusion
This meta-analysis of clinical trial outcomes demonstrates the efficacy of this compound across a range of therapeutic areas. For facial hirsutism, topical this compound is an effective treatment, both as a monotherapy and as an adjunct to laser hair removal. In the context of African trypanosomiasis, the nifurtimox-eflornithine combination therapy has superseded this compound monotherapy due to its non-inferior efficacy and improved safety and convenience. For high-risk neuroblastoma, oral this compound has shown significant promise in reducing the risk of relapse in patients who have completed standard therapy. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals.
References
A Comparative Analysis of the Safety Profiles of Eflornithine Formulations
For Researchers, Scientists, and Drug Development Professionals
Eflornithine, an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), has been formulated for various therapeutic applications, ranging from topical treatment of hirsutism to systemic therapy for high-risk neuroblastoma and African trypanosomiasis. The route of administration—topical, oral, or intravenous—significantly influences the drug's safety profile. This guide provides an objective comparison of the safety profiles of different this compound formulations, supported by available clinical data and detailed experimental methodologies.
Executive Summary
The safety of this compound is intrinsically linked to its formulation and resulting systemic exposure. Topical formulations, such as Vaniqa® (this compound 13.9% cream), exhibit a favorable safety profile with primarily localized and mild skin-related adverse events due to minimal systemic absorption. In contrast, systemic formulations, including the oral tablets (Iwilfin™) and intravenous injections (Ornidyl®), are associated with a higher incidence of serious adverse reactions, including myelosuppression, hepatotoxicity, and ototoxicity, reflecting their greater systemic bioavailability.
Data Presentation: Quantitative Safety Comparison
The following tables summarize the reported adverse events for different this compound formulations based on clinical trial data and prescribing information.
Table 1: Topical this compound Formulations - Adverse Events
| Adverse Event | This compound 13.9% Cream (Vaniqa®) | This compound 11.5% Cream | Vehicle Cream (Placebo) |
| Dermatological | |||
| Acne | 7-14% | Worsening in 7% of patients | 8% |
| Pseudofolliculitis Barbae | <1% | - | - |
| Stinging/Burning/Tingling | Markedly more common than placebo[1] | Transient stinging or burning may occur[2][3] | - |
| Dry Skin | One subject in a study[4] | - | - |
| Pruritus | Three subjects in a study[4] | - | - |
| Redness | Temporary redness may occur | - | - |
| Rash | <1% | - | - |
| Systemic | |||
| Systemic Absorption | <1% of the radioactive dose | Minimal cutaneous penetration | - |
| Headache | <1% | - | - |
Note: Data for the 11.5% cream is less extensive in the public domain compared to the 13.9% formulation.
Table 2: Systemic this compound Formulations - Adverse Events
| Adverse Event Category | Oral this compound (Iwilfin™) | Intravenous this compound (Ornidyl®) |
| Hematological | ||
| Myelosuppression | Can occur | Hematologic abnormalities (10-55%) |
| Neutropenia (Grade 3/4) | 4.2% | - |
| Thrombocytopenia (Grade 3/4) | 1.4% | Common, dose-related and reversible |
| Anemia (Grade 3) | 3.3% | - |
| Febrile Neutropenia | 0.6% | - |
| Bone Marrow Failure | 1 patient in pooled data | - |
| Hepatic | ||
| Hepatotoxicity | Can occur | - |
| Increased ALT (Grade 3/4) | 11% | - |
| Increased AST (Grade 3/4) | 6% | - |
| Increased Bilirubin (Grade 3/4) | 0.3% | - |
| Otic | ||
| Hearing Loss | New or worsening in 13% of patients | Reversible hearing loss in 30-70% with long-term therapy |
| Tinnitus | 1 patient in pooled data | - |
| Infections | ||
| Otitis Media | ≥5% | - |
| Pneumonia | ≥5% | - |
| Upper Respiratory Tract Infection | ≥5% | - |
| Conjunctivitis | ≥5% | - |
| Skin Infection | ≥5% | - |
| Urinary Tract Infection | ≥5% | - |
| Gastrointestinal | ||
| Diarrhea | ≥5% | Common |
| Vomiting | ≥5% | Common |
| Neurological | ||
| Seizures | - | ~8% |
| General | ||
| Fever | ≥5% | Common |
| Allergic Rhinitis | ≥5% | - |
| Cough | ≥5% | - |
Experimental Protocols
Detailed methodologies for key safety assessment experiments are crucial for interpreting the data.
Dermal Safety Assessment of Topical Formulations
The dermal safety of topical this compound formulations is typically evaluated through a battery of studies designed to assess irritation, sensitization, phototoxicity, and photocontact allergy.
1. Human Repeat Insult Patch Test (HRIPT)
-
Objective: To assess the potential of a test material to cause skin irritation and sensitization (allergic contact dermatitis) after repeated applications.
-
Methodology:
-
Induction Phase: A small amount of the test product is applied to the skin of healthy volunteers under an occlusive or semi-occlusive patch. This is repeated nine times over a three-week period at the same application site. The sites are evaluated for any signs of irritation before each new application.
-
Rest Period: A two-week period with no applications follows the induction phase.
-
Challenge Phase: After the rest period, a single patch with the test product is applied to a naive skin site (a site not previously exposed).
-
Evaluation: The challenge site is observed for any skin reactions at 24, 48, and 72 hours after patch removal to determine if sensitization has occurred. A rechallenge may be performed to confirm any reactions.
-
2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
-
Objective: To identify chemicals that have the potential to cause skin irritation using an in vitro model of human skin.
-
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The tissue is exposed to the test substance for a defined period.
-
Viability Assessment: After exposure, cell viability is determined using a colorimetric assay, such as the MTT assay. Irritant substances cause a decrease in cell viability below a defined threshold (typically ≤ 50%).
-
3. Phototoxicity and Photoallergy Studies
-
Objective: To assess the potential for the topical product to cause irritation or allergic reactions when the skin is exposed to light.
-
Methodology:
-
Application: The test product is applied to the skin of healthy volunteers.
-
Irradiation: One set of application sites is exposed to a controlled dose of ultraviolet (UV) radiation, while another set is not irradiated.
-
Evaluation: Both irradiated and non-irradiated sites are observed for signs of erythema, edema, or other skin reactions to differentiate between phototoxicity (an irritant response) and photoallergy (an allergic response).
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental processes can aid in understanding the safety profile of this compound.
Mechanism of Action and Polyamine Synthesis Pathway
This compound's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation.
Caption: this compound's inhibition of ODC in the polyamine synthesis pathway.
Dermal Safety Assessment Workflow
The evaluation of the dermal safety of a new topical formulation follows a structured workflow to identify potential hazards.
Caption: A typical workflow for assessing the dermal safety of a topical drug.
Conclusion
The choice of this compound formulation must be guided by a thorough understanding of its safety profile in the context of its intended therapeutic use. Topical formulations offer a high degree of safety for localized conditions due to limited systemic exposure. Conversely, systemic formulations, while effective for their indications, require careful monitoring for potentially serious adverse events. This comparative guide provides a framework for researchers and drug development professionals to assess the relative safety of different this compound formulations and to design appropriate safety evaluation programs for new formulations.
References
Safety Operating Guide
Proper Disposal of Eflornithine: A Guide for Laboratory Professionals
The safe and compliant disposal of eflornithine is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize environmental impact and ensure regulatory compliance. This guide provides a procedural framework for the proper disposal of this compound waste, including unused product, contaminated materials, and empty containers.
Core Principles of this compound Disposal
This compound, in various forms (e.g., pure substance, hydrochloride salt), must be handled as a chemical waste product.[1][2] The primary principle is to prevent its release into the environment, as discharge into drains is prohibited.[1] Waste containing this compound is often classified as hazardous and should be managed accordingly.[3] Disposal must be conducted in accordance with all appropriate local, state, and federal laws and regulations.[1]
**Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Immediately collect any waste this compound, whether it is excess, expired, or from a spill cleanup.
-
Place the material into a suitable, sealable, and properly labeled container to await disposal. Ensure the container is kept tightly closed.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Use a suitable absorbent material to cover the spillage.
-
Sweep up the absorbed material and place it into an appropriate container for disposal.
-
Avoid the formation of dust and aerosols during cleanup.
-
-
Arranging for Final Disposal:
-
The collected this compound waste should be transferred to a specialized and licensed chemical disposal company.
-
The recommended method of destruction is through controlled incineration at a licensed chemical destruction plant, preferably one equipped with flue gas scrubbing capabilities.
-
-
Disposal of Contaminated Packaging:
-
Containers that held this compound must also be disposed of properly.
-
Contaminated packaging can be sent to a regulated landfill or disposed of using other approved methods for hazardous or toxic wastes.
-
Alternatively, containers can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. Packaging can also be punctured to render it unusable and then disposed of in a sanitary landfill.
-
Regulatory Context: The EPA Pharmaceutical Rule
The U.S. Environmental Protection Agency (EPA) regulates the management of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key regulation, often referred to as "Subpart P," established new standards for healthcare facilities and reverse distributors managing hazardous waste pharmaceuticals.
A critical provision of this rule is the prohibition of "sewering," which means flushing hazardous waste pharmaceuticals down the sink or toilet. This practice is now banned for healthcare facilities, and it is a best practice for all laboratories to adhere to this standard to prevent the introduction of active pharmaceutical ingredients into waterways.
Personnel Safety and Training
All personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye protection. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. It is also mandatory for employees who handle hazardous waste pharmaceuticals to be trained on proper handling, segregation, and emergency procedures.
Data Presentation
No quantitative data regarding this compound disposal, such as disposal volumes or environmental concentration limits, were available in the consulted resources.
Experimental Protocols
No specific experimental protocols for the disposal or environmental degradation of this compound were cited in the provided search results.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Eflornithine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides detailed procedural guidance for the safe use of Eflornithine in a laboratory setting, encompassing personal protective equipment (PPE), operational plans, and disposal protocols.
Quantitative Safety Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established, it is crucial to handle this compound with care, adhering to the principle of keeping exposure As Low As Reasonably Achievable (ALARA). The following table summarizes key safety information.
| Parameter | Value/Recommendation | Source |
| Occupational Exposure Limits (OELs) | No specific exposure limits have been established. | [1][2][3][4] |
| Physical State | Solid, Powder. | [1] |
| Melting Point | 181 - 184 °C (357.8 - 363.2 °F). | |
| Solubility | Soluble in water. | |
| Storage Temperature | Store in a cool, dry, well-ventilated place in a tightly closed container. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Personal Protective Equipment (PPE): Wear appropriate gloves when handling the incoming package.
-
Storage: Store the container in a cool, dry, well-ventilated area, away from incompatible materials. Keep the container tightly closed.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area. For operations that may generate dust, such as weighing or reconstituting, use a chemical fume hood or a ventilated enclosure.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Wear chemical-impermeable gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosol or dust formation and engineering controls are not sufficient, a suitable respirator should be used.
Handling and Experimental Procedures
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Use an absorbent material to contain the spill, and collect the material into a suitable container for disposal.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
Hazardous Waste: this compound waste should be considered hazardous waste.
Waste Collection and Storage
-
Containers: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected for disposal.
Disposal Method
-
Professional Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.
-
Do Not: Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
